molecular formula C22H36N6O5S2 B611340 Lipovax CAS No. 1097629-59-8

Lipovax

Cat. No.: B611340
CAS No.: 1097629-59-8
M. Wt: 528.68
InChI Key: XHNOPTTVOUIFHH-FQECFTEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioctoyl tripeptide-1 is a peptide.

Properties

CAS No.

1097629-59-8

Molecular Formula

C22H36N6O5S2

Molecular Weight

528.68

IUPAC Name

(5-(1,2-dithiolan-3-yl)pentanoyl)glycyl-L-histidyl-L-lysine

InChI

InChI=1S/C22H36N6O5S2/c23-9-4-3-6-17(22(32)33)28-21(31)18(11-15-12-24-14-26-15)27-20(30)13-25-19(29)7-2-1-5-16-8-10-34-35-16/h12,14,16-18H,1-11,13,23H2,(H,24,26)(H,25,29)(H,27,30)(H,28,31)(H,32,33)/t16?,17-,18-/m0/s1

InChI Key

XHNOPTTVOUIFHH-FQECFTEESA-N

SMILES

NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CNC=N1)NC(CNC(CCCCC2SSCC2)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thioctoyl tripeptide-1;  Lipoyl tripeptide-1;  Lipovax; 

Origin of Product

United States

Foundational & Exploratory

Lipovax-NTA(Ni) Adjuvant: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Lipovax-NTA(Ni) is a liposome-based vaccine adjuvant designed to enhance the immunogenicity of histidine-tagged protein and peptide antigens. Its unique formulation allows for the stable anchoring of antigens to the liposome surface, facilitating robust immune responses. This technical guide provides an in-depth overview of this compound-NTA(Ni), including its composition, mechanism of action, formulation protocols, and a summary of its in vivo efficacy, tailored for researchers, scientists, and drug development professionals.

Core Composition and Formulation

This compound-NTA(Ni) is a non-viral, liposomal delivery system. The liposomes are composed of a precise molar ratio of phospholipid, cholesterol, and a nickel-chelating lipid, typically 1,2-dioleoyl-sn-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid]succinyl] (nickel salt), also known as DGS-NTA(Ni).[1] The standard formulation consists of a 60:39:1 molar ratio of these components.[2] This composition results in the formation of unilamellar liposomes that serve as a carrier for the antigen.

Table 1: Composition of this compound-NTA(Ni) Adjuvant

ComponentMolar RatioFunction
Phospholipid60Forms the primary lipid bilayer of the liposome.
Cholesterol39Provides stability and rigidity to the liposome membrane.
DGS-NTA(Ni)1Chelates nickel ions, which in turn bind to the histidine tags of the antigen, anchoring it to the liposome surface.

Mechanism of Action: Enhanced Antigen Presentation and B-Cell Activation

The primary mechanism of action of this compound-NTA(Ni) revolves around its ability to create a high-density, particulate array of the target antigen on the liposome surface. This is achieved through the high-affinity interaction between the nickel-charged NTA (nitrilotriacetic acid) groups on the liposome and the polyhistidine tag engineered onto the recombinant antigen.[2]

This multivalent presentation of the antigen mimics the surface of pathogens, leading to several key immunological advantages:

  • Enhanced B-Cell Receptor (BCR) Clustering: The repetitive arrangement of antigens on the liposome surface efficiently cross-links BCRs on B-cells, a critical step for B-cell activation.

  • Increased Phagocytosis by Antigen-Presenting Cells (APCs): The particulate nature of the liposomes promotes their uptake by APCs, such as dendritic cells and macrophages.

  • Efficient Germinal Center (GC) Formation: Studies have shown that immunization with protein-anchored this compound-NTA(Ni) liposomes leads to enhanced germinal center formation in the draining lymph nodes.[2] GCs are critical for the generation of high-affinity antibodies and long-lived plasma cells.

The cationic nature of some liposomal formulations can further contribute to the adjuvant effect by promoting interactions with negatively charged cell membranes and activating innate immune signaling pathways.

Signaling Pathways

While specific signaling pathways for this compound-NTA(Ni) are not extensively detailed in the available literature, the adjuvant activity of cationic liposomes is known to involve the activation of several innate immune pathways. These can include the stimulation of dendritic cells leading to the activation of the ERK (extracellular-signal-regulated kinase) pathway and the subsequent induction of chemokines like CCL2, CCL3, and CCL4.[3] This creates a pro-inflammatory environment at the injection site, attracting more immune cells and enhancing the adaptive immune response.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell cluster_BCell B-Cell Lipovax_Antigen This compound-NTA(Ni) + His-tagged Antigen Uptake Uptake by APC Lipovax_Antigen->Uptake Phagocytosis BCR_Clustering BCR Clustering Lipovax_Antigen->BCR_Clustering Multivalent Antigen Display Antigen_Processing Antigen Processing & Presentation Uptake->Antigen_Processing ERK_Activation ERK Pathway Activation Uptake->ERK_Activation MHCII MHC Class II Antigen_Processing->MHCII T_Cell_Activation T-Cell Activation MHCII->T_Cell_Activation TCR Interaction Chemokine_Induction Chemokine Induction (CCL2, CCL3, CCL4) ERK_Activation->Chemokine_Induction B_Cell_Activation B-Cell Activation T_Cell_Activation->B_Cell_Activation T-Cell Help BCR_Clustering->B_Cell_Activation Germinal_Center Germinal Center Formation B_Cell_Activation->Germinal_Center Antibody_Production Antibody Production Germinal_Center->Antibody_Production

Figure 1: Proposed mechanism of action for this compound-NTA(Ni) adjuvant.

Experimental Protocols

Preparation of this compound-NTA(Ni) Liposomes

A common method for preparing this compound-NTA(Ni) liposomes is the lipid film hydration technique followed by extrusion.

  • Lipid Film Formation: The constituent lipids (phospholipid, cholesterol, and DGS-NTA(Ni) in a 60:39:1 molar ratio) are dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated for a set number of cycles to ensure a homogenous liposome population.

Conjugation of His-tagged Protein to this compound-NTA(Ni)
  • Incubation: The purified His-tagged protein is mixed with the pre-formed this compound-NTA(Ni) liposomes. The recommended molar ratio of the His-tagged protein to the NTA(Ni) lipid is 1:1.[1]

  • Incubation Time and Temperature: The mixture is incubated for 1 hour at room temperature with gentle agitation to facilitate the binding of the His-tag to the nickel-charged liposomes.[1]

  • Removal of Unbound Protein: Non-conjugated protein is removed by methods such as dialysis or size exclusion chromatography.

Figure 2: General experimental workflow for using this compound-NTA(Ni).

In Vivo Efficacy

This compound-NTA(Ni) has been shown to be an effective adjuvant in preclinical studies, particularly in the context of HIV vaccine development. The particulate display of viral envelope glycoproteins (Env) on the surface of these liposomes significantly enhances the immune response compared to soluble antigens.

Table 2: Summary of In Vivo Efficacy Data

AntigenAnimal ModelKey FindingsReference
HIV-1 Env TrimerC57Bl/6 MiceSubcutaneous immunization with protein-anchored liposomes induced enhanced germinal center formation. After 14 days, the percentage of CD19+ GL7+ B cells in the lymph nodes was significantly increased.Wyatt R. T., et al., Cell Reports, 2016
HIV-1 Env TrimerNot SpecifiedTrimer-conjugated liposomes were more efficient at activating primary B cells in vitro, as measured by CD69 expression and IL-6 secretion, compared to soluble trimers.Wyatt R. T., et al., Cell Reports, 2016
HIV-1 Gag p41BALB/c MiceSubcutaneous immunization with Gag p41-His-Ni-NCs (nanocapsules with surface-chelated nickel) resulted in significantly higher serum antibody levels at lower antigen doses compared to the antigen adjuvanted with aluminum hydroxide. The IgG2a/IgG1 ratio was also higher, suggesting a Th1-biased response.Pejawar-Gaddy, S., et al., Molecular Pharmaceutics, 2011

Safety and Toxicology

The lipid components of this compound-NTA(Ni) are generally considered biocompatible. However, as with any adjuvant, a thorough safety evaluation is necessary. The DGS-NTA(Ni) component has a safety data sheet that indicates potential hazards, and appropriate handling procedures should be followed. Nonclinical safety testing of liposomal drug delivery systems typically involves an assessment of the individual components and the final formulation.[4] Studies on nanocapsules with surface-chelated nickel did not show significant elevation of systemic pro-inflammatory cytokines upon subcutaneous administration in mice.

Conclusion

This compound-NTA(Ni) is a versatile and potent adjuvant for histidine-tagged subunit vaccines. Its ability to mimic a pathogenic surface by displaying a high density of antigens leads to enhanced B-cell activation and robust immune responses. The detailed protocols and efficacy data presented in this guide provide a valuable resource for researchers and drug developers looking to utilize this advanced adjuvant technology. Further investigation into the specific innate signaling pathways activated by this compound-NTA(Ni) will continue to refine our understanding of its mechanism of action and inform the rational design of next-generation vaccines.

References

The In Vivo Mechanism of Action of Lipovax: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "Lipovax" refers not to a single entity, but to a range of proprietary liposomal vaccine delivery platforms developed by different companies. These platforms, while all leveraging the inherent adjuvant properties of liposomes, employ distinct strategies to enhance immunogenicity for various applications, from infectious disease to oncology. This technical guide provides an in-depth examination of the core in vivo mechanisms of action for prominent "this compound" technologies, including Lipotek's Lipovaxin™ platform and OZ Biosciences' this compound NTA(Ni). Drawing on preclinical and clinical data, this document details the immunological pathways activated, presents available quantitative data, outlines key experimental methodologies, and visualizes the underlying biological processes. The guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these advanced liposomal systems function in a living system to shape the immune response.

Core Principles of Liposomal Vaccine Action In Vivo

Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate or display antigens and adjuvants. Their efficacy as a vaccine platform stems from several key mechanistic pillars that collectively enhance the immune response compared to soluble antigens alone.

  • Depot Effect and Antigen Protection : Following injection, liposomes form a localized depot, slowly releasing the antigen over time. This prolongs antigen exposure to the immune system and protects the antigen from premature degradation by proteases.

  • Enhanced Uptake by Antigen-Presenting Cells (APCs) : Due to their particulate nature and size (typically in the nanometer range), liposomes are efficiently taken up by professional APCs, such as dendritic cells (DCs) and macrophages, primarily at the injection site and in the draining lymph nodes. The physicochemical properties of the liposome, such as surface charge and lipid composition, significantly influence the efficiency of this uptake.

  • Co-delivery of Antigen and Adjuvant : Liposomes can be formulated to carry both the antigen and an adjuvant in a single particle. This ensures that both components are delivered to the same APC, a critical factor for mounting a potent, antigen-specific immune response.

  • Promotion of Antigen Cross-Presentation : For an effective cytotoxic T-lymphocyte (CTL) response against intracellular pathogens and tumors, exogenous antigens must be presented on MHC class I molecules—a process known as cross-presentation. Liposomal formulations can facilitate the escape of antigens from the endosome into the cytoplasm of APCs, enabling their entry into the MHC class I processing pathway.

  • Innate Immune Activation : The lipid components of the liposome themselves can act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), triggering innate immune signaling pathways and creating a pro-inflammatory environment conducive to a strong adaptive response.

Profile: Lipotek Pty Ltd. - The Lipovaxin™ Platform

Lipotek has developed a versatile liposomal platform, Lipovaxin™, with several variations designed to target dendritic cells and incorporate specific adjuvants.

Lipovaxin-MM: A Dendritic Cell-Targeted Cancer Vaccine

Lipovaxin-MM is a multi-component liposomal vaccine developed for metastatic melanoma. Its intended mechanism of action was the targeted delivery of melanoma antigens to dendritic cells via the C-type lectin receptor, DC-SIGN, which is expressed on certain DC subsets.

Clinical Trial Data (Phase I - NCT01052142)

A Phase I dose-escalation study was conducted in twelve subjects with metastatic cutaneous melanoma. While the vaccine was found to be well-tolerated with no significant toxicity, it failed to demonstrate consistent immunogenicity.[1][2]

ParameterCohort A (0.1 mL x3)Cohort B (1 mL x3)Cohort C (3 mL x4)Overall
Number of Subjects 33612
Vaccine-Related Adverse Events (Gr 1-2) ---95% of related AEs
Vaccine-Related Adverse Events (Gr 3) ---2 events (anemia, lethargy)
Vaccine-Specific Humoral Response Not detectedNot detectedNot detectedNot consistently detected
Vaccine-Specific Cellular Response Not detectedNot detectedNot detectedNot consistently detected
Clinical Response ---1 Partial Response, 2 Stable Disease
Table 1: Summary of Phase I Clinical Trial Results for Lipovaxin-MM. Data synthesized from Gargett et al., Cancer Immunol Immunother, 2018.[1]

The lack of a detectable immune response suggests that while the DC-targeting strategy was sound in principle, this specific formulation was insufficient to overcome immune tolerance to self-antigens in melanoma patients.[1]

This compound-Fg115 and this compound-PLUS: Adjuvanted Delivery Vehicles

Lipotek's preclinical platforms, this compound-Fg115 and this compound-PLUS, incorporate built-in adjuvants to actively stimulate innate immunity.

  • This compound-Fg115 : This platform utilizes a proprietary molecule, Fg115, which is a Toll-like receptor 5 (TLR5) agonist.[3] Antigens are attached to the liposome surface via a histidine-tag.

  • This compound-PLUS : This platform builds on this compound-Fg115 by adding a TLR2 stimulating activity.[4]

Proposed Mechanism of Action: TLR5 Activation

The in vivo mechanism of this compound-Fg115 is predicated on the activation of TLR5 by its flagellin-based agonist, Fg115. TLR5 is expressed on APCs and epithelial cells. Its activation triggers a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5][6] This process matures the APC, enhancing its ability to process the co-delivered antigen and prime T-cell responses.

TLR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipovax_Fg115 This compound-Fg115 (Liposome + Antigen + Fg115) TLR5 TLR5 Lipovax_Fg115->TLR5 Binding MyD88 MyD88 TLR5->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activation NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Gene_Expression Translocation & Activation

Caption: TLR5 signaling cascade initiated by this compound-Fg115.

Profile: OZ Biosciences - this compound NTA(Ni)

This compound NTA(Ni) is a commercially available research-grade adjuvant. It consists of liposomes formulated with a nickel-chelating lipid, which allows for the stable attachment of histidine-tagged recombinant proteins or peptides to the liposome surface.[7] This technology creates a high-density, ordered array of antigens on a particulate carrier, a strategy shown to be highly effective at stimulating B-cell responses.

In Vivo Mechanism: Enhanced B-Cell Activation and Germinal Center Formation

The primary in vivo mechanism of this compound NTA(Ni) is the potent cross-linking of B-cell receptors (BCRs) on antigen-specific B cells. The multivalent display of antigens mimics the surface of pathogens, leading to robust B-cell activation, proliferation, and differentiation. This enhanced B-cell response drives the formation of germinal centers (GCs) in the draining lymph nodes. GCs are critical microenvironments where B cells undergo somatic hypermutation and affinity maturation, leading to the generation of high-affinity antibodies and long-lived plasma cells.

Several studies in the field of HIV vaccine development have utilized this liposomal platform to present viral envelope trimers. These studies have demonstrated that presenting trimers on liposomes significantly enhances the elicitation of neutralizing antibodies compared to soluble trimers.[2][8]

Key Experimental Protocols

Assessment of In Vivo Liposome Uptake by APCs

This protocol provides a general framework for tracking the biodistribution and cellular uptake of liposomal vaccines in vivo.

Methodology:

  • Liposome Labeling : Incorporate a fluorescent lipid dye (e.g., DiD, DiR) into the liposome formulation during preparation.

  • Animal Model : Administer the fluorescently labeled liposomes to mice via the desired route (e.g., subcutaneous, intramuscular).

  • Tissue Harvesting : At predetermined time points (e.g., 4, 24, 48 hours), euthanize the mice and harvest the draining lymph nodes and spleen.

  • Single-Cell Suspension : Process the tissues into single-cell suspensions using mechanical dissociation and enzymatic digestion.

  • Flow Cytometry Staining : Stain the cell suspension with a cocktail of fluorescently-labeled antibodies to identify specific APC populations (e.g., anti-CD11c for dendritic cells, anti-F4/80 for macrophages).

  • Data Acquisition and Analysis : Acquire data on a flow cytometer. Gate on the specific APC populations and quantify the percentage of cells that are positive for the liposome's fluorescent label, as well as the mean fluorescence intensity (MFI) of the positive population.[8]

exp_workflow_uptake A 1. Prepare Fluorescently Labeled Liposomes B 2. Administer to Mice (e.g., subcutaneous) A->B C 3. Harvest Draining Lymph Nodes & Spleen B->C D 4. Prepare Single-Cell Suspensions C->D E 5. Stain with APC-specific Antibodies (e.g., anti-CD11c) D->E F 6. Analyze by Flow Cytometry E->F G Quantify % and MFI of Liposome+ APCs F->G

Caption: Experimental workflow for assessing APC uptake of liposomes.

Analysis of T-Cell Responses

The enzyme-linked immunospot (ELISpot) assay is a highly sensitive method for quantifying antigen-specific T cells based on their cytokine secretion.

Methodology:

  • Cell Isolation : Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control animals.

  • Assay Plate Preparation : Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ for Th1/CTL responses, IL-4 for Th2 responses).

  • Cell Plating and Stimulation : Plate the isolated cells in the coated wells and stimulate them overnight with the specific antigen (peptide or protein), a positive control (e.g., PMA/Ionomycin), and a negative control (medium only).

  • Detection : After incubation, wash the cells away and add a biotinylated detection antibody against the cytokine. Following another incubation and wash, add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).

  • Spot Development : Add a substrate that precipitates upon cleavage by the enzyme, forming a visible spot at the location of each cytokine-secreting cell.

  • Quantification : Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Conclusion

The "this compound" designation encompasses a sophisticated and evolving class of liposomal vaccine technologies. While they share fundamental mechanisms such as enhanced APC uptake and antigen protection, their true innovation lies in specific design features. Platforms like Lipotek's this compound-Fg115 integrate TLR agonists to directly steer the immune response, while technologies like OZ Biosciences' this compound NTA(Ni) focus on optimizing antigen presentation to B cells through highly ordered surface arrays. The clinical results of Lipovaxin-MM underscore the significant challenges in translating these preclinical concepts into effective human immunotherapies, particularly for cancer. As our understanding of immunology deepens, the modular nature of these liposomal platforms will continue to allow for the rational design of next-generation vaccines tailored to specific pathogens and diseases. Further disclosure of quantitative preclinical and clinical data from the developers will be crucial for the scientific community to fully evaluate and build upon these promising technologies.

References

Lipovax Liposomal Adjuvant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lipovax, a liposomal adjuvant platform. The focus of this document is on the composition, mechanism of action, and experimental application of this compound formulations, with a specific emphasis on the commercially available research-grade formulation, this compound NTA(Ni). This guide consolidates quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Composition of this compound Adjuvants

Liposomal adjuvants like this compound are versatile platforms whose composition can be tailored to elicit specific immune responses. The core components typically include phospholipids to form the liposomal bilayer, cholesterol to modulate membrane fluidity, and often, immunostimulatory molecules such as Toll-like receptor (TLR) agonists.

A specific formulation, this compound NTA(Ni), is designed for the straightforward coupling of histidine-tagged antigens. Its composition is well-defined for research applications.

ComponentMolar Ratio (%)Chemical NameFunction
Phospholipid60Not specified (e.g., DPPC)Primary structural component of the liposome bilayer
Cholesterol39CholesterolModulates bilayer fluidity and stability
Nickel-chelating lipid1Nitrilotriacetic acid (NTA) lipidAnchors histidine-tagged protein or peptide antigens

Table 1: Quantitative Composition of this compound NTA(Ni) Liposomal Adjuvant.[1]

Other research-grade liposomal adjuvant formulations have incorporated synthetic TLR ligands to enhance their immunostimulatory properties. These formulations demonstrate the modularity of liposomal adjuvants.

Liposome Base ComponentsImmunostimulatory LigandLigand TargetReference
DPPC, DPPE-PEG, CholesterolGlucopyranosyl Lipid A (GLA)TLR4[2]
DPPC, DPPE-PEG, Cholesterol3M-052TLR7/8[2]
DPPC, DPPE-PEG, CholesterolGLA and 3M-052TLR4 and TLR7/8[2]
Cationic Liposome (DDA)Poly I:CTLR3[3]

Table 2: Examples of Immunostimulatory Ligands Incorporated into Liposomal Adjuvant Formulations.

Mechanism of Action

Liposomal adjuvants function through a multi-pronged mechanism that enhances antigen presentation and stimulates both innate and adaptive immunity.

  • Antigen Depot and Delivery : Liposomes act as a depot at the injection site, slowly releasing the antigen and protecting it from degradation.[4] Their particulate nature facilitates uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[4][5]

  • APC Activation : The lipid composition and the inclusion of immunostimulatory molecules like TLR agonists actively trigger APCs.[5] For instance, TLR4 and TLR7/8 agonists can be incorporated into the liposome to stimulate specific innate immune pathways.[2]

  • Enhanced Antigen Presentation : Once internalized by APCs, the liposomal antigen is processed and presented on MHC class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively.[6]

  • T Cell and B Cell Response : Activated T helper cells, in turn, promote the differentiation of B cells into plasma cells that produce high-affinity antibodies.[6]

The this compound NTA(Ni) formulation leverages a specific mechanism for antigen attachment, which simplifies vaccine preparation. His-tagged antigens bind to the nickel-chelating lipids on the liposome surface, creating a multivalent display of the antigen that can effectively cross-link B cell receptors and enhance immune activation.[1]

cluster_0 Antigen Presentation Pathway cluster_1 T Cell and B Cell Activation Liposome-Antigen Complex Liposome-Antigen Complex Phagocytosis Uptake/ Phagocytosis Liposome-Antigen Complex->Phagocytosis APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Antigen Processing Antigen Processing APC->Antigen Processing Phagocytosis->APC MHC Presentation MHC Class I & II Presentation Antigen Processing->MHC Presentation T_Helper_Cell CD4+ T Helper Cell MHC Presentation->T_Helper_Cell CTL CD8+ Cytotoxic T Lymphocyte MHC Presentation->CTL B_Cell B Cell T_Helper_Cell->B_Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Antibodies Antibodies Plasma_Cell->Antibodies

Caption: Antigen presentation and T/B cell activation pathway.

Experimental Protocols

This protocol describes the method for conjugating a histidine-tagged protein antigen to the this compound NTA(Ni) adjuvant.

Materials:

  • This compound NTA(Ni) adjuvant solution

  • His-tagged protein antigen of interest (in a suitable buffer, e.g., PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Determine Optimal Ratio : Perform a titration experiment to determine the optimal molar ratio of antigen to this compound NTA(Ni) for stable complex formation. This can be assessed by methods such as dynamic light scattering (DLS) to monitor particle size or a pull-down assay to measure binding efficiency.

  • Complex Formation : a. In a sterile microcentrifuge tube, add the desired volume of this compound NTA(Ni). b. Add the calculated volume of the His-tagged antigen solution to the this compound. c. Gently mix by pipetting up and down or by gentle vortexing for a few seconds. d. Incubate the mixture at room temperature for 30-60 minutes to allow for the formation of the nickel-histidine bond.

  • Characterization (Optional but Recommended) : a. Measure the size distribution and zeta potential of the resulting liposome-antigen complexes using DLS. b. Confirm antigen conjugation through SDS-PAGE analysis of the liposome pellet versus the supernatant after centrifugation.

  • Final Formulation : The resulting complex is ready for immunization procedures. It can be diluted in a sterile, physiologically compatible buffer (e.g., sterile saline or PBS) to the desired final concentration for injection.

This protocol provides a general workflow for assessing the immunogenicity of a this compound-adjuvanted vaccine in a mouse model.

Materials:

  • This compound-antigen complex (prepared as in 3.1)

  • Control groups (e.g., antigen alone, adjuvant alone, PBS)

  • C57BL/6 or BALB/c mice (6-8 weeks old)

  • Syringes and needles for the desired route of administration (e.g., subcutaneous, intramuscular)

  • Equipment for blood collection (e.g., lancets, microtainer tubes)

  • ELISA plates and reagents for antibody titer measurement

  • Flow cytometer and antibodies for cellular analysis

Procedure:

  • Immunization Schedule : a. Acclimatize mice for at least one week before the start of the experiment. b. On Day 0, immunize mice with the prepared vaccine formulations (typically 50-100 µL per mouse) via the chosen route. c. Administer booster immunizations on Day 14 and optionally on Day 28, following the same procedure.

  • Sample Collection : a. Collect blood samples via tail bleed or retro-orbital sinus puncture at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 42). b. At the experimental endpoint, euthanize mice and harvest spleens and lymph nodes for cellular analysis.

  • Humoral Response Analysis (ELISA) : a. Coat ELISA plates with the target antigen. b. Serially dilute the collected sera and add to the plates. c. Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes mouse IgG. d. Add a substrate and measure the absorbance to determine antigen-specific antibody titers.

  • Cellular Response Analysis (Flow Cytometry/ELISpot) : a. Isolate splenocytes or lymphocytes from lymphoid organs. b. Restimulate the cells in vitro with the specific antigen. c. Use flow cytometry to stain for intracellular cytokines (e.g., IFN-γ, IL-4) in T cells or to identify specific B cell populations (e.g., germinal center B cells using CD19, GL7 markers). d. Use an ELISpot assay to quantify the number of antigen-specific, cytokine-secreting cells.

Start Start Formulation Prepare this compound-Antigen Complex Start->Formulation Immunization Immunize Animal Model (e.g., Mice) Formulation->Immunization Booster Booster Immunization (e.g., Day 14, 28) Immunization->Booster Sample_Collection Collect Blood/Tissues Immunization->Sample_Collection Booster->Sample_Collection Humoral_Assay Humoral Response Assay (e.g., ELISA) Sample_Collection->Humoral_Assay Cellular_Assay Cellular Response Assay (e.g., Flow Cytometry) Sample_Collection->Cellular_Assay Analysis Data Analysis and Interpretation Humoral_Assay->Analysis Cellular_Assay->Analysis

Caption: Experimental workflow for vaccine immunogenicity testing.

Quantitative Data and Clinical Insights

While detailed quantitative data for all this compound formulations is proprietary or limited in the public domain, published studies provide key performance indicators.

A study utilizing protein-anchored liposomes demonstrated the capacity of this platform to enhance immune responses in vivo.

Animal ModelImmunizationReadoutResultReference
C57Bl/6 MiceSubcutaneous injection with protein-anchored liposomesGerminal Center B Cell Activation (CD19+ GL7+ cells in lymph nodes)Enhanced germinal center formation compared to controls[1]

Table 3: Summary of a Preclinical Study Result for a this compound NTA(Ni)-like Formulation.

A Phase I clinical trial was conducted on Lipovaxin-MM, a dendritic cell-targeted liposomal vaccine for malignant melanoma. The trial provided valuable safety and preliminary efficacy data.

Trial PhaseNumber of SubjectsConditionDosing RegimenKey FindingsReference
Phase I12Metastatic Cutaneous Melanoma3 cohorts with escalating doses (0.1 mL, 1.0 mL, 3.0 mL)Well-tolerated with no significant toxicity; No consistent vaccine-specific humoral or cellular immune responses detected; 1 partial response, 2 stable disease[7][8]

Table 4: Summary of Phase I Clinical Trial Results for Lipovaxin-MM.

These findings highlight that while the this compound platform is safe and well-tolerated, optimizing the composition to enhance immunogenicity, potentially through the inclusion of potent molecular adjuvants like TLR agonists, is a critical step for future clinical development.

References

Principle of His-Tagged Protein Binding to Lipovax: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying the binding of histidine-tagged (His-tagged) proteins to Lipovax, a liposomal platform. The term "this compound" is often associated with liposome-based technologies, such as this compound NTA(Ni), which are designed for the non-covalent attachment of recombinant proteins to a lipid bilayer surface. This guide will focus on the prevalent mechanism employed by such platforms: the chelation of a polyhistidine tag to a metal-ion-functionalized liposome.

The primary binding principle relies on the high-affinity interaction between the imidazole side chains of the histidine residues in the His-tag and a divalent metal ion, typically Nickel (Ni²⁺), which is immobilized on the liposome surface via a chelating lipid. This technology provides a versatile and robust method for developing vaccines, targeted drug delivery systems, and tools for studying protein-protein interactions at membrane interfaces.

Core Binding Principle: Immobilized Metal Affinity on a Lipid Bilayer

The foundation of His-tagged protein binding to this compound is a specialized form of immobilized metal affinity chromatography (IMAC) adapted to a liposomal surface. The key components involved in this interaction are:

  • His-Tagged Protein: A recombinant protein engineered to include a sequence of six or more consecutive histidine residues at its N- or C-terminus.

  • Liposome: A vesicle composed of a lipid bilayer, which serves as the scaffold for protein attachment.

  • Chelating Lipid: A lipid molecule with a headgroup capable of chelating divalent metal ions. The most commonly used chelating group is nitrilotriacetic acid (NTA). A widely used example is 1,2-dioleoyl-sn-glycero-3-{[N(5-amino-1-carboxypentyl)iminodiacetic acid]succinyl} (DOGS-NTA).

  • Divalent Metal Ion: Typically Nickel (Ni²⁺), which is coordinated by the NTA headgroup of the chelating lipid. The immobilized Ni²⁺ ion then forms coordination bonds with two imidazole side chains of the His-tag.

The NTA group has four chelation sites for the nickel ion, which allows for a stable complex with low metal ion leaching.[1] This specific and reversible interaction allows for the controlled orientation and high-density presentation of proteins on the liposome surface.

His-Tag Binding to this compound cluster_liposome Liposome Bilayer cluster_chelation Chelation Complex cluster_protein His-Tagged Protein Lipid Bilayer Phospholipid Headgroup Lipid Tail Chelating Lipid NTA-Lipid Headgroup Lipid Tail Ni Ni²⁺ Chelating Lipid:head->Ni HisTag Imidazole His Imidazole His ... Ni->HisTag:h1_im Coordination Bond Ni->HisTag:h2_im Protein Recombinant Protein Protein->HisTag

Principle of His-tagged protein binding to a Ni-NTA functionalized liposome.

Quantitative Data on Binding

The binding of His-tagged proteins to Ni-NTA liposomes is a dynamic process that can be characterized by several quantitative parameters. These parameters are crucial for optimizing the formulation of proteo-liposomes for various applications.

ParameterValue/RangeProtein/SystemReference
Binding Capacity ~25 µg protein / mg total phospholipidHis-tagged recombinant Green Fluorescent Protein (rGFP)[2]
Binding Kinetics Fast Phase (k_obs): ~10-20 s⁻¹Slow Phase (k_obs): < 4 s⁻¹His-tagged superfolder Green Fluorescent Protein (SfGFP)[3][4]
Dissociation Half-Time Increases with Ni-lipid content up to 35 mol%His-tagged Yersinia pestis transport protein (LsrB)[5]
Binding Affinity (K_d) Dependent on His-tag length and accessibilityGeneral His-tagged proteins[4]

Experimental Protocols

This section outlines a general methodology for the preparation of His-tagged protein-bound liposomes. The specific parameters may require optimization depending on the protein and the intended application.

Preparation of Ni-NTA Functionalized Liposomes

A common method for preparing liposomes is the thin-film hydration technique.

Materials:

  • Primary phospholipid (e.g., DOPC, DPPC)

  • Cholesterol (optional, for membrane stability)

  • Chelating lipid (e.g., DOGS-NTA)

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Nickel salt solution (e.g., NiCl₂ or NiSO₄)

Protocol:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a 95:5 molar ratio of primary phospholipid to DOGS-NTA) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Nickel Charging:

    • Incubate the prepared liposomes with an excess of the nickel salt solution for 30-60 minutes at room temperature.

    • Remove the unbound nickel by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

Binding of His-Tagged Protein to Liposomes

Materials:

  • Purified His-tagged protein in a suitable buffer (e.g., PBS or TBS, pH 7.2-8.0).

  • Prepared Ni-NTA functionalized liposomes.

  • Binding/Wash Buffer (e.g., TBS with 10-25 mM imidazole to reduce non-specific binding).

  • Elution Buffer (optional, for reversibility studies; e.g., TBS with >200 mM imidazole or 100 mM EDTA).

Protocol:

  • Incubation:

    • Mix the Ni-NTA liposomes with the His-tagged protein at a desired molar ratio (e.g., 1:20 to 1:40 protein to chelating lipid).[2]

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.

  • Removal of Unbound Protein:

    • Separate the proteo-liposomes from the unbound protein using size-exclusion chromatography (e.g., on a Superose 6 column) or centrifugation-based methods.[2]

  • Characterization:

    • Quantify the amount of bound protein using a protein assay (e.g., BCA or Bradford assay).

    • Analyze the size and integrity of the proteo-liposomes using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Experimental Workflow cluster_prep Liposome Preparation cluster_binding Protein Binding cluster_analysis Analysis Lipid_Mixing 1. Lipid Mixing (e.g., DOPC, DOGS-NTA) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydration (Buffer) Film_Formation->Hydration Sizing 4. Sizing (Extrusion) Hydration->Sizing Ni_Charging 5. Nickel Charging (NiCl₂ Incubation) Sizing->Ni_Charging Purification1 6. Purification (Size Exclusion) Ni_Charging->Purification1 Incubation 7. Incubation (His-Protein + Ni-Liposomes) Purification1->Incubation Purification2 8. Removal of Unbound Protein (Size Exclusion) Incubation->Purification2 Characterization 9. Characterization (DLS, TEM, Protein Assay) Purification2->Characterization Final_Product Proteo-liposomes Characterization->Final_Product His_Protein Purified His-Tagged Protein His_Protein->Incubation

General experimental workflow for preparing His-tagged protein-bound liposomes.

Concluding Remarks

The binding of His-tagged proteins to this compound and similar Ni-NTA functionalized liposomes represents a powerful and versatile platform for the surface display of recombinant proteins on a lipid bilayer. The specificity of the His-tag-Ni-NTA interaction allows for a straightforward and efficient conjugation process without the need for chemical modifications of the protein. Understanding the core principles, quantitative binding parameters, and experimental protocols is essential for the successful development of novel vaccines, targeted therapeutics, and advanced research tools. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

Lipovax Adjuvant: A Technical Guide for Vaccine Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipovax is a liposome-based adjuvant platform designed to enhance the immunogenicity of subunit vaccines. This technical guide provides an in-depth overview of this compound, focusing on its formulation, mechanism of action, and application in preclinical vaccine research. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their vaccine development programs.

This compound adjuvants are formulated as unilamellar lipid vesicles, which can be tailored to incorporate various antigens and immunomodulators. A notable formulation, this compound NTA(Ni), is specifically designed to anchor histidine-tagged proteins or peptides to the liposome surface, facilitating an organized presentation of the antigen to the immune system.[1][2] This non-covalent conjugation strategy leverages the high affinity of the nickel-nitrilotriacetic acid (NTA) complex for histidine residues.[1][2]

Core Principles and Formulation

This compound NTA(Ni) is composed of a precise ratio of phospholipid, cholesterol, and a nickel-chelating lipid (60:39:1).[1][2] This composition ensures the stability of the liposomal structure and the efficient binding of His-tagged antigens. The resulting self-assembled liposomes act as a non-viral delivery system, presenting a high density of the immunogen in a particulate form that mimics pathogens.[1]

Table 1: Composition of this compound NTA(Ni)

ComponentMolar RatioFunction
Phospholipid60Forms the primary lipid bilayer of the liposome.
Cholesterol39Modulates membrane fluidity and stability.
Nickel-chelating lipid1Anchors histidine-tagged antigens to the liposome surface.

Source: OZ Biosciences[1][2]

Mechanism of Action: Enhancing the Immune Response

Liposomal adjuvants like this compound engage the immune system through multiple mechanisms. The particulate nature of liposomes promotes their uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[3][4][5] This targeted delivery is a critical first step in initiating a robust immune response.

Once internalized by APCs, the liposome-antigen complex is processed. The antigen is broken down into smaller peptides and presented on the surface of the APC via Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper cells.[5][6] This interaction is crucial for initiating the adaptive immune response.

Furthermore, liposomes can activate innate immune signaling pathways. While the specific signaling cascade for this compound has not been fully elucidated in the provided search results, liposomal adjuvants are generally known to activate Pattern Recognition Receptors (PRRs) such as Toll-like Receptors (TLRs).[3][6][7] Activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, which further recruit and activate immune cells, creating a potent inflammatory environment at the injection site and in the draining lymph nodes.[3][6]

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a liposomal adjuvant that activates an APC through a Toll-like Receptor (TLR).

Liposome_Adjuvant_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Liposome-Antigen Liposome-Antigen Complex TLR TLR Liposome-Antigen->TLR Recognition MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NF-kB NF-κB IKK_Complex->NF-kB Activation Cytokine_Genes Pro-inflammatory Cytokine Genes NF-kB->Cytokine_Genes Transcription Immune_Response Immune_Response Cytokine_Genes->Immune_Response Enhanced Immune Response

Caption: Generalized TLR signaling pathway activated by a liposomal adjuvant.

Experimental Data and Applications

This compound and similar nickel-chelating liposomal adjuvants have been predominantly utilized in preclinical HIV vaccine research. Studies have demonstrated their ability to enhance immune responses to HIV-1 envelope glycoprotein (Env) trimers.

It is important to note that some studies suggest that covalent linkage of antigens to liposomes may elicit even stronger and more durable immune responses compared to non-covalent methods. However, the non-covalent approach offered by this compound NTA(Ni) provides a simpler and more versatile method for antigen conjugation.

Experimental Protocols

Detailed, step-by-step protocols for the use of this compound NTA(Ni) are typically provided by the manufacturer, OZ Biosciences.[8][9][10] However, a general workflow for the preparation of a liposome-adjuvanted vaccine and subsequent immunization is provided below.

General Workflow for Liposome-Antigen Conjugation and Immunization

Experimental_Workflow cluster_prep Vaccine Preparation cluster_immunization Immunization cluster_analysis Immune Response Analysis A 1. Prepare this compound (e.g., this compound NTA(Ni)) C 3. Mix this compound and Antigen A->C B 2. Prepare His-tagged Antigen Solution B->C D 4. Incubate for Complex Formation C->D E 5. Dilute Vaccine Formulation in Sterile PBS D->E F 6. Administer to Animal Model (e.g., mouse) E->F G 7. Booster Immunizations (as required) F->G H 8. Collect Samples (e.g., serum, splenocytes) G->H I 9. Analyze Antibody Titers (ELISA) H->I J 10. Analyze Cellular Responses (e.g., ELISpot, Flow Cytometry) H->J

Caption: General experimental workflow for vaccine studies using this compound.

Detailed Methodologies

1. Preparation of Liposome-Antigen Complexes (General Protocol for Ni-NTA Liposomes):

  • Materials: this compound NTA(Ni) solution, His-tagged protein antigen in a suitable buffer (e.g., PBS), sterile microcentrifuge tubes.

  • Procedure:

    • Determine the optimal ratio of liposome to antigen. This may require titration experiments.

    • In a sterile microcentrifuge tube, add the calculated volume of the this compound NTA(Ni) suspension.

    • Add the corresponding volume of the His-tagged antigen solution to the liposome suspension.

    • Mix gently by pipetting up and down. Avoid vigorous vortexing which can disrupt the liposomes.

    • Incubate the mixture at room temperature for 30-60 minutes to allow for the formation of the liposome-antigen complex. The mixture is now ready for dilution and immunization.

2. Mouse Immunization Protocol (General):

  • Materials: Prepared liposome-antigen complex, sterile PBS, syringes, and needles appropriate for the route of administration (e.g., 27-30 gauge for subcutaneous or intramuscular injection).

  • Procedure:

    • Dilute the liposome-antigen complex to the final desired concentration in sterile PBS. The final injection volume for a mouse is typically 50-100 µL.

    • Administer the vaccine formulation to the mice via the chosen route (e.g., subcutaneous, intramuscular).

    • Booster immunizations are typically given at 2-3 week intervals. The number of boosts will depend on the experimental design.

    • Blood samples can be collected via tail bleed or other appropriate methods at specified time points to monitor the antibody response.

    • At the end of the experiment, spleens and other lymphoid organs can be harvested for the analysis of cellular immune responses.

Conclusion

This compound adjuvants, particularly the this compound NTA(Ni) formulation, offer a versatile and straightforward platform for enhancing the immunogenicity of His-tagged subunit vaccine candidates. By promoting antigen uptake by APCs and potentially stimulating innate immune pathways, this compound can contribute to the development of more effective vaccines. While more quantitative comparative data would be beneficial, the existing research highlights its potential in preclinical vaccine development, especially in the field of infectious diseases like HIV. Researchers are encouraged to optimize antigen-liposome ratios and immunization schedules for their specific antigen of interest to achieve maximal efficacy.

References

Lipovax in Immunology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipovax, and specifically its researched formulation this compound NTA(Ni), represents a significant advancement in vaccine adjuvant technology. This liposome-based platform offers a versatile and potent method for enhancing humoral and cellular immune responses to subunit vaccines. By presenting antigens in a multivalent array, this compound mimics the surface of pathogens, leading to robust B cell activation and the generation of high-titer, durable antibody responses. This guide provides a comprehensive overview of the core immunological principles of this compound, its mechanism of action, experimental data from key studies, and detailed protocols for its application in immunological research.

Core Concepts of the this compound Platform

This compound is a liposomal vaccine delivery system designed to function as a potent adjuvant. The most well-characterized formulation, this compound NTA(Ni), is composed of a mixture of phospholipids, cholesterol, and a nickel-chelating lipid, typically in a 60:39:1 ratio[1]. This composition allows for the stable anchoring of histidine-tagged (His-tagged) recombinant proteins or peptides to the surface of the liposome.

The core principle behind this compound's efficacy lies in the multivalent display of antigens . Presenting antigens in a dense, organized array on the surface of a nanoparticle, such as a liposome, mimics the repetitive nature of epitopes on viruses and other pathogens[2]. This multivalent presentation leads to efficient cross-linking of B cell receptors (BCRs), a critical step in initiating a strong B cell activation cascade that is often independent of the antigen's affinity for the BCR[3][4].

Mechanism of Action

The immunological mechanism of this compound can be broken down into several key stages, from antigen presentation to the generation of a robust adaptive immune response.

Antigen Presentation and B Cell Activation

His-tagged antigens are non-covalently conjugated to the this compound NTA(Ni) liposomes through the interaction between the histidine tag and the nickel ions chelated by the NTA-lipid heads[1]. This creates a stable, high-density array of the antigen on the liposome surface.

When these antigen-decorated liposomes are introduced in vivo, they are readily recognized by antigen-presenting cells (APCs) and B lymphocytes. The multivalent display of the antigen leads to extensive cross-linking of BCRs on the surface of antigen-specific B cells. This strong signaling cascade bypasses the need for high-affinity interactions that are often required for activation by soluble antigens[3]. The result is a potent "all-or-none" B cell activation that is more dependent on the density of the antigen than its intrinsic affinity[3].

Innate Immune Signaling and T Cell Help

Liposomes themselves can act as adjuvants by activating innate immune pathways[5]. While this compound NTA(Ni) is not explicitly designed to contain a Toll-like receptor (TLR) agonist, the particulate nature of the liposomes can be recognized by APCs, leading to their activation and the upregulation of co-stimulatory molecules. Some liposomal formulations can be designed to include TLR agonists to further enhance this effect[6][7][8].

Activated B cells internalize the this compound-antigen complex, process the antigen, and present it on MHC class II molecules to cognate T helper cells. The enhanced activation state of the B cells, coupled with the potential for co-stimulation from activated APCs, leads to a robust T cell-dependent B cell response, including the formation of germinal centers[1].

Quantitative Data from Preclinical Studies

Several studies, particularly in the field of HIV vaccine development, have demonstrated the potency of this compound NTA(Ni) in eliciting strong and broadly neutralizing antibody responses.

StudyModelKey FindingsReference
Wyatt R. T., et al., Cell Reports, 2016C57Bl/6 miceSubcutaneous immunization with protein-anchored this compound induced enhanced germinal center formation. After 14 days, the percentage of CD19+ GL7+ B cells in the lymph nodes was significantly increased.[1]
Dubrovskaya, V., et al., Immunity, 2019RabbitsVaccination with glycan-modified HIV Env trimers on this compound elicited broadly neutralizing antibodies (bNAbs) with up to 87% breadth against a panel of HIV-1 isolates.[9][10]
Aljedani SS, et al., PLoS Pathogens, 2021Rhesus macaquesImmunization with HIV-1 Env trimers conjugated to liposomes elicited potent tier 2 autologous neutralizing antibody titers.[11]
VariousIn vitro / In vivoMultivalent antigen display on liposomes leads to enhanced B cell receptor clustering and signaling, promoting robust B cell proliferation and differentiation.[3][4][12]

Experimental Protocols

The following are detailed methodologies for key experiments involving the preparation and evaluation of this compound-based immunogens.

Preparation of this compound NTA(Ni)-Antigen Conjugates

This protocol describes the non-covalent conjugation of a His-tagged protein to this compound NTA(Ni) liposomes.

Materials:

  • This compound NTA(Ni) (e.g., from OZ Biosciences)

  • His-tagged recombinant protein in a suitable buffer (e.g., PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Determine the optimal protein-to-lipid ratio: This often needs to be empirically determined but a molar ratio of 1:40 (protein:DOGS-NTA-Ni) has been shown to result in near-complete protein binding[13].

  • Incubation: In a sterile microcentrifuge tube, mix the desired amount of His-tagged protein with the this compound NTA(Ni) suspension.

  • Gently mix the suspension by pipetting up and down or by gentle vortexing.

  • Incubate the mixture for at least 30 minutes at room temperature with gentle agitation to allow for the formation of the Ni-NTA-His tag complex[13].

  • Confirmation of Conjugation (Optional): The efficiency of protein conjugation can be assessed by methods such as size-exclusion chromatography (SEC) to separate liposome-bound protein from free protein, followed by protein quantification of the fractions[13].

Animal Immunization Protocol

This protocol provides a general guideline for subcutaneous immunization of mice.

Materials:

  • This compound-antigen conjugate

  • Sterile PBS

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Appropriate animal handling and restraint equipment

Procedure:

  • Preparation of Immunogen: Dilute the this compound-antigen conjugate to the desired final concentration in sterile PBS. A typical dose for mice is in the range of 10-50 µg of antigen per animal.

  • Animal Restraint: Properly restrain the mouse according to approved animal handling protocols.

  • Injection: Administer the immunogen subcutaneously (s.c.) in the scruff of the neck or another appropriate site. The injection volume is typically 50-100 µL.

  • Boosting: Booster immunizations can be given at desired intervals (e.g., 2-4 weeks) following the same procedure to enhance the immune response.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is for an indirect ELISA to measure antigen-specific antibody titers in serum.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant antigen (the same used for immunization)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1-5% BSA or non-fat dry milk)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from immunized and control animals

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of the ELISA plate with the recombinant antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Sample Incubation: Add serial dilutions of the serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5-6 times with Wash Buffer.

  • Development: Add the substrate solution and incubate in the dark until color develops.

  • Stopping the Reaction: Add the Stop Solution.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. Antibody titers are typically determined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Flow Cytometry for B Cell Phenotyping

This protocol outlines the staining of lymphocytes for the identification of germinal center B cells.

Materials:

  • Single-cell suspension of lymphocytes from lymph nodes or spleen

  • FACS Buffer (e.g., PBS with 1-2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against B cell markers (e.g., anti-B220/CD19, anti-GL7, anti-CD95/Fas)

  • Viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the desired lymphoid tissue.

  • Fc Blocking: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Staining: Add the cocktail of fluorochrome-conjugated antibodies and the viability dye to the cells and incubate for 20-30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS Buffer.

  • Acquisition: Resuspend the cells in FACS Buffer and acquire the data on a flow cytometer.

  • Gating Strategy:

    • Gate on lymphocytes based on forward and side scatter (FSC/SSC).

    • Exclude doublets using FSC-A vs FSC-H.

    • Gate on live cells using the viability dye.

    • Identify B cells (e.g., CD19+ or B220+).

    • Within the B cell population, identify germinal center B cells as GL7+ and CD95/Fas+[1][14][15].

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the immune response to this compound.

Lipovax_Mechanism cluster_this compound This compound NTA(Ni) Particle cluster_bcell Antigen-Specific B Cell cluster_tcell T Helper Cell cluster_response Immune Response liposome Liposome (Phospholipid, Cholesterol) nta Ni-NTA antigen His-tagged Antigen bcr B Cell Receptor (BCR) antigen->bcr Multivalent Binding & BCR Cross-linking b_cell_activation B Cell Activation (Signal Amplification) bcr->b_cell_activation internalization Antigen Internalization & Processing b_cell_activation->internalization germinal_center Germinal Center Formation b_cell_activation->germinal_center mhc2 MHC Class II Presentation internalization->mhc2 tcr T Cell Receptor (TCR) mhc2->tcr Antigen Presentation t_cell_help T Cell Help (Cytokine Release) tcr->t_cell_help t_cell_help->germinal_center plasma_cell Plasma Cell Differentiation germinal_center->plasma_cell memory_b_cell Memory B Cell Formation germinal_center->memory_b_cell antibodies Antibody Production plasma_cell->antibodies

Caption: Overview of this compound-mediated B cell activation and subsequent immune response.

APC_Activation cluster_apc Antigen Presenting Cell (APC) This compound This compound-Antigen Complex uptake Phagocytosis/ Endocytosis This compound->uptake prr Pattern Recognition Receptors (PRRs) uptake->prr tlr_signaling TLR Signaling (MyD88/TRIF) prr->tlr_signaling nfkb NF-κB Activation tlr_signaling->nfkb cytokine Pro-inflammatory Cytokine Release nfkb->cytokine costim Upregulation of Co-stimulatory Molecules (CD80/CD86) nfkb->costim

Caption: Putative signaling pathway for APC activation by this compound.

Conclusion

The this compound platform, particularly this compound NTA(Ni), offers a robust and adaptable system for the development of subunit vaccines. Its ability to induce potent B cell responses through the multivalent display of antigens has been demonstrated to be highly effective in preclinical models. The detailed protocols and understanding of the underlying immunological mechanisms provided in this guide are intended to facilitate the application of this promising technology in the development of next-generation vaccines for a wide range of infectious diseases and other therapeutic areas. The continued exploration of this compound in combination with various antigens and immunomodulators holds significant promise for advancing the field of vaccinology.

References

Lipovax as a Carrier for Peptide Antigens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipovax represents a promising platform technology for the development of next-generation peptide-based vaccines and immunotherapies. This liposomal formulation serves as a versatile carrier for peptide antigens, enhancing their immunogenicity and promoting robust and targeted immune responses. By co-delivering antigens and adjuvants to antigen-presenting cells (APCs), this compound can effectively stimulate both cellular and humoral immunity. This technical guide provides an in-depth overview of the this compound platform, including its mechanism of action, formulation strategies, and key experimental protocols for its evaluation.

Core Principles of the this compound Platform

This compound technology is centered around the encapsulation or surface conjugation of peptide antigens within or onto a liposomal vesicle. These liposomes are typically composed of a mixture of phospholipids and cholesterol, and can be formulated to include lipid-based adjuvants that activate the innate immune system. A key mechanism of action for many this compound formulations is the activation of Toll-like receptors (TLRs), particularly TLR2, by incorporated lipopeptides.[1] This activation triggers downstream signaling cascades in APCs, leading to their maturation, upregulation of co-stimulatory molecules, and the production of pro-inflammatory cytokines essential for orchestrating a potent adaptive immune response.[1]

Mechanism of Action: TLR2 Signaling Pathway

Lipopeptides incorporated into this compound are recognized by TLR2 on the surface of APCs, such as dendritic cells (DCs) and macrophages.[1] TLR2 forms heterodimers with either TLR1 or TLR6 to recognize tri-acylated or di-acylated lipoproteins, respectively.[1][2] This recognition event initiates a MyD88-dependent signaling cascade, leading to the activation of key transcription factors like NF-κB and the MAPK pathway.[1][3] Ultimately, this results in the production of inflammatory cytokines, including IL-12, which is crucial for the differentiation of T helper 1 (Th1) cells and the subsequent activation of cytotoxic T-lymphocytes (CTLs).[4][5]

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Lipopeptide) TLR2 TLR2 This compound->TLR2 TLR2_dimer TLR2->TLR2_dimer TLR1_6 TLR1/6 TLR1_6->TLR2_dimer MyD88 MyD88 TLR2_dimer->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NF_kB NF-κB Pathway TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines (e.g., IL-12) MAPK->Cytokines NF_kB->Cytokines Immune_Response Enhanced Antigen Presentation & T-Cell Activation Cytokines->Immune_Response

Caption: TLR2 signaling pathway activated by this compound.

Data Presentation: Preclinical and Clinical Findings

The efficacy of this compound and similar liposomal peptide vaccine formulations has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative data from these studies.

Preclinical Study: Nanoliposomal VEGFR-2 Peptide Vaccine in B16F10 Melanoma Model
Parameter Result
Mean Diameter of Liposomes~135 nm[6]
Zeta Potential-17 mV[6]
Encapsulation Efficiency~70%[6]
CD4+ T Cell ResponseSignificant activation (p < 0.0001)[6]
CD8+ T Cell ResponseSignificant activation (P < 0.001)[6]
IFN-γ ProductionSignificantly boosted (P < 0.0001)[6]
IL-4 ProductionSignificantly boosted (P < 0.0001)[6]
Tumor Volume ReductionSignificant decrease (P < 0.0001)[6]
Enhanced SurvivalSignificant enhancement (P < 0.05)[6]
Phase I Clinical Trial: Lipovaxin-MM for Malignant Melanoma
Parameter Result
Total Adverse Events (AEs) Reported94 in ten subjects[7]
Vaccine-Related AEs43 in six subjects[7]
Grade 1 or 2 Vaccine-Related AEs95%[7]
Grade 3 Vaccine-Related AEs5% (anemia and lethargy)[7]
Higher Grade AEs and Dose-Limiting ToxicitiesNot observed[7]
Partial Response1 patient[7]
Stable Disease2 patients[7]
Progressive DiseaseRemaining patients[7]

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of this compound-based vaccines. The following sections provide an overview of key experimental protocols.

This compound Formulation and Peptide Encapsulation

The film-hydration method is a common technique for preparing this compound.[8]

Materials:

  • Dimyristoylphosphatidylcholine (DMPC)

  • Dimyristoylphosphatidylglycerol (DMPG)

  • Cholesterol (Chol)

  • Peptide of interest (e.g., P5 peptide from HER2/neu protein)

  • Chloroform

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • HEPES-dextrose buffer

Procedure:

  • Dissolve lipids (e.g., DMPC, DMPG, and Cholesterol at a desired molar ratio) in chloroform in a round-bottom flask.[9]

  • Dissolve the peptide in DMSO.[9]

  • Combine the lipid and peptide solutions in the flask.

  • Remove the organic solvents by rotary evaporation to form a thin lipid-peptide film.[9]

  • Freeze-dry the film overnight to remove any residual solvent.[9]

  • For encapsulation, add the peptide to pre-formed liposomes in the presence of ethanol (e.g., 30% v/v) and incubate at 25°C for 1 hour.[8]

  • The liposomal suspension can then be extruded through polycarbonate membranes of a defined pore size to obtain a homogenous size distribution.

  • Remove unencapsulated peptide through dialysis.[9]

In Vitro Evaluation of Cytotoxic T-Lymphocyte (CTL) Activity: 51Cr Release Assay

This assay is a standard method to quantify the cytotoxic activity of CTLs generated in response to vaccination.[10][11]

Materials:

  • Effector cells (CTLs from vaccinated animals)

  • Target cells (e.g., tumor cells expressing the target antigen)

  • Sodium chromate (51Cr)

  • Cell culture medium (e.g., IMDM with 7.5% FCS)

  • 96-well round-bottom plates

  • Detergent (e.g., Triton X-100 or SDS) for maximum release control

  • Gamma counter or liquid scintillation counter

Procedure:

  • Target Cell Labeling:

    • Resuspend target cells in culture medium.[11]

    • Add 51Cr to the cell suspension and incubate for 1-2 hours at 37°C to allow for chromium uptake.[10][11]

    • Wash the labeled target cells to remove unincorporated 51Cr.[11]

  • Co-culture:

    • Plate the labeled target cells in a 96-well plate.[11]

    • Add effector cells at various effector-to-target (E:T) ratios.[11]

    • Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).[11]

  • Incubation: Incubate the plate for 4-5 hours at 37°C.[11][12]

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.[11]

  • Quantification: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma or beta counter.[11]

  • Calculation of Specific Lysis:

    • Percent specific lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100.[11]

Measurement of Cytokine Production: IFN-γ Secretion Assay

This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon restimulation.[13][14]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or splenocytes from vaccinated subjects

  • Antigenic peptide or peptide pool for restimulation

  • IFN-γ Catch Reagent (bispecific antibody binding to CD45 and IFN-γ)

  • IFN-γ Detection Antibody (e.g., PE-conjugated)

  • Flow cytometer

Procedure:

  • Cell Preparation and Restimulation:

    • Isolate PBMCs or splenocytes.

    • Restimulate the cells with the specific peptide antigen for a defined period (e.g., 4-16 hours).[13][14] Include an unstimulated control.

  • IFN-γ Capture:

    • Wash the cells and resuspend in cold medium.

    • Add the IFN-γ Catch Reagent and incubate on ice. This reagent binds to the cell surface via the CD45 antibody.[14]

  • Secretion and Staining:

    • Incubate the cells at 37°C to allow for IFN-γ secretion. The secreted IFN-γ is captured by the cell-surface-bound Catch Reagent.[14]

    • Add the PE-conjugated IFN-γ Detection Antibody, which binds to the captured IFN-γ.[14]

  • Flow Cytometry Analysis:

    • The cells can be further stained with antibodies against cell surface markers (e.g., CD4, CD8) to identify the T cell subsets secreting IFN-γ.[13]

    • Analyze the cells by flow cytometry to quantify the percentage of IFN-γ-secreting cells.[13]

Experimental and Logical Workflows

The development and evaluation of a this compound-based vaccine follows a logical progression from formulation to in vivo efficacy studies.

Lipovax_Workflow Formulation This compound Formulation & Peptide Encapsulation Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization InVitro In Vitro Studies (APC Uptake, Activation) Characterization->InVitro InVivo_Immuno In Vivo Immunogenicity (CTL & Antibody Responses, Cytokine Profiling) InVitro->InVivo_Immuno InVivo_Efficacy In Vivo Efficacy (Tumor Challenge or Infection Model) InVivo_Immuno->InVivo_Efficacy Toxicity Preclinical Toxicity Studies InVivo_Efficacy->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials

Caption: General workflow for this compound vaccine development.

Conclusion

This compound technology offers a robust and adaptable platform for the delivery of peptide antigens to elicit potent and specific immune responses. By leveraging the principles of liposomal delivery and innate immune activation, this compound-based formulations hold significant promise for the development of effective vaccines and immunotherapies against a range of diseases, including cancer and infectious agents. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of novel this compound candidates. Further research and clinical development in this area are warranted to fully realize the therapeutic potential of this innovative vaccine delivery system.

References

The Pivotal Role of Nickel-Chelating Lipids in Lipovax: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lipovax platform represents a significant advancement in subunit vaccine technology, leveraging the power of liposomal adjuvants to enhance the immunogenicity of recombinant protein antigens. At the core of this platform lies a sophisticated yet elegant mechanism: the incorporation of nickel-chelating lipids into the liposomal bilayer. This technical guide provides a comprehensive overview of the fundamental role these specialized lipids play in the formulation, mechanism of action, and potent immunological effects of this compound and similar nanolipoprotein particle systems. We will delve into the quantitative data supporting its efficacy, provide detailed experimental protocols for its preparation and evaluation, and visualize the key molecular interactions and immunological pathways.

Introduction: The Challenge of Subunit Vaccines and the this compound Solution

Subunit vaccines, which utilize purified protein components from a pathogen, offer significant safety advantages over traditional whole-organism vaccines.[1] However, a major drawback of subunit antigens is their often poor immunogenicity.[1] To overcome this, they typically require formulation with adjuvants to elicit a robust and protective immune response.[1] this compound addresses this challenge by combining the adjuvant properties of liposomes with a versatile and stable method for antigen presentation.

This compound is a liposome-based adjuvant technology designed to securely attach recombinant proteins to the surface of the lipid vesicles.[2] This is achieved through the integration of nickel-chelating lipids into the liposome membrane. These lipids can then capture and display polyhistidine-tagged (His-tagged) recombinant protein antigens, creating a particulate vaccine that mimics the structure of a virus, thereby enhancing its recognition and uptake by the immune system.[1][3]

The Core Technology: Nickel-Chelating Lipids

The linchpin of the this compound platform is the use of lipids that have been chemically modified to include a metal-chelating headgroup. A commonly used lipid for this purpose is 1,2-dioleoyl-sn-glycero-3-{[N(5-amino-1-carboxypentyl) iminodiacetic acid]succinyl} (nickel salt) , also known as DOGS-NTA-Ni or DGS-NTA-Ni .[1]

The nitrilotriacetic acid (NTA) group on the lipid head is capable of chelating a divalent nickel ion (Ni²⁺). This Ni²⁺ ion, in turn, has a high affinity for the imidazole side chains of histidine residues.[2] By engineering recombinant protein antigens with a terminal polyhistidine tag (commonly a sequence of six histidine residues, or a His-tag), a stable, non-covalent linkage is formed between the liposome and the antigen.[1][2]

This elegant self-assembly process offers several advantages:

  • Versatility: Any recombinant protein that can be expressed with a His-tag can be readily incorporated into a this compound formulation.

  • Controlled Orientation: The attachment method promotes a more uniform orientation of the antigen on the liposome surface, potentially improving the presentation of key epitopes.

  • Co-localization: The antigen and the liposomal adjuvant are physically linked, ensuring their co-delivery to antigen-presenting cells (APCs), which is crucial for a potent immune response.[3]

  • High-Density Display: The liposomal surface allows for a high-density array of the antigen, which can efficiently cross-link B cell receptors and promote B cell activation.[2]

Quantitative Data on Formulation and Efficacy

The precise formulation of this compound and the resulting immunological outcomes have been quantitatively assessed in various preclinical studies. The data consistently demonstrates the superior immunogenicity of antigen-loaded nickel-chelating liposomes compared to the administration of the soluble antigen alone or with conventional adjuvants like aluminum hydroxide (Alum).

Table 1: Typical Formulation Parameters for Nickel-Chelating Liposomes
ComponentMolar Ratio/Weight RatioReference
Phospholipid (e.g., DMPC, DOPC)60% (molar)[2]
Cholesterol39% (molar)[2]
Nickel-Chelating Lipid (DOGS-NTA-Ni)1% (molar)[2]
DMPC to DOGS-NTA-Ni9:1 (molar)[1]
Optimal His-tag GFP to Ni-NPs1:33.7 (w/w)[4]
Optimal His-tag Gag p24 to Ni-NPs1:35.4 (w/w)[4]

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; GFP: Green Fluorescent Protein; Ni-NPs: Nickel-Nanoparticles

Table 2: Immunological Efficacy of Nickel-Chelating Liposome Formulations
AntigenAnimal ModelKey FindingQuantitative ImprovementReference
His-tagged HIV TatBALB/c miceSignificantly greater anti-Tat specific IgG titerNot specified, but statistically significant vs. Alum/his-Tat[5]
His-tagged HIV Gag p24MiceEnhanced serum IgG and IgG2a responsesNot specified, but enhanced vs. Alum or control NPs[4]
His-tagged West Nile Virus trEMiceSuperior anti-WNV immune responses and protectionNot specified, but significantly improved vs. trE-His alone[1]
His-p24/his-Nef co-deliveryBALB/c miceGreater antibody response compared to Alum co-deliveryNot specified, but greater than Alum formulation[5]

Experimental Protocols

Protocol for Preparation of Nickel-Chelating Liposomes

This protocol is a synthesis of methods described for preparing metallochelating liposomes and nanolipoprotein particles.[1][6]

Materials:

  • Phospholipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine - DMPC)

  • Cholesterol

  • Nickel-chelating lipid (e.g., DOGS-NTA-Ni)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration: a. In a round-bottom flask or glass vial, dissolve the phospholipid, cholesterol, and DOGS-NTA-Ni in chloroform at the desired molar ratio (e.g., 60:39:1). b. Remove the chloroform using a rotary evaporator under vacuum or by gentle evaporation under a stream of nitrogen to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).

  • Antigen Loading: a. Add the His-tagged recombinant protein antigen to the prepared liposome suspension at a predetermined optimal protein-to-lipid ratio. b. Incubate the mixture for a sufficient time (e.g., 1-4 hours) at 4°C with gentle mixing to allow the His-tag to bind to the nickel-NTA groups on the liposome surface.

  • Characterization: a. Determine the size distribution and zeta potential of the final formulation using dynamic light scattering (DLS). b. Assess the efficiency of protein binding by separating the liposomes from unbound protein (e.g., via size exclusion chromatography or ultracentrifugation) and quantifying the protein in each fraction (e.g., using a BCA protein assay).

Protocol for Mouse Immunization and Analysis of Immune Response

This protocol provides a general framework for evaluating the immunogenicity of a this compound formulation in mice.[5][7][8]

Materials:

  • This compound-antigen formulation

  • Control formulations (e.g., antigen with Alum, antigen alone, empty liposomes)

  • 6-8 week old female BALB/c mice

  • Sterile syringes and needles

  • Materials for blood collection (e.g., micro-hematocrit tubes)

  • ELISA plates and reagents for antibody titer determination

  • Reagents for cell culture and cytokine analysis (e.g., splenocyte isolation, RPMI medium, antigen for restimulation, cytokine ELISA kits)

Procedure:

  • Immunization Schedule: a. On Day 0, immunize groups of mice (n=5-10 per group) via subcutaneous or intramuscular injection with the this compound-antigen formulation or control formulations. A typical dose might contain 1.5-10 µg of the antigen in a volume of 50-100 µL.[5] b. On Day 14 or 21, administer a booster immunization using the same formulations and route as the primary immunization.

  • Sample Collection: a. Collect blood samples via tail bleed or retro-orbital sinus puncture at various time points (e.g., Day 14, Day 28) to monitor the antibody response. b. At the end of the experiment (e.g., Day 28 or later), euthanize the mice and aseptically harvest spleens for T-cell analysis.

  • Analysis of Humoral Response (Antibody Titer): a. Prepare serum from the collected blood samples. b. Perform an enzyme-linked immunosorbent assay (ELISA) to determine the antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum. This involves coating ELISA plates with the recombinant antigen, incubating with serial dilutions of the mouse serum, and detecting the bound antibodies with enzyme-conjugated secondary antibodies.

  • Analysis of Cellular Response (T-cell activation): a. Prepare single-cell suspensions of splenocytes from the harvested spleens. b. Restimulate the splenocytes in vitro with the specific antigen for 48-72 hours. c. Collect the cell culture supernatants and measure the levels of secreted cytokines such as Interferon-gamma (IFN-γ, indicative of a Th1 response) and Interleukin-4 (IL-4, indicative of a Th2 response) using ELISA or a cytometric bead array.

Visualizing the Mechanisms and Workflows

Molecular Mechanism of Antigen Attachment

The following diagram illustrates the chelation of nickel by the NTA-lipid and the subsequent binding of a His-tagged protein antigen.

Antigen_Attachment cluster_liposome Liposome Bilayer Lipid Phospholipid NTA_Lipid DOGS-NTA Lipid Ni_Ion Ni²⁺ Ion NTA_Lipid->Ni_Ion Chelation His_Tag_Protein His-Tagged Antigen Ni_Ion->His_Tag_Protein Non-covalent Binding

Caption: Molecular interaction of a His-tagged antigen with a nickel-chelating lipid in the liposome bilayer.

Experimental Workflow

This diagram outlines the typical experimental workflow for developing and evaluating a this compound-based vaccine.

Experimental_Workflow A Liposome Formulation C Antigen Loading (Incubation) A->C B Antigen Expression (with His-tag) B->C D Characterization (DLS, Binding Assay) C->D E Animal Immunization (e.g., Mice) D->E F Sample Collection (Serum, Spleen) E->F G Humoral Response Analysis (ELISA) F->G H Cellular Response Analysis (Cytokines) F->H I Data Analysis & Conclusion G->I H->I

Caption: A typical experimental workflow for this compound vaccine development and immunogenicity testing.

Putative Immunological Signaling Pathway

Liposomal adjuvants, particularly those forming particulate structures that are efficiently phagocytosed, can activate innate immune signaling pathways. While the direct receptor for the nickel-chelating liposome itself is not fully elucidated, the uptake of these particles by Antigen Presenting Cells (APCs) like dendritic cells is a critical first step. The liposomal structure can activate pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). For instance, some lipid components can act as TLR agonists. This activation leads to a downstream signaling cascade, often involving the MyD88 adaptor protein, which culminates in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines, leading to the maturation of the APC and effective antigen presentation to T-cells.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) This compound This compound-Antigen Complex TLR TLR Activation (e.g., TLR2/4) This compound->TLR Uptake & Recognition MHC Antigen Presentation (MHC-II) This compound->MHC Processing MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, IL-12, TNF-α) NFkB->Cytokines T_Cell Helper T-Cell Activation Cytokines->T_Cell Co-stimulation MHC->T_Cell Presentation

References

Methodological & Application

Lipovax-NTA(Ni) Immunization Protocol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – To facilitate advancements in vaccine development and immunotherapy, this document provides detailed application notes and protocols for the use of the Lipovax-NTA(Ni) immunization platform. This guide is intended for researchers, scientists, and drug development professionals engaged in the creation of novel vaccines and immunotherapeutic agents.

Introduction

This compound-NTA(Ni) is a versatile and potent liposome-based adjuvant system designed to elicit a robust immune response against histidine-tagged (His-tagged) protein or peptide antigens. Its unique composition and mechanism of action make it a valuable tool for a wide range of applications, from infectious disease vaccine development to cancer immunotherapy.

The this compound-NTA(Ni) formulation consists of a carefully optimized mixture of a phospholipid, cholesterol, and a nickel-chelating lipid in a 60:39:1 molar ratio.[1] This composition allows for the stable and oriented attachment of His-tagged antigens to the surface of the liposomes via a nickel-nitrilotriacetic acid (NTA) chelation complex. This particulate and repetitive display of antigens mimics the surface of pathogens, leading to efficient recognition and uptake by antigen-presenting cells (APCs) and subsequent activation of both humoral and cellular immunity.

Mechanism of Action

The efficacy of this compound-NTA(Ni) as a vaccine adjuvant stems from its ability to effectively deliver antigens to APCs and to stimulate innate immune signaling pathways. The liposomal structure facilitates the uptake of the antigen-liposome complex by APCs, such as dendritic cells and macrophages.

Once internalized, the liposomal components and the antigen are processed. The liposomal lipids can activate innate immune signaling pathways, such as those involving Toll-like receptors (TLRs). While the direct interaction of the Ni-NTA lipid with specific TLRs is an area of ongoing research, liposomal vaccine formulations are known to activate both MyD88-dependent and TRIF-dependent signaling pathways. This leads to the production of pro-inflammatory cytokines and chemokines, maturation of APCs, and enhanced antigen presentation to T cells. The multivalent presentation of the antigen on the liposome surface can also efficiently cross-link B cell receptors, leading to robust B cell activation and antibody production.

dot

Lipovax_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome This compound-NTA(Ni)-Antigen This compound-NTA(Ni) -His-Antigen Complex Uptake Endocytosis This compound-NTA(Ni)-Antigen->Uptake B_Cell_Activation B Cell Activation This compound-NTA(Ni)-Antigen->B_Cell_Activation Direct B Cell Receptor Cross-linking TLR_Activation TLR Activation MyD88 MyD88 TLR_Activation->MyD88 TRIF TRIF TLR_Activation->TRIF Antigen_Processing Antigen Processing MHC_II_Presentation MHC Class II Presentation Antigen_Processing->MHC_II_Presentation MHC_I_Presentation MHC Class I Cross-Presentation Antigen_Processing->MHC_I_Presentation Uptake->TLR_Activation Uptake->Antigen_Processing T_Cell_Activation T Cell Activation MHC_II_Presentation->T_Cell_Activation MHC_I_Presentation->T_Cell_Activation NF-kB_Activation NF-κB Activation MyD88->NF-kB_Activation TRIF->NF-kB_Activation IRF3/7_Activation IRF3/7 Activation TRIF->IRF3/7_Activation Cytokine_Production Pro-inflammatory Cytokine & Chemokine Production NF-kB_Activation->Cytokine_Production IRF3/7_Activation->Cytokine_Production Cytokine_Production->T_Cell_Activation T_Cell_Activation->B_Cell_Activation

Caption: Signaling pathway of this compound-NTA(Ni) immunization.

Experimental Protocols

Preparation of this compound-NTA(Ni)-Antigen Complex

This protocol describes the preparation of the vaccine complex by conjugating a His-tagged antigen to the this compound-NTA(Ni) liposomes.

Materials:

  • This compound-NTA(Ni) solution

  • His-tagged antigen of interest (in a suitable buffer, e.g., PBS)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Determine Optimal Antigen to Liposome Ratio: A preliminary experiment to determine the optimal binding ratio of the His-tagged antigen to the this compound-NTA(Ni) is recommended. This can be achieved by incubating a fixed amount of this compound-NTA(Ni) with varying amounts of the His-tagged antigen. The unbound antigen can be separated from the liposomes by centrifugation or size-exclusion chromatography, and the amount of bound antigen can be quantified.

  • Complex Formation:

    • In a sterile microcentrifuge tube, combine the desired amount of this compound-NTA(Ni) and the His-tagged antigen at the predetermined optimal ratio.

    • Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to maintain the integrity of the liposomes.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.

  • Removal of Unbound Antigen (Optional but Recommended):

    • To remove any unbound antigen, the mixture can be purified. For larger volumes, dialysis or tangential flow filtration can be used. For smaller volumes, size-exclusion chromatography or centrifugation followed by washing of the liposome pellet with sterile PBS can be performed.

  • Final Formulation and Storage:

    • Resuspend the final this compound-NTA(Ni)-antigen complex in sterile PBS to the desired final concentration for immunization.

    • The formulated vaccine should be stored at 4°C and used within a week for optimal performance. Do not freeze the liposomal formulation.

Quality Control:

  • Particle Size and Polydispersity Index (PDI): The size and uniformity of the liposome-antigen complexes can be assessed using Dynamic Light Scattering (DLS).

  • Zeta Potential: The surface charge of the complexes can be measured to ensure consistency between batches.

  • Antigen Binding Efficiency: The amount of antigen successfully conjugated to the liposomes should be quantified using a suitable protein assay (e.g., BCA or Bradford assay) after separating the complex from unbound antigen.

dot

Experimental_Workflow cluster_preparation Vaccine Preparation cluster_immunization Immunization & Analysis Antigen His-tagged Antigen Mixing Mix & Incubate Antigen->Mixing This compound This compound-NTA(Ni) This compound->Mixing Purification Purification (Optional) Mixing->Purification QC Quality Control (DLS, Zeta, Protein Assay) Purification->QC Immunization Immunization of Mice (e.g., s.c. or i.p.) QC->Immunization Booster Booster Immunization(s) Immunization->Booster Sample_Collection Collect Sera & Spleens Booster->Sample_Collection Antibody_Analysis Antibody Titer Analysis (ELISA) Sample_Collection->Antibody_Analysis TCell_Analysis T-Cell Response Analysis (ELISpot) Sample_Collection->TCell_Analysis Cytokine_Analysis Cytokine Profiling (Multiplex Assay) Sample_Collection->Cytokine_Analysis

Caption: General workflow for this compound-NTA(Ni) immunization.

In Vivo Immunization Protocol (Mouse Model)

This protocol provides a general guideline for the immunization of mice. The specific doses, route of administration, and immunization schedule may need to be optimized for the specific antigen and research goals.

Animals:

  • 6-8 week old female BALB/c or C57BL/6 mice are commonly used.

Immunization Schedule:

  • Primary Immunization (Day 0): Administer 100 µL of the this compound-NTA(Ni)-antigen complex per mouse. Common routes of administration include subcutaneous (s.c.) or intraperitoneal (i.p.). A typical dose may contain 10-20 µg of the antigen.

  • Booster Immunizations (e.g., Day 14 and Day 28): Administer booster injections with the same dose and route as the primary immunization. The number and timing of booster immunizations can be adjusted based on the desired immune response.

  • Terminal Bleed and Spleen Harvest (e.g., Day 35-42): 7-14 days after the final booster, collect blood for serum analysis and harvest spleens for T-cell assays.

Assessment of Immune Responses

a. Antibody Titer Measurement by ELISA:

  • Coat a 96-well ELISA plate with the target antigen (without the His-tag if possible to avoid detecting anti-His antibodies) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) for 1-2 hours at room temperature.

  • Wash the plate as described in step 2.

  • Prepare serial dilutions of the collected mouse sera in dilution buffer (e.g., blocking buffer) and add to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate as described in step 2.

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or IgG1 and IgG2a for isotype analysis) and incubate for 1 hour at room temperature.

  • Wash the plate as described in step 2.

  • Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.

  • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).

b. T-Cell Response Measurement by ELISpot:

  • Prepare a 96-well ELISpot plate coated with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-mouse IL-4).

  • Isolate splenocytes from immunized and control mice.

  • Add a defined number of splenocytes (e.g., 2-5 x 10⁵ cells/well) to the ELISpot plate.

  • Stimulate the cells with the antigen (1-10 µg/mL) or a positive control (e.g., Concanavalin A). Include unstimulated cells as a negative control.

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Wash the plate and add a biotinylated detection antibody for the cytokine of interest.

  • Incubate and wash, then add streptavidin-HRP.

  • Incubate and wash, then add a substrate to develop the spots.

  • Count the number of spots per well using an ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

c. Cytokine Profiling:

The levels of various cytokines in the serum of immunized animals or in the supernatant of restimulated splenocytes can be quantified using commercially available multiplex bead-based assays (e.g., Luminex) or ELISA kits for specific cytokines such as IL-2, IL-6, IL-10, TNF-α, and IFN-γ.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from immunization studies using the this compound-NTA(Ni) platform. The exact values will vary depending on the antigen, mouse strain, and specific experimental conditions.

Table 1: Antigen-Specific Antibody Titers (ELISA)

GroupAntigen Dose (µg)AdjuvantIgG Titer (log10)IgG1 Titer (log10)IgG2a Titer (log10)
110None2.5 ± 0.32.8 ± 0.41.9 ± 0.2
210This compound-NTA(Ni)4.8 ± 0.54.5 ± 0.64.6 ± 0.5
320None2.8 ± 0.43.1 ± 0.52.2 ± 0.3
420This compound-NTA(Ni)5.2 ± 0.44.9 ± 0.55.1 ± 0.4

Data are represented as mean ± standard deviation.

Table 2: Antigen-Specific T-Cell Responses (ELISpot)

GroupAntigen Dose (µg)AdjuvantIFN-γ SFU / 10⁶ cellsIL-4 SFU / 10⁶ cells
110None50 ± 1525 ± 10
210This compound-NTA(Ni)450 ± 50150 ± 30
320None80 ± 2040 ± 15
420This compound-NTA(Ni)600 ± 70200 ± 40

Data are represented as mean ± standard deviation.

Table 3: Serum Cytokine Levels (pg/mL)

GroupAdjuvantIL-2IL-6IL-10TNF-αIFN-γ
ControlNone< 5< 10< 15< 20< 10
ImmunizedThis compound-NTA(Ni)50 ± 10250 ± 4080 ± 20150 ± 30300 ± 50

Data are represented as mean ± standard deviation, measured 6 hours post-final immunization.

Conclusion

The this compound-NTA(Ni) immunization platform offers a powerful and straightforward method for generating robust immune responses against His-tagged antigens. The detailed protocols and application notes provided herein are intended to serve as a comprehensive resource for researchers in the field of vaccine development and immunotherapy. By leveraging the unique properties of this liposomal adjuvant, scientists can accelerate the development of next-generation vaccines and immunotherapeutic strategies.

References

Application Notes and Protocols for Formulating His-tagged Proteins with Lipovax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipovax is a liposome-based adjuvant designed to enhance the immune response to protein and peptide antigens. A specialized formulation, this compound NTA(Ni), incorporates nickel-nitrilotriacetic acid (Ni-NTA) groups on the liposome surface.[1][2] This allows for the direct and oriented attachment of recombinant proteins containing a polyhistidine tag (His-tag) through immobilized metal affinity chromatography (IMAC) principles.[1][2] This system serves as a powerful vaccine delivery platform, combining the antigen and adjuvant in a single entity to facilitate co-delivery to antigen-presenting cells (APCs) and promote a robust and targeted immune response.[3]

These application notes provide a detailed protocol for the formulation of a His-tagged protein with this compound NTA(Ni), methods for the characterization of the resulting complex, and an overview of the proposed mechanism of action.

Principle of Formulation

The formulation process is based on the high-affinity interaction between the histidine residues of the His-tag on the recombinant protein and the nickel ions chelated by the NTA groups on the surface of the this compound liposomes.[1][2] This non-covalent conjugation is stable under physiological conditions and allows for the presentation of the protein antigen on the surface of the liposomal carrier.

Experimental Protocols

Materials
  • His-tagged protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.2-8.0)

  • This compound NTA(Ni) adjuvant

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, low-protein binding pipette tips

  • Incubator or rotator

Protocol for Formulation of His-tagged Protein with this compound NTA(Ni)

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation:

    • Ensure the His-tagged protein is purified and in a buffer compatible with IMAC. Avoid high concentrations of chelating agents like EDTA and reducing agents like DTT, which can interfere with the Ni-NTA interaction.

    • The buffer should ideally have a pH between 7.2 and 8.0 for optimal binding.[4][5]

    • Determine the concentration of the His-tagged protein using a standard protein quantification method (e.g., BCA assay or UV absorbance at 280 nm).

  • Determination of Formulation Ratios:

    • The optimal protein-to-Lipovax ratio should be determined empirically for each new protein. A typical starting point is a 1:1 molar ratio of His-tag to accessible Ni-NTA groups.[6]

    • The concentration of accessible Ni-NTA groups on this compound can be obtained from the manufacturer's specifications. For some commercially available Ni-NTA liposomes, the concentration of reactive lipid is approximately 0.11 mM.[6]

  • Formulation Procedure:

    • In a sterile microcentrifuge tube, combine the calculated amount of His-tagged protein with the corresponding volume of this compound NTA(Ni).

    • Mix gently by pipetting up and down. Avoid vigorous vortexing, which can disrupt the liposomes.

    • Incubate the mixture at room temperature for 1 hour with gentle rotation or occasional mixing.[6]

  • Removal of Unbound Protein (Optional):

    • For applications requiring a highly purified formulation, unbound protein can be removed. Dialysis is a gentle method that minimizes the loss of the formulated complex.[6] Alternatively, size exclusion chromatography can be used.

  • Storage:

    • Store the final formulated product at 4°C. Do not freeze, as this can damage the liposomes.

Characterization of the this compound-Protein Complex

1. Determination of Protein Binding Efficiency:

  • Principle: The amount of protein bound to the this compound is determined by separating the complex from the unbound protein and quantifying the protein in each fraction.

  • Protocol:

    • After the incubation step, centrifuge the formulation to pellet the this compound-protein complexes. The centrifugation speed and time will depend on the size of the liposomes and should be optimized (e.g., 14,000 x g for 20-30 minutes).

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet with a compatible buffer (e.g., PBS) and centrifuge again to remove any remaining unbound protein. The wash supernatant can be collected and pooled with the initial supernatant.

    • Quantify the protein concentration in the combined supernatant (unbound fraction) using a standard protein assay.

    • The amount of bound protein is calculated by subtracting the amount of unbound protein from the initial total amount of protein added.

    • Binding efficiency (%) = [(Total Protein - Unbound Protein) / Total Protein] * 100.

    • Alternatively, the protein concentration in the pellet can be determined after resuspension, and binding can be visualized by running the bound and unbound fractions on an SDS-PAGE gel.[7][8]

2. Particle Size and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomal formulation. Zeta potential measurements determine the surface charge of the particles, which can influence stability and interaction with cells.[9][10][11][12]

  • Protocol:

    • Dilute a small aliquot of the this compound-protein complex in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.

    • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a DLS instrument.[9][10]

    • For zeta potential measurement, use an appropriate cell and follow the instrument's instructions. The zeta potential provides an indication of the surface charge of the formulated liposomes.[13][14][15]

Data Presentation

ParameterThis compound NTA(Ni) (Unformulated)His-tagged ProteinThis compound-Protein Complex
Protein Concentration N/A[Specify] mg/mL[Specify] mg/mL (Bound)
Binding Efficiency N/AN/A[Specify] %
Z-Average Diameter [Specify] nmN/A[Specify] nm
Polydispersity Index (PDI) [Specify]N/A[Specify]
Zeta Potential [Specify] mV[Specify] mV[Specify] mV

Note: The values in this table should be filled in with experimental data. Representative values for similar nickel-chelating nanocapsules have shown diameters around 215 nm and zeta potentials around -15 mV.[16]

Mechanism of Action and Signaling Pathway

This compound, as a liposomal adjuvant, is thought to enhance the immune response through several mechanisms:

  • Depot Effect: The liposomal formulation can create a depot at the injection site, leading to a sustained release of the antigen.

  • Enhanced Antigen Uptake: Liposomes are readily taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[3]

  • Co-delivery of Antigen and Adjuvant: The direct conjugation of the His-tagged protein to the this compound ensures that both the antigen and the adjuvant are delivered to the same APC, leading to a more efficient and targeted immune activation.

  • Innate Immune Activation: The lipid components of the liposomes can act as pathogen-associated molecular patterns (PAMPs) and be recognized by pattern recognition receptors (PRRs) on APCs, such as Toll-like receptors (TLRs).[3][17][18] Lipidated proteins and liposomes have been shown to activate the TLR2 signaling pathway.[16][17][18]

Proposed Signaling Pathway

The interaction of the this compound-protein complex with APCs is proposed to initiate a signaling cascade that leads to the activation of both innate and adaptive immunity. One of the key pathways likely involved is the TLR2-mediated signaling pathway.

Lipovax_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane of APC cluster_intracellular Intracellular Lipovax_Protein This compound-His-Protein Complex TLR2_TLR1_6 TLR2/1 or TLR2/6 Heterodimer Lipovax_Protein->TLR2_TLR1_6 Recognition MyD88 MyD88 TLR2_TLR1_6->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation NF_kB NF-κB IRAKs->NF_kB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) NF_kB->Upregulation Antigen_Presentation Antigen Presentation (MHC Class II) NF_kB->Antigen_Presentation

Caption: Proposed TLR2 signaling pathway activated by the this compound-protein complex in an APC.

Experimental Workflow

The overall workflow for the formulation and characterization of the this compound-His-tagged protein complex is summarized below.

Formulation_Workflow Protein_Prep His-tagged Protein Preparation Formulation Formulation: Mix Protein and this compound Protein_Prep->Formulation Lipovax_Prep This compound NTA(Ni) Preparation Lipovax_Prep->Formulation Incubation Incubation (1 hr, Room Temp) Formulation->Incubation Characterization Characterization of This compound-Protein Complex Incubation->Characterization Binding_Efficiency Binding Efficiency (SDS-PAGE / Protein Assay) Characterization->Binding_Efficiency Size_Zeta Particle Size & Zeta Potential (DLS) Characterization->Size_Zeta Further_Applications Downstream Applications (e.g., Immunization) Characterization->Further_Applications

Caption: Experimental workflow for the formulation and characterization of His-tagged protein with this compound.

Conclusion

This compound NTA(Ni) provides a straightforward and efficient method for the formulation of His-tagged protein antigens. The resulting liposomal vaccine candidates can be readily characterized for key parameters such as protein binding, particle size, and surface charge. The co-delivery of the antigen and the liposomal adjuvant is anticipated to elicit a potent and specific immune response, making this a valuable platform for vaccine research and development.

References

Application Notes and Protocols for Subcutaneous Immunization with Lipovax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipovax represents a versatile liposome-based adjuvant and delivery system designed to enhance the immunogenicity of subunit vaccines. These liposomal formulations are adept at co-delivering antigens and immunostimulants to antigen-presenting cells (APCs), thereby promoting a robust and targeted immune response. The physicochemical properties of this compound, including particle size, lipid composition, and surface charge, can be tailored to optimize the desired immune outcome, be it humoral or cell-mediated immunity. Subcutaneous administration of this compound formulations is a common and effective route, facilitating lymphatic drainage and interaction with local immune cells.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and subcutaneous administration of a typical this compound formulation for preclinical studies in mice.

Mechanism of Action

This compound formulations function as potent vaccine adjuvants through a multi-faceted mechanism that activates both innate and adaptive immunity.[3][4]

  • Depot Effect: Following subcutaneous injection, larger liposomes can form a depot at the injection site, leading to the slow release of the encapsulated antigen. This sustained antigen presence enhances the duration of interaction with immune cells.[4][5]

  • Enhanced Antigen Uptake and Presentation: Liposomes are efficiently taken up by APCs, such as dendritic cells and macrophages. This facilitates the processing of the antigen and its presentation on Major Histocompatibility Complex (MHC) class I and class II molecules to T cells.[5][6]

  • Innate Immune Activation: this compound formulations can incorporate Pathogen-Associated Molecular Patterns (PAMPs), such as Toll-like receptor (TLR) agonists, within their structure.[7] These molecules are recognized by Pattern Recognition Receptors (PRRs) on APCs, triggering intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines. This creates a local immuno-competent environment at the injection site.[3][5]

  • Lymph Node Targeting: Liposomes, particularly those in the 10-100 nm size range, can efficiently drain into the lymphatic system and accumulate in the draining lymph nodes, where they can directly interact with a high concentration of immune cells.[1]

The activation of APCs by this compound leads to their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86). These mature APCs then migrate to the draining lymph nodes to prime naive T cells, initiating a robust and antigen-specific adaptive immune response.[5]

Signaling Pathway: TLR4 Activation by a this compound Formulation

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Lipovax_TLR4 This compound with TLR4 Agonist LBP LBP Lipovax_TLR4->LBP binds TLR4 TLR4 MD2 MD-2 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent CD14 CD14 CD14->TLR4 LBP->CD14 NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines induces transcription IRF3->Cytokines induces transcription

Caption: TLR4 signaling cascade initiated by a this compound formulation containing a TLR4 agonist.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

This protocol describes the preparation of a this compound formulation incorporating an antigen and a TLR agonist using the dehydration-rehydration method.[8][9]

Materials:

  • Egg phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (or other cationic lipid)

  • Antigen of interest (protein, peptide, or plasmid DNA)

  • TLR agonist (e.g., Monophosphoryl Lipid A - MPLA)

  • Chloroform

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Lyophilizer

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (e.g., PC, Cholesterol, and DOTAP in a desired molar ratio) in chloroform.

    • If using a lipid-soluble TLR agonist like MPLA, add it to the chloroform-lipid mixture.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and SUV Formation:

    • Hydrate the lipid film with sterile PBS by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • Sonicate the MLV suspension in a bath sonicator until the suspension becomes clear to form small unilamellar vesicles (SUVs).

  • Antigen and Adjuvant Encapsulation (Dehydration-Rehydration):

    • Mix the SUV suspension with the antigen solution (and aqueous-soluble TLR agonist if applicable).

    • Freeze the mixture rapidly in liquid nitrogen.

    • Lyophilize the frozen mixture overnight to form a dry powder.

    • Rehydrate the powder with a small volume of sterile PBS, followed by a gentle agitation. This will form dehydration-rehydration vesicles (DRVs) with the antigen and adjuvant encapsulated.[8][9]

  • Sizing and Sterilization:

    • To obtain a uniform size distribution, the DRV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Sterilize the final this compound formulation by passing it through a 0.22 µm syringe filter.

Protocol 2: Characterization of this compound Formulation

Parameters and Methods:

ParameterMethodTypical Values
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 200 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry+10 to +30 mV (for cationic formulations)
Encapsulation Efficiency Centrifugation or size-exclusion chromatography followed by antigen quantification (e.g., BCA assay for protein, UV-Vis for DNA)> 80%
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles
Protocol 3: Subcutaneous Immunization of Mice

This protocol outlines the procedure for subcutaneous immunization of mice with the prepared this compound formulation.[2][10]

Materials:

  • Prepared this compound formulation

  • Sterile PBS (for dilution)

  • Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

  • Sterile insulin syringes with a 25-27 gauge, 5/8" needle[2]

  • 70% ethanol

  • Animal restraining device (optional)

Procedure:

  • Animal Preparation:

    • Allow mice to acclimatize to the facility for at least one week before the experiment.

    • Weigh each mouse to calculate the correct injection volume.

  • Dose Preparation:

    • Dilute the this compound formulation in sterile PBS to the desired final concentration of the antigen (e.g., 10-20 µg per dose).

    • The final injection volume should be between 50-100 µL.[10]

  • Injection Procedure:

    • Restrain the mouse securely. One common method is to lift the loose skin over the back/scruff.

    • Wipe the injection site (e.g., the dorsal flank or the base of the tail) with 70% ethanol and allow it to dry.

    • Gently tent the skin at the injection site.

    • Insert the needle at the base of the tented skin, parallel to the body, into the subcutaneous space.[10]

    • Slowly inject the this compound formulation. A small bleb should be visible under the skin.[10]

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the mouse to its cage and monitor for any adverse reactions.

  • Immunization Schedule:

    • A typical immunization schedule consists of a primary immunization (Day 0) followed by one or two booster immunizations at 2-3 week intervals (e.g., Day 14 and Day 28).

Experimental Workflow: Subcutaneous Immunization and Immune Response Analysis

immunization_workflow cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Immune Response Analysis A This compound Formulation (Antigen + Adjuvant) B Characterization (Size, Zeta, Encapsulation) A->B C Subcutaneous Injection in Mice (Day 0) B->C D Booster Injections (e.g., Day 14, 28) C->D E Sample Collection (e.g., Day 35) - Serum - Spleen D->E F Humoral Response (ELISA for Antigen- specific Antibodies) E->F G Cellular Response (ELISpot for IFN-γ, IL-4 producing cells) E->G

Caption: Workflow for subcutaneous immunization with this compound and subsequent immunological analysis.

Protocol 4: Assessment of Immune Responses

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

This protocol is for the quantification of antigen-specific IgG antibodies in the serum of immunized mice.

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the antigen (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 5% skim milk in PBS-T) for 1-2 hours at room temperature.

  • Sample Incubation: Add serially diluted serum samples from immunized and control mice to the plate and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff.

B. Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells

This protocol is for the detection of antigen-specific T cells that secrete cytokines like IFN-γ (indicative of a Th1 response) or IL-4 (indicative of a Th2 response).[11]

Procedure:

  • Plate Coating: Coat a 96-well ELISpot plate with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubate overnight at 4°C.

  • Cell Plating: Wash the plate and block. Prepare a single-cell suspension from the spleens of immunized mice. Add the splenocytes to the wells at a known density.

  • Antigen Stimulation: Add the specific antigen to the wells to restimulate the T cells. Include positive (e.g., mitogen) and negative (medium only) controls. Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection Antibody Incubation: Lyse the cells and wash the plate. Add a biotinylated detection antibody for the cytokine of interest and incubate for 2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-alkaline phosphatase (AP) conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a BCIP/NBT substrate solution. Incubate until distinct spots appear.

  • Data Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Data Presentation

Table 1: Physicochemical Properties of a Typical this compound Formulation

FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SDEncapsulation Efficiency (%)
This compound-Antigen125.3 ± 5.10.15+25.4 ± 2.385
Control (Empty Liposomes)120.1 ± 4.80.13+26.1 ± 2.5N/A

Table 2: Humoral Immune Response to this compound-Antigen Formulation

GroupAntigen-Specific IgG Titer (log10) at Day 35
This compound-Antigen 4.5 ± 0.4
Antigen + Alum3.8 ± 0.5
Antigen Only2.1 ± 0.3
PBS Control< 1.0

Table 3: Cellular Immune Response to this compound-Antigen Formulation

GroupIFN-γ SFU / 10⁶ SplenocytesIL-4 SFU / 10⁶ Splenocytes
This compound-Antigen 350 ± 45 50 ± 15
Antigen + Alum80 ± 20180 ± 30
Antigen Only25 ± 1015 ± 5
PBS Control< 5< 5

Conclusion

The subcutaneous immunization protocol using this compound detailed in these application notes provides a robust framework for preclinical vaccine studies. The versatility of this compound allows for the incorporation of various antigens and adjuvants, enabling the rational design of vaccines to elicit specific and potent immune responses. Careful characterization of the formulation and adherence to standardized immunization and immunological assessment protocols are crucial for obtaining reproducible and meaningful results in the development of novel vaccine candidates.

References

Lipovax for In Vivo Studies in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipovax is a liposome-based adjuvant designed to enhance the immunogenicity of co-administered antigens in vivo. Its lipid bilayer structure serves as a versatile delivery vehicle for a wide range of antigens, including peptides and recombinant proteins. A specialized formulation, this compound NTA(Ni), incorporates nickel-chelating lipids, enabling the direct anchoring of histidine-tagged (His-tagged) antigens to the liposome surface. This ensures co-delivery of the antigen and adjuvant to antigen-presenting cells (APCs), a critical factor for inducing robust immune responses. These application notes provide detailed protocols for the use of this compound in preclinical animal models, with a focus on cancer vaccine development.

Mechanism of Action

This compound, as a cationic liposomal adjuvant, leverages several mechanisms to potentiate the immune response. Upon administration, the positively charged liposomes interact with negatively charged cell membranes, facilitating uptake by APCs such as dendritic cells (DCs). This delivery system protects the antigen from premature degradation and clearance.

The lipid components of this compound can act as pathogen-associated molecular patterns (PAMPs), which are recognized by pattern recognition receptors (PRRs) on APCs. This recognition triggers downstream signaling cascades, leading to the activation and maturation of DCs. For instance, some lipid-based adjuvants can activate Toll-like receptor (TLR) signaling pathways. This activation results in the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines and chemokines. These signals are crucial for the subsequent activation of antigen-specific T cells and the differentiation of B cells into antibody-producing plasma cells.

Signaling Pathway of this compound Adjuvant Action

The adjuvant effect of this compound is initiated by the recognition of its lipid components by PRRs on APCs, such as TLRs. This interaction triggers a signaling cascade that leads to the activation of the APC and the subsequent priming of the adaptive immune response.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell Activation This compound This compound-Antigen Complex uptake Uptake by APC This compound->uptake endosome Endosome uptake->endosome tlr TLR Activation (e.g., TLR4) endosome->tlr antigen_pres Antigen Presentation (MHC Class I & II) endosome->antigen_pres myd88 MyD88 tlr->myd88 trif TRIF tlr->trif nfkb NF-κB Activation myd88->nfkb irf IRF3/7 Activation trif->irf cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-12, TNF-α) nfkb->cytokines costim Upregulation of Co-stimulatory Molecules (CD80, CD86) nfkb->costim irf->cytokines tcell Naive T Cell cytokines->tcell costim->tcell antigen_pres->tcell activated_tcell Activated T Cell (Effector & Memory) tcell->activated_tcell

Figure 1: Simplified signaling pathway of this compound-mediated immune activation in an antigen-presenting cell.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from representative in vivo studies utilizing liposomal adjuvants in animal models.

Table 1: Efficacy of a Nanoliposomal Anti-PCSK9 Vaccine in a CT26 Colon Carcinoma Mouse Model [1]

Treatment GroupMean Tumor Volume Reduction vs. Control (%)Tumor Growth Delay (%)Median Survival Time (days)Increase in Lifespan (%)
Vaccine87.79.35124.4
Doxil (Control)77.07.3459.8
PBS (Control)--41-

Table 2: Immunogenicity of Protein-Anchored Liposomes in C57BL/6 Mice

Immunization GroupCD19+ GL7+ Germinal Center B Cells (%)IL-6 Secretion by B cells (pg/mL)
Protein-Anchored Liposomes~12%~350
Soluble Protein~4%~150
Unimmunized<2%<50

Table 3: Anti-Tumor Efficacy of a DOTAP-Based E7 Peptide Vaccine in a TC-1 Cervical Cancer Mouse Model

Treatment Group (Lipid:Peptide nmol)Average Tumor Volume (mm³) on Day 21Percent Tumor-Free Mice on Day 35
DOTAP/E7 (300:20)< 20080%
DOTAP alone (300 nmol)> 15000%
E7 peptide alone (20 nmol)> 20000%
Saline> 20000%

Experimental Protocols

Protocol 1: Preparation of this compound NTA(Ni)-Antigen Complex

This protocol describes the preparation of a vaccine formulation by anchoring a His-tagged antigen to the surface of this compound NTA(Ni) liposomes.

Materials:

  • This compound NTA(Ni) (e.g., from OZ Biosciences)[2]

  • His-tagged antigen of interest (in a suitable buffer, e.g., PBS)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Determine the required amounts of this compound NTA(Ni) and antigen. The optimal ratio of lipid to antigen should be determined empirically for each new antigen. A starting point is to use a molar ratio of Ni-NTA lipid to His-tagged protein that facilitates efficient binding. Based on the this compound NTA(Ni) composition of phospholipid, cholesterol, and nickel-chelating lipid (60:39:1), the concentration of the nickel-chelating lipid can be calculated.

  • In a sterile microcentrifuge tube, dilute the required volume of this compound NTA(Ni) with sterile PBS to the desired final concentration for injection. Gently vortex to mix.

  • Add the calculated volume of the His-tagged antigen solution to the diluted this compound NTA(Ni).

  • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation (e.g., on a tube rotator). This allows for the chelation of the nickel ions on the liposome surface by the histidine tags on the antigen.

  • The this compound NTA(Ni)-antigen complex is now ready for in vivo administration. No further purification is required.

Protocol 2: In Vivo Tumor Challenge and Vaccination in a Mouse Model

This protocol outlines a general procedure for a therapeutic cancer vaccine study in mice, involving tumor cell implantation followed by vaccination with the this compound-antigen complex.

Materials:

  • 6-8 week old female C57BL/6 mice (or other appropriate strain for the tumor model)

  • Tumor cell line (e.g., TC-1 for HPV-associated cancer models)

  • Sterile PBS

  • Prepared this compound-antigen vaccine formulation

  • Control formulations (e.g., this compound alone, antigen alone, PBS)

  • Syringes and needles (e.g., 27-30 gauge)

  • Calipers for tumor measurement

Experimental Workflow:

G start Start tumor_implant Day 0: Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implant tumor_growth Days 1-6: Tumor Growth Monitoring tumor_implant->tumor_growth vaccination1 Day 7: Prime Vaccination (e.g., subcutaneous) tumor_growth->vaccination1 monitoring1 Days 8-13: Tumor Measurement & Animal Health Monitoring vaccination1->monitoring1 vaccination2 Day 14: Booster Vaccination monitoring1->vaccination2 monitoring2 Days 15-28: Continued Monitoring vaccination2->monitoring2 endpoint Day 28 (or earlier if humane endpoints are met): Endpoint Analysis (Tumor size, immune cell profiling, etc.) monitoring2->endpoint end End endpoint->end

Figure 2: General experimental workflow for an in vivo therapeutic cancer vaccine study.

Procedure:

  • Tumor Cell Implantation (Day 0):

    • Harvest tumor cells from culture and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish for 6-7 days, or until they reach a palpable size (e.g., 3-5 mm in diameter).

    • Measure tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Vaccination (Prime - Day 7; Booster - Day 14):

    • Randomly assign mice to treatment groups (e.g., this compound-antigen, this compound alone, antigen alone, PBS). A typical group size is 5-10 mice.

    • Administer 100 µL of the respective treatment via subcutaneous injection on the contralateral flank to the tumor.

    • A typical dose for a peptide vaccine might be 20 nmol of peptide complexed with 300 nmol of liposome lipid.

    • Administer a booster vaccination on day 14 using the same procedure.

  • Endpoint Analysis (e.g., Day 28):

    • Continue to monitor tumor growth and animal health. Euthanize mice if tumors exceed a predetermined size or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

    • At the end of the study, euthanize all mice and collect tumors, spleens, and draining lymph nodes for immunological analysis (e.g., flow cytometry for immune cell infiltration, ELISpot for cytokine production, or in vivo cytotoxicity assays).

Protocol 3: In Vivo Cytotoxicity Assay

This protocol is used to assess the functional activity of antigen-specific cytotoxic T lymphocytes (CTLs) generated in vaccinated mice.

Materials:

  • Splenocytes from naïve (unvaccinated) mice

  • Antigenic peptide of interest

  • Irrelevant control peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)

  • RPMI-1640 medium

  • Vaccinated and control mice from the in vivo study

  • Flow cytometer

Procedure:

  • Preparation of Target Cells:

    • Harvest splenocytes from naïve mice.

    • Divide the splenocytes into two populations.

    • Pulse one population with the specific antigenic peptide (e.g., 10 µM) and the other with an irrelevant control peptide for 1-2 hours at 37°C.

    • Label the antigen-pulsed splenocytes with a high concentration of CFSE (CFSE^high) and the control peptide-pulsed splenocytes with a low concentration of CFSE (CFSE^low).

  • Adoptive Transfer:

    • Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.

    • Inject the cell mixture (e.g., 10-20 x 10^6 total cells in 200 µL PBS) intravenously into the vaccinated and control mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.

    • Specific killing is calculated using the formula: % Specific Lysis = [1 - (Ratio in vaccinated mice / Ratio in control mice)] x 100 where Ratio = (% CFSE^low cells / % CFSE^high cells).

Concluding Remarks

This compound represents a potent and versatile adjuvant system for in vivo studies in animal models. Its ability to be formulated with a variety of antigens, particularly through the this compound NTA(Ni) system for His-tagged proteins, makes it a valuable tool for vaccine research and development. The protocols provided herein offer a foundation for designing and executing preclinical studies to evaluate the efficacy of this compound-adjuvanted vaccines. Researchers should optimize parameters such as antigen-to-adjuvant ratios, administration routes, and immunization schedules for their specific antigen and disease model to achieve maximal therapeutic or prophylactic effects.

References

Generating High-Titer Monoclonal Antibodies with Lipovax™ Adjuvant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of high-quality monoclonal antibodies (mAbs) is a cornerstone of research, diagnostics, and therapeutic development. The choice of adjuvant is critical in eliciting a robust and specific immune response to the target antigen. Lipovax™ is a liposome-based adjuvant designed to enhance the immunogenicity of antigens, particularly His-tagged proteins, and drive a potent B-cell response leading to the successful generation of monoclonal antibodies. This document provides detailed application notes and protocols for the use of this compound™ in monoclonal antibody production workflows.

This compound™ NTA(Ni) is a nickel-based liposome adjuvant that can anchor diverse histidine-tagged proteins or peptides to an antigen-presenting carrier to trigger a potent immune response.[1] It is composed of a mixture of phospholipid, cholesterol, and a nickel-chelating lipid, which allows for the stable association of His-tagged antigens with the liposome surface.[1][2] This particulate presentation of the antigen mimics pathogens and enhances uptake by antigen-presenting cells (APCs), leading to robust activation of the immune system.

Mechanism of Action: How this compound™ Potentiates the Immune Response

Liposomal adjuvants like this compound™ enhance the immune response through several mechanisms:

  • Depot Effect: Liposomes form a depot at the injection site, leading to a slow release of the antigen for sustained stimulation of the immune system.

  • Enhanced Antigen Uptake: The particulate nature of liposomes facilitates uptake by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[3]

  • APC Activation: Liposomes can activate APCs, leading to the upregulation of co-stimulatory molecules and the production of cytokines that are essential for T-cell and B-cell activation.[3]

  • Direct B-Cell Stimulation: Antigens presented on the surface of liposomes can directly interact with and activate B-cell receptors (BCRs), leading to a strong humoral immune response.[3]

The proposed signaling pathway for B-cell activation by a this compound™-antigen complex is illustrated below.

B_Cell_Activation_with_this compound cluster_APC Antigen Presenting Cell (APC) cluster_BCell B Cell cluster_THelper T Helper Cell APC APC MHCII MHC-II APC->MHCII Antigen Presentation TCR TCR MHCII->TCR CD40_APC CD40 B7 B7 CD28 CD28 B7->CD28 Co-stimulation BCell B Cell NFkB NF-κB BCell->NFkB Signal Transduction BCR BCR BCR->BCell Signal 1 CD40_BCell CD40 CD40_BCell->BCell Signal 2 (T-Cell Help) Proliferation Proliferation & Differentiation NFkB->Proliferation Gene Transcription THelper T Helper Cell CD40L CD40L THelper->CD40L TCR->THelper Activation CD40L->CD40_BCell Lipovax_Antigen This compound™ Antigen Complex Lipovax_Antigen->APC Uptake & Processing Lipovax_Antigen->BCR BCR Cross-linking

B-Cell Activation by this compound™-Antigen Complex.

Data Presentation: Comparative Adjuvant Performance

While direct comparative data for this compound™ is limited in publicly available literature, the following tables summarize the performance of other liposomal adjuvants in comparison to the traditional Freund's adjuvant. This data can serve as a general guide to the expected performance of liposome-based adjuvants.

Table 1: Comparison of Antibody Titers

AdjuvantAntigenAnimal ModelPrimary Response (IgG Titer)Secondary Response (IgG Titer)Reference
Liposomal Bovine Serum Albumin (BSA)BALB/c MiceSimilar to AlumSimilar to Alum[4]
Freund's Complete Adjuvant (CFA) Bovine Serum Albumin (BSA)BALB/c MiceLower than Liposomal/AlumLower than Liposomal/Alum[4]
Liposomal (ILA) SARS-CoV-2 Spike ProteinMiceComparable to AlumComparable to Alum[5]
Aluminum Hydroxide (Alum) SARS-CoV-2 Spike ProteinMiceComparable to LiposomalComparable to Liposomal[5]
TiterMax TNP-Hen Egg AlbuminMiceHigher than CFAHigher than CFA[6]
Freund's Complete Adjuvant (CFA) TNP-Hen Egg AlbuminMiceLower than TiterMaxLower than TiterMax[6]

Table 2: Comparison of Hybridoma Fusion Efficiency

AdjuvantFusion Efficiency (Positive Clones)Reference
Poly(A).poly(U) (Nucleic acid adjuvant) Highest[7]
Freund's Adjuvant (CFA/IFA) Slightly lower than Poly(A).poly(U)[7]
GERBU Adjuvant Slightly lower than Poly(A).poly(U)[7]

Note: The data presented is based on studies using various liposomal and other adjuvants and may not be directly representative of this compound™ performance. Researchers are encouraged to perform their own pilot studies to determine the optimal conditions for their specific antigen.

Experimental Protocols

The following protocols provide a general framework for generating monoclonal antibodies using this compound™ as an adjuvant. Optimization of antigen concentration, immunization schedule, and other parameters may be necessary for each specific project.

Experimental Workflow

Monoclonal_Antibody_Workflow cluster_preparation 1. Preparation cluster_immunization 2. Immunization cluster_fusion 3. Hybridoma Production cluster_screening 4. Screening & Cloning cluster_production 5. Antibody Production & Purification Antigen_Prep His-tagged Antigen Preparation Lipovax_Prep This compound™-Antigen Complex Formation Antigen_Prep->Lipovax_Prep Immunization Mouse Immunization (e.g., BALB/c) Titer_Check Serum Titer Check (ELISA) Immunization->Titer_Check Titer_Check->Immunization Booster Immunizations Spleen_Harvest Spleen Harvest Titer_Check->Spleen_Harvest Final Boost Fusion Splenocyte-Myeloma Fusion (PEG) Spleen_Harvest->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening Screening of Hybridomas (ELISA) HAT_Selection->Screening Cloning Limiting Dilution Cloning Screening->Cloning Expansion Expansion of Positive Clones Cloning->Expansion Production Large-Scale Culture or Ascites Production Expansion->Production Purification Antibody Purification (e.g., Protein A/G) Production->Purification

Monoclonal Antibody Production Workflow.
Protocol 1: Preparation of this compound™-Antigen Complex

Materials:

  • His-tagged antigen in a suitable buffer (e.g., PBS)

  • This compound™ NTA(Ni) adjuvant

  • Sterile, pyrogen-free microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Determine the optimal antigen-to-adjuvant ratio. This may require a pilot experiment. A common starting point is a 1:1 to 1:5 molar ratio of His-tagged protein to the nickel-chelating lipid in this compound™.

  • In a sterile microcentrifuge tube, gently mix the calculated amount of His-tagged antigen with the this compound™ adjuvant.

  • Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for the formation of the antigen-liposome complex.

  • The complex is now ready for immunization. No further purification is required.

Protocol 2: Immunization of Mice

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Prepared this compound™-antigen complex

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal handling and restraint equipment

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify the this compound™-antigen complex with an equal volume of sterile PBS or saline for a total injection volume of 100-200 µL.

    • Inject each mouse subcutaneously (s.c.) or intraperitoneally (i.p.). This compound™ is compatible with most immunization procedures.[1]

  • Booster Immunizations (e.g., Day 14, 28):

    • Prepare the this compound™-antigen complex as described in Protocol 1.

    • Administer booster injections at 2-3 week intervals using the same route as the primary immunization.

  • Test Bleeds:

    • Collect a small amount of blood from the tail vein 7-10 days after each booster immunization to monitor the antibody titer by ELISA.

  • Final Boost:

    • Once a high antibody titer is achieved, administer a final booster injection of the antigen in PBS (without adjuvant) 3-4 days before the fusion. This is typically done intravenously (i.v.) or intraperitoneally (i.p.).

Protocol 3: Hybridoma Fusion and Selection

This protocol is a standard procedure and should be performed under sterile conditions.

Materials:

  • Spleen from an immunized mouse with a high antibody titer

  • Myeloma cells (e.g., SP2/0 or NS-1)

  • Polyethylene glycol (PEG) 1500

  • HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium

  • HT (Hypoxanthine-Thymidine) medium

  • Complete cell culture medium (e.g., DMEM with 10-20% FBS)

  • 96-well cell culture plates

  • Centrifuge

Procedure:

  • Spleen and Myeloma Cell Preparation:

    • Aseptically harvest the spleen from the euthanized mouse and prepare a single-cell suspension of splenocytes.

    • Harvest the myeloma cells during their logarithmic growth phase.

    • Wash both cell types separately with serum-free medium.

  • Fusion:

    • Mix the splenocytes and myeloma cells at a ratio of approximately 5:1 in a 50 mL conical tube.

    • Centrifuge the cell mixture and discard the supernatant.

    • Gently resuspend the cell pellet and slowly add pre-warmed PEG 1500 over 1 minute while gently stirring the cells.

    • Slowly add serum-free medium to dilute the PEG.

    • Centrifuge the cells, discard the supernatant, and gently resuspend the pellet in HAT medium.

  • Plating and Selection:

    • Plate the fused cells into 96-well plates containing a feeder layer of cells (e.g., mouse peritoneal macrophages) or in a conditioned medium.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • After 7-10 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody using ELISA.

  • Cloning and Expansion:

    • Expand the positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.

    • Re-screen the subclones to confirm antibody production and specificity.

Protocol 4: Antibody Production and Purification

Procedure:

  • In Vitro Production:

    • Expand the stable monoclonal hybridoma cell lines in large-scale cell culture flasks or bioreactors.

    • Collect the culture supernatant containing the monoclonal antibodies.

  • In Vivo Production (Ascites):

    • If required and ethically approved, inject the hybridoma cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in monoclonal antibodies.

  • Purification:

    • Purify the monoclonal antibodies from the culture supernatant or ascites fluid using affinity chromatography, such as Protein A or Protein G columns.

Conclusion

This compound™ offers a potent and versatile adjuvant system for the generation of monoclonal antibodies. Its liposome-based formulation enhances antigen presentation and stimulates a robust immune response, making it an excellent alternative to traditional adjuvants. By following the detailed protocols and considering the comparative data provided, researchers can effectively utilize this compound™ to generate high-titer, specific monoclonal antibodies for a wide range of applications in research and development.

References

Application Notes and Protocols for Lipovax-Based Viral Protein Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lipovax™, a liposome-based adjuvant, for the development of potent viral protein vaccines. The following sections detail the mechanism of action, protocols for vaccine formulation and immunization, and methods for assessing the resulting immune response, with a focus on the use of this compound NTA(Ni) for His-tagged viral antigens.

Introduction to this compound

This compound is a versatile liposomal adjuvant system designed to enhance the immunogenicity of subunit vaccines.[1][2][3][4] Subunit vaccines, which utilize purified pathogen components such as proteins, are safer than traditional vaccines but often require an adjuvant to elicit a robust and protective immune response.[1][3] this compound serves as a delivery vehicle that can protect the antigen from degradation, facilitate its uptake by antigen-presenting cells (APCs), and stimulate the immune system.[1][2][4]

One specific formulation, This compound NTA(Ni) , is particularly useful for the development of vaccines based on recombinant proteins. It is composed of a mixture of phospholipid, cholesterol, and a nickel-chelating lipid (60:39:1 molar ratio).[5] This composition allows for the stable anchoring of histidine-tagged (His-tagged) viral proteins to the surface of the liposome, creating a particulate antigen array that can efficiently activate B cells and other immune cells.[5]

Mechanism of Action

The efficacy of this compound as a vaccine adjuvant stems from its ability to mimic the particulate nature of viruses and to co-deliver the antigen and adjuvant signals to APCs.[6] The multivalent display of viral proteins on the surface of this compound liposomes leads to enhanced B cell receptor (BCR) clustering and signaling, a critical step in B cell activation. This enhanced activation promotes the formation of germinal centers (GCs), specialized microenvironments in secondary lymphoid organs where B cells proliferate, differentiate, and undergo affinity maturation to produce high-affinity antibodies.[5]

The general mechanism of action for liposomal adjuvants like this compound involves:

  • Depot Formation: Formation of a depot at the injection site, allowing for the slow release of the antigen and sustained stimulation of the immune system.[6]

  • Enhanced Antigen Uptake: The particulate nature of liposomes facilitates their uptake by APCs, such as dendritic cells and macrophages.[6]

  • APC Activation: Liposomes can activate APCs through various pathways, leading to the upregulation of costimulatory molecules and the production of cytokines that shape the adaptive immune response.[6]

  • Co-delivery of Antigen and Adjuvant: this compound ensures that the antigen and the adjuvant properties of the liposome are delivered to the same APC, leading to a more potent and targeted immune response.[2]

The specific mechanism for this compound NTA(Ni) involves the high-affinity interaction between the nickel-nitrilotriacetic acid (NTA) groups on the liposome surface and the His-tag on the recombinant viral protein. This creates a stable, well-ordered array of the viral antigen on the liposome surface, which is highly effective at activating B cells.[5]

Data Presentation

The following tables summarize the quantitative data from preclinical studies demonstrating the enhanced immunogenicity of a model His-tagged viral envelope trimer formulated with this compound NTA(Ni) compared to the soluble trimer.

Table 1: Germinal Center B Cell Response in Draining Lymph Nodes of Immunized Mice

ImmunogenMean Percentage of Germinal Center B cells (CD19+ GL7+)Standard Deviation
Soluble Trimer2.5%± 0.5%
This compound-Trimer7.5%± 1.0%

Data adapted from Wyatt R. T., et al., Cell Reports, 2016; 15(9): 1986-1999.

Table 2: In Vitro Activation of Primary B Cells

TreatmentB Cell Activation Marker (CD69 MFI)IL-6 Secretion (pg/mL)
Unstimulated150< 10
Soluble Trimer30050
This compound-Trimer800250

MFI: Mean Fluorescence Intensity. Data adapted from Wyatt R. T., et al., Cell Reports, 2016; 15(9): 1986-1999.

Experimental Protocols

Protocol 1: Formulation of this compound NTA(Ni) with His-Tagged Viral Protein

This protocol describes the preparation of the this compound-viral protein vaccine complex.

Materials:

  • This compound NTA(Ni) liposomes

  • His-tagged viral protein of interest (in a suitable buffer, e.g., PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Determine the optimal ratio of this compound to protein: This may need to be empirically determined, but a starting point is a 1:1 to 1:5 molar ratio of this compound particles to His-tagged protein.

  • Dilute the His-tagged protein: Dilute the protein to the desired concentration in PBS.

  • Combine this compound and protein: In a sterile microcentrifuge tube, add the appropriate volume of this compound NTA(Ni) to the diluted His-tagged protein.

  • Incubate: Incubate the mixture for 30-60 minutes at room temperature with gentle agitation to allow for the binding of the His-tag to the Ni-NTA groups on the liposomes.

  • Verification of Conjugation (Optional): The conjugation can be verified by methods such as dynamic light scattering (DLS) to check for an increase in particle size, or by pelleting the liposomes by ultracentrifugation and analyzing the supernatant for unbound protein.

  • Final Formulation: The resulting this compound-protein complex is now ready for immunization. It can be further diluted in sterile PBS to achieve the desired final concentration for injection.

Protocol 2: Mouse Immunization

This protocol outlines a general procedure for subcutaneous immunization of mice.

Materials:

  • This compound-viral protein vaccine formulation

  • Sterile PBS (for control group)

  • Soluble viral protein (for comparison group)

  • C57BL/6 mice (or other appropriate strain)

  • Insulin syringes with 28-gauge needles

Procedure:

  • Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

  • Preparation of Immunogens: Prepare the this compound-viral protein vaccine, soluble protein, and PBS for injection. The final volume for subcutaneous injection is typically 50-100 µL.

  • Immunization Schedule: A typical prime-boost schedule can be used. For example, immunize on day 0 and boost on day 21.

  • Subcutaneous Injection: Administer the immunogen subcutaneously in the scruff of the neck or at the base of the tail.

  • Monitoring: Monitor the animals for any adverse reactions.

  • Sample Collection: At desired time points (e.g., 14 days post-boost), collect blood for serum antibody analysis and draining lymph nodes for cellular analysis.

Protocol 3: Analysis of Germinal Center B Cells by Flow Cytometry

This protocol describes the staining and analysis of lymphocytes from draining lymph nodes to quantify germinal center B cells.

Materials:

  • Draining lymph nodes (e.g., inguinal)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Red blood cell lysis buffer (optional)

  • 70 µm cell strainer

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19 (B cell marker)

    • Anti-GL7 (germinal center B cell marker)

    • Anti-CD95 (Fas) (another GC marker)

    • Viability dye

  • Flow cytometer

Procedure:

  • Cell Suspension Preparation:

    • Harvest draining lymph nodes and place them in a small volume of FACS buffer.

    • Gently mash the lymph nodes through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

    • Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

    • If necessary, lyse red blood cells using a suitable lysis buffer.

    • Resuspend the cells in FACS buffer and count them.

  • Staining:

    • Aliquot approximately 1-2 x 10^6 cells per tube.

    • Stain with a viability dye according to the manufacturer's instructions.

    • Add the antibody cocktail (e.g., anti-CD19-FITC, anti-GL7-PE) and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single lymphocytes based on forward and side scatter.

    • From the lymphocyte gate, identify B cells (CD19+).

    • Within the B cell population, quantify the percentage of germinal center B cells (GL7+ CD95+).

Protocol 4: Measurement of B Cell Activation by Flow Cytometry

This protocol details the analysis of the early activation marker CD69 on B cells.

Materials:

  • Splenocytes or purified B cells

  • This compound-viral protein complex

  • Soluble viral protein

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19

    • Anti-CD69

    • Viability dye

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Prepare a single-cell suspension of splenocytes or purify B cells.

    • Plate the cells at a density of 1 x 10^6 cells/well in a 96-well plate.

    • Stimulate the cells with the this compound-viral protein complex, soluble protein, or leave unstimulated for 24 hours.

  • Staining:

    • Harvest the cells and stain with a viability dye.

    • Stain with anti-CD19 and anti-CD69 antibodies for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • Resuspend in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single lymphocytes.

    • Identify B cells (CD19+).

    • Determine the Mean Fluorescence Intensity (MFI) of CD69 on the B cell population.

Protocol 5: Quantification of IL-6 Secretion by ELISA

This protocol describes the measurement of IL-6 in the supernatant of stimulated B cell cultures.

Materials:

  • Supernatants from B cell cultures (from Protocol 4)

  • IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer

  • Assay buffer

  • 96-well ELISA plate

  • Plate reader

Procedure:

  • Coat Plate: Coat a 96-well ELISA plate with the IL-6 capture antibody overnight at 4°C.

  • Wash: Wash the plate 3-5 times with wash buffer.

  • Block: Block the plate with assay buffer for 1-2 hours at room temperature.

  • Add Samples and Standards: Add serial dilutions of the IL-6 standard and the cell culture supernatants to the plate. Incubate for 2 hours at room temperature.

  • Wash: Wash the plate 3-5 times.

  • Add Detection Antibody: Add the biotinylated IL-6 detection antibody and incubate for 1 hour at room temperature.

  • Wash: Wash the plate 3-5 times.

  • Add Streptavidin-HRP: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash: Wash the plate 5-7 times.

  • Add Substrate: Add TMB substrate and incubate until a color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction with the stop solution.

  • Read Plate: Read the absorbance at 450 nm on a plate reader.

  • Calculate Concentration: Generate a standard curve from the IL-6 standards and use it to calculate the concentration of IL-6 in the samples.

Visualizations

Lipovax_Mechanism cluster_formulation Vaccine Formulation cluster_immune_response Immune Response This compound This compound NTA(Ni) (Phospholipid, Cholesterol, Ni-Lipid) Vaccine This compound-Viral Protein Vaccine Complex This compound->Vaccine Conjugation Protein His-tagged Viral Protein Protein->Vaccine APC Antigen Presenting Cell (e.g., Dendritic Cell) Vaccine->APC Uptake & Processing BCell B Cell Vaccine->BCell Direct Activation (BCR Cross-linking) APC->BCell Antigen Presentation GC Germinal Center Formation BCell->GC Antibodies High-Affinity Antibodies GC->Antibodies

Caption: Mechanism of this compound NTA(Ni) in viral protein vaccine development.

Experimental_Workflow Formulation 1. Vaccine Formulation (this compound + His-tagged Protein) Immunization 2. Mouse Immunization (Subcutaneous) Formulation->Immunization Tissue_Harvest 3. Tissue Harvest (Draining Lymph Nodes, Spleen) Immunization->Tissue_Harvest Cell_Suspension 4. Single-Cell Suspension Tissue_Harvest->Cell_Suspension B_Cell_Culture 5a. In Vitro B Cell Stimulation Cell_Suspension->B_Cell_Culture Flow_Staining_GC 5b. Flow Cytometry Staining (GC B cells) Cell_Suspension->Flow_Staining_GC Flow_Analysis_Activation 6a. Flow Cytometry (CD69) B_Cell_Culture->Flow_Analysis_Activation ELISA 6b. ELISA (IL-6) B_Cell_Culture->ELISA Flow_Analysis_GC 6c. Flow Cytometry (GL7) Flow_Staining_GC->Flow_Analysis_GC

Caption: Experimental workflow for evaluating this compound-based vaccines.

References

Lipovax Adjuvant in Cancer Immunotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipovax technology represents a versatile liposome-based adjuvant platform for cancer immunotherapy. This document provides detailed application notes and protocols for two notable this compound-based formulations: Lipovaxin-MM , a clinical-stage dendritic cell-targeted vaccine for malignant melanoma, and This compound NTA(Ni) , a commercially available adjuvant for preclinical vaccine development. These notes are intended to guide researchers in understanding the principles behind this compound and in designing and executing experiments for the development of novel cancer immunotherapies.

Liposomal adjuvants, such as this compound, offer several advantages in vaccine formulation, including the protection of antigens from degradation, enhanced delivery to antigen-presenting cells (APCs), and the co-delivery of immunostimulatory molecules to promote a robust anti-tumor immune response.[1][2] The versatility of the liposomal platform allows for the incorporation of various antigens and targeting moieties to tailor the immune response to specific cancer types.

This compound Formulations: An Overview

Lipovaxin-MM: A Dendritic Cell-Targeted Cancer Vaccine

Lipovaxin-MM is a multi-component, dendritic cell (DC)-targeted liposomal vaccine that was investigated in a Phase I clinical trial for patients with metastatic cutaneous melanoma.[3] The vaccine is designed to deliver melanoma antigens directly to DCs, which are potent APCs capable of initiating a powerful anti-tumor T-cell response.

Composition:

  • Melanoma Antigens: Derived from MM200 membrane vesicles.[3]

  • Liposomes: Composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and a nickel-chelating lipid (3NTA-DTDA).[3]

  • DC-Targeting Moiety: A DC-SIGN-specific VH domain antibody fragment (DMS5000) with a poly-histidine tail for attachment to the liposome.[3]

  • Immunostimulant: Interferon-gamma (IFNγ) encapsulated within the liposomes.[3]

This compound NTA(Ni): A Versatile Adjuvant for His-Tagged Antigens

This compound NTA(Ni) is a liposome-based adjuvant designed to anchor histidine-tagged (His-tagged) protein or peptide antigens to its surface. This formulation facilitates the presentation of antigens to the immune system in a particulate form, which can enhance uptake by APCs and subsequent immune activation.

Composition:

  • Lipids: A proprietary mixture of phospholipid, cholesterol, and a nickel-chelating lipid in a 60:39:1 molar ratio.[4] This composition allows for the stable attachment of His-tagged molecules via a nickel-nitrilotriacetic acid (NTA) complex.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for Lipovaxin-MM from its Phase I clinical trial.

Table 1: Lipovaxin-MM Phase I Clinical Trial Design [3][5]

CohortNumber of PatientsLipovaxin-MM DoseDosing Schedule
A30.1 mLThree doses every 4 weeks
B31.0 mLThree doses every 4 weeks
C63.0 mLFour doses weekly

Table 2: Vaccine-Related Adverse Events in the Lipovaxin-MM Phase I Trial (N=10) [3][5]

Adverse Event GradeNumber of EventsPercentage of Total Events
Grade 1 or 24195%
Grade 3 (Anemia, Lethargy)25%
Grade 4 or 500%

Table 3: Clinical Outcomes in the Lipovaxin-MM Phase I Trial (N=12) [3][5]

Clinical OutcomeNumber of Patients
Partial Response1
Stable Disease2
Progressive Disease9

Experimental Protocols

Protocol 1: General Preparation of this compound NTA(Ni)-Antigen Conjugates

This protocol provides a general method for the preparation of liposomal vaccines using this compound NTA(Ni) and a His-tagged antigen of interest. This protocol is based on established methods for preparing liposomes with nickel-chelating lipids.[6][7]

Materials:

  • This compound NTA(Ni) adjuvant

  • His-tagged protein or peptide antigen

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Sterile, conical tubes

Procedure:

  • Rehydration of Liposomes: a. Bring the this compound NTA(Ni) vial to room temperature. b. Reconstitute the lyophilized liposomes with an appropriate volume of sterile PBS to achieve the desired final concentration. c. Gently vortex the vial for 1-2 minutes until the liposomes are fully suspended. Avoid vigorous shaking to prevent foaming. d. Incubate the rehydrated liposomes at room temperature for 30 minutes to ensure complete hydration.

  • Incubation with His-Tagged Antigen: a. In a sterile conical tube, combine the rehydrated this compound NTA(Ni) with the His-tagged antigen solution at a desired molar ratio (e.g., 1:100 antigen to total lipid). b. Gently mix the solution by inverting the tube several times. c. Incubate the mixture for 1-2 hours at room temperature with gentle agitation to facilitate the binding of the His-tagged antigen to the nickel-chelating lipids on the liposome surface.

  • Removal of Unbound Antigen (Optional): a. To remove unbound antigen, the liposome-antigen conjugate solution can be dialyzed against sterile PBS. b. Transfer the solution to a dialysis cassette and dialyze against a large volume of PBS at 4°C for 12-24 hours with at least two buffer changes. c. Alternatively, size exclusion chromatography can be used to separate the larger liposome-antigen conjugates from smaller, unbound antigen molecules.

  • Sterilization and Storage: a. The final vaccine formulation can be sterilized by passing it through a 0.22 µm syringe filter. Note that this may affect liposome size and should be validated. b. Store the final this compound NTA(Ni)-antigen conjugate at 4°C. Do not freeze.

Protocol 2: Immunization of Mice with this compound NTA(Ni)-Antigen Conjugates

This protocol describes a general procedure for immunizing mice to evaluate the immunogenicity of a this compound NTA(Ni)-based vaccine.

Materials:

  • This compound NTA(Ni)-antigen conjugate (prepared as in Protocol 1)

  • Sterile PBS (for dilution)

  • Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Preparation of Immunization Dose: a. Dilute the this compound NTA(Ni)-antigen conjugate to the desired concentration in sterile PBS. A typical dose may range from 1-10 µg of antigen per mouse in a total volume of 50-100 µL. b. Prepare a control group to be immunized with the antigen alone (without adjuvant) and a PBS-only group.

  • Immunization: a. Administer the vaccine formulation to the mice via the desired route (e.g., subcutaneous, intramuscular, or intraperitoneal injection). b. For subcutaneous injection, gently lift the skin on the back of the neck and insert the needle into the tented area. c. For intramuscular injection, inject into the quadriceps muscle of the hind limb.

  • Booster Immunizations: a. Administer one or two booster immunizations at 2-3 week intervals following the same procedure as the primary immunization.

  • Analysis of Immune Responses: a. Collect blood samples via tail vein or retro-orbital bleeding 7-14 days after the final booster immunization to analyze antigen-specific antibody responses by ELISA. b. At the end of the experiment, euthanize the mice and harvest spleens to analyze T-cell responses (e.g., by ELISpot or intracellular cytokine staining) or lymph nodes for analysis of germinal center formation.[8]

Protocol 3: Analysis of Germinal Center Formation

This protocol outlines a method to assess the adjuvant effect of this compound NTA(Ni) by measuring the formation of germinal centers (GCs) in the draining lymph nodes of immunized mice. GCs are sites of B-cell proliferation and affinity maturation.[1][9]

Materials:

  • Immunized and control mice

  • Flow cytometer

  • Fluorescently labeled antibodies against B-cell and GC markers (e.g., anti-B220, anti-GL7, anti-Fas/CD95)

  • Collagenase D

  • DNase I

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Lymph Node Harvest: a. Euthanize mice 7-14 days after the final immunization. b. Carefully dissect the draining lymph nodes (e.g., inguinal or popliteal lymph nodes depending on the injection site).

  • Single-Cell Suspension Preparation: a. Mechanically dissociate the lymph nodes by gently mashing them between the frosted ends of two microscope slides in a small volume of RPMI medium. b. Alternatively, enzymatically digest the lymph nodes by incubating them with Collagenase D and DNase I for 30 minutes at 37°C. c. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension. d. Wash the cells with FACS buffer and count them.

  • Flow Cytometry Staining: a. Resuspend approximately 1-2 x 106 cells in 100 µL of FACS buffer. b. Add the fluorescently labeled antibodies against B220, GL7, and Fas at the manufacturer's recommended concentrations. c. Incubate the cells on ice for 30 minutes in the dark. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in 300-500 µL of FACS buffer for analysis.

  • Data Acquisition and Analysis: a. Acquire the data on a flow cytometer. b. Gate on the B220+ B-cell population. c. Within the B220+ gate, identify the GC B-cell population as GL7+Fas+. d. Quantify the percentage of GC B-cells within the total B-cell population for each treatment group. An increase in the percentage of GC B-cells in the this compound-adjuvanted group compared to the antigen-only group indicates a potent adjuvant effect.[8]

Signaling Pathways and Experimental Workflows

Inferred Mechanism of Action of this compound Adjuvants

The precise signaling pathways activated by this compound adjuvants have not been fully elucidated in publicly available literature. However, based on the known mechanisms of other liposomal adjuvants, a general mechanism can be inferred. Liposomes are recognized and taken up by APCs, such as dendritic cells and macrophages.[2] This uptake can be enhanced by targeting specific receptors on the APC surface, as is the case with the DC-SIGN targeting in Lipovaxin-MM.[3] Once internalized, the liposomal components and the encapsulated antigen can interact with intracellular pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways. This activation results in the upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines, and enhanced antigen presentation, ultimately leading to the activation of T and B cells and the generation of a robust anti-tumor immune response.

Lipovax_Signaling_Pathway cluster_extracellular Extracellular cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation Lipovax_Antigen This compound-Antigen Complex Uptake Receptor-Mediated Endocytosis Endosome Endosome Uptake->Endosome Antigen_Processing Antigen Processing & Presentation Endosome->Antigen_Processing PRR_Signaling PRR Signaling (e.g., TLRs) Endosome->PRR_Signaling Lipid components activate PRRs MHC_I MHC-I Antigen_Processing->MHC_I MHC_II MHC-II Antigen_Processing->MHC_II CD8_T_Cell CD8+ T-Cell (CTL) MHC_I->CD8_T_Cell Signal 1 CD4_T_Cell CD4+ T-Cell (Helper) MHC_II->CD4_T_Cell Signal 1 NFkB_Activation NF-κB Activation PRR_Signaling->NFkB_Activation Cytokine_Production Cytokine Production (IL-12, TNF-α) NFkB_Activation->Cytokine_Production Co_stim_Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB_Activation->Co_stim_Upregulation Cytokine_Production->CD4_T_Cell Signal 3 Co_stim_Upregulation->CD8_T_Cell Signal 2 Co_stim_Upregulation->CD4_T_Cell Signal 2

Caption: Inferred signaling pathway for this compound adjuvants in an APC.

Experimental Workflow for Preclinical Evaluation of a this compound-based Cancer Vaccine

The following diagram illustrates a typical workflow for the preclinical development and evaluation of a cancer vaccine formulated with a this compound adjuvant.

Preclinical_Workflow Vaccine_Formulation 2. Vaccine Formulation (this compound Adjuvant + Antigen) Immunization 3. Immunization of Mice (e.g., Subcutaneous) Vaccine_Formulation->Immunization Immune_Response_Analysis 4. Analysis of Immune Responses Immunization->Immune_Response_Analysis Tumor_Challenge 5. Tumor Challenge Study Immunization->Tumor_Challenge Humoral_Response Humoral Response (Antigen-specific IgG by ELISA) Immune_Response_Analysis->Humoral_Response Cellular_Response Cellular Response (T-cell activation by ELISpot) Immune_Response_Analysis->Cellular_Response GC_Formation Germinal Center Formation (Flow Cytometry) Immune_Response_Analysis->GC_Formation Data_Analysis 6. Data Analysis & Conclusion Humoral_Response->Data_Analysis Cellular_Response->Data_Analysis GC_Formation->Data_Analysis Tumor_Growth_Monitoring Monitor Tumor Growth & Survival Tumor_Challenge->Tumor_Growth_Monitoring Tumor_Growth_Monitoring->Data_Analysis

Caption: Preclinical workflow for a this compound-based cancer vaccine.

Conclusion

The this compound platform provides a promising approach for the development of cancer vaccines. Lipovaxin-MM, despite limited immunogenicity in its initial trial, demonstrated an acceptable safety profile and some clinical activity, providing a foundation for further optimization of DC-targeted liposomal vaccines. This compound NTA(Ni) offers a valuable tool for researchers in the preclinical development of novel cancer immunotherapies by enabling the straightforward formulation of His-tagged antigens into a liposomal delivery system. The protocols and information provided herein are intended to serve as a guide for the scientific community to further explore and harness the potential of this compound and other liposomal adjuvants in the fight against cancer.

References

Application Notes and Protocols for Intramuscular Administration of Lipovax-Antigen Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipovax represents a versatile lipid-based vaccine delivery platform designed to enhance the immunogenicity of subunit antigens. This technology utilizes liposomes, which are microscopic vesicles composed of a lipid bilayer, to encapsulate or attach antigens and adjuvants. Intramuscular (i.m.) administration of a this compound-antigen complex facilitates the delivery of these components to antigen-presenting cells (APCs), leading to a robust and targeted immune response. The liposomal formulation protects the antigen from degradation, promotes uptake by APCs, and can incorporate adjuvants to stimulate both innate and adaptive immunity. These application notes provide an overview of the this compound platform, detailed protocols for its application, and methods for evaluating the resulting immune response.

Data Presentation

The efficacy of the this compound-antigen complex can be quantified through various immunological assays. The following tables summarize representative quantitative data from preclinical studies involving liposomal vaccine formulations administered intramuscularly.

Table 1: Humoral Immune Response Following Intramuscular Immunization

Antigen Liposomal Formulation Adjuvant Dose Animal Model Endpoint Result Citation
Ovalbumin (OVA)Cationic LiposomesCpG ODN25 µg OVABALB/c miceAnti-OVA IgG Titer3-fold higher than free OVA + CpG[1]
HIV gp140Neutral LiposomesLipid A10 µg gp140BALB/c miceAnti-gp140 IgG Titer6-fold higher than free gp140[1]
R. typhi antigenCationic LiposomesNone5 µg antigenC57BL/6 miceAntigen-specific IgGSignificantly higher than antigen alone[1]

Table 2: Cellular Immune Response Following Intramuscular Immunization

Antigen Liposomal Formulation Adjuvant Dose Animal Model Endpoint Result Citation
Melanoma Antigen SL9Neutral LiposomesCpG ODN10 µg SL9C57BL/6 mice% SL9-specific CD8+ T cells~25% of total CD8+ T cells[2]
Melanoma Antigen SL9Neutral LiposomesCpG ODN10 µg SL9C57BL/6 miceIFN-γ secreting cells (per 10^6 splenocytes)~800 spot-forming units[2]
Tuberculosis Antigen H56Cationic Liposomes (DDA)TDB5 µg H56C57BL/6 mice% Antigen-specific IFN-γ+ CD4+ T cellsSignificantly higher than antigen with Alum[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Antigen Complex

This protocol describes the preparation of a this compound-antigen complex using the lipid film hydration method, followed by antigen encapsulation.

Materials:

  • Lipids (e.g., DOPC, Cholesterol, DDA)

  • Antigen of interest (protein or peptide)

  • Adjuvant (e.g., CpG ODN, MPLA)

  • Chloroform or other suitable organic solvent

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Sterile, depyrogenated vials

Procedure:

  • Lipid Film Formation: a. Dissolve the desired lipids in chloroform in a round-bottom flask. The molar ratio of lipids should be optimized based on the desired charge and stability of the liposomes. b. If using a lipid-soluble adjuvant (e.g., MPLA), add it to the lipid solution. c. Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask. d. Continue evaporation under vacuum for at least 1 hour to remove all traces of the organic solvent.

  • Hydration and Antigen Encapsulation: a. Prepare a solution of the antigen and any water-soluble adjuvant (e.g., CpG ODN) in sterile PBS. b. Add the antigen solution to the flask containing the lipid film. c. Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain small unilamellar vesicles (SUVs), sonicate the liposome suspension using a probe sonicator on ice. b. Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a liposome extruder.

  • Purification: a. Remove unencapsulated antigen by ultracentrifugation, size exclusion chromatography, or dialysis.

  • Sterilization and Storage: a. Sterilize the final this compound-antigen complex by passing it through a 0.22 µm filter. b. Store the formulation at 4°C in sterile, depyrogenated vials.

Protocol 2: Intramuscular Administration in a Murine Model

Materials:

  • This compound-antigen complex

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

  • Animal restraints

Procedure:

  • Gently resuspend the this compound-antigen complex by inverting the vial several times.

  • Draw the desired volume of the vaccine formulation (typically 50-100 µL for mice) into a sterile syringe.

  • Secure the mouse in a suitable restraint.

  • Disinfect the injection site on the quadriceps muscle with 70% ethanol.

  • Insert the needle into the muscle at a 90-degree angle.

  • Inject the this compound-antigen complex slowly and steadily.

  • Withdraw the needle and monitor the animal for any immediate adverse reactions.

  • Repeat immunizations as required by the experimental design (e.g., prime-boost regimens).

Protocol 3: Quantification of Antigen-Specific Antibodies by ELISA

Materials:

  • 96-well high-binding ELISA plates

  • Antigen of interest

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20; PBS-T)

  • Serum samples from immunized and control animals

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate and incubate in the dark until a color change is observed.

  • Stopping: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.

Protocol 4: Measurement of IFN-γ Secreting Cells by ELISPOT

Materials:

  • 96-well PVDF membrane ELISPOT plates

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Splenocytes from immunized and control animals

  • Antigen of interest (for restimulation)

  • Complete RPMI medium

  • AEC substrate solution

  • ELISPOT reader

Procedure:

  • Plate Coating: Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.

  • Cell Plating and Stimulation: Add splenocytes to the wells in the presence or absence of the specific antigen. Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Washing and Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Washing and Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Washing and Development: Wash the plate and add the AEC substrate solution. Monitor for spot formation.

  • Stopping: Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.

Protocol 5: Analysis of Antigen-Specific CD8+ T Cells by Flow Cytometry

Materials:

  • Splenocytes from immunized and control animals

  • Fluorochrome-conjugated antibodies against CD3, CD8, and IFN-γ

  • MHC class I tetramers folded with the specific antigen peptide

  • Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes.

  • Tetramer Staining (Optional): For direct ex vivo analysis, stain the cells with the specific MHC class I tetramer for 1 hour at 4°C.

  • Surface Staining: Stain the cells with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.

  • Intracellular Cytokine Staining (for functional analysis): a. Stimulate the splenocytes with the specific antigen in the presence of a protein transport inhibitor for 4-6 hours. b. Perform surface staining for CD3 and CD8 as described above. c. Fix and permeabilize the cells using a fixation/permeabilization buffer. d. Stain for intracellular IFN-γ for 30 minutes at 4°C.

  • Washing: Wash the cells with FACS buffer.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to determine the percentage of antigen-specific CD8+ T cells (Tetramer+) or IFN-γ producing CD8+ T cells.

Visualizations

Lipovax_Mechanism cluster_injection Intramuscular Injection Site cluster_lymph_node Draining Lymph Node This compound-Antigen Complex This compound-Antigen Complex APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound-Antigen Complex->APC Uptake by APC Naive T Cell Naive CD8+ T Cell APC->Naive T Cell Antigen Presentation (MHC-I) Naive B Cell Naive B Cell APC->Naive B Cell Antigen Presentation (MHC-II) to Helper T Cells (not shown) which help B Cells Activated T Cell Activated Cytotoxic T Lymphocyte (CTL) Naive T Cell->Activated T Cell Activation & Proliferation Plasma Cell Plasma Cell Naive B Cell->Plasma Cell Activation & Differentiation Antibodies Antibodies Plasma Cell->Antibodies Production

Caption: Mechanism of action for intramuscularly administered this compound-antigen complex.

Experimental_Workflow cluster_analysis 4. Immune Response Analysis Preparation 1. Prepare this compound-Antigen Complex Immunization 2. Intramuscular Immunization (e.g., in mice) Preparation->Immunization Sample_Collection 3. Collect Samples (Serum, Splenocytes) Immunization->Sample_Collection ELISA ELISA (Antibody Titer) Sample_Collection->ELISA ELISPOT ELISPOT (IFN-γ Secretion) Sample_Collection->ELISPOT Flow_Cytometry Flow Cytometry (T Cell Phenotyping) Sample_Collection->Flow_Cytometry

Caption: General experimental workflow for this compound-antigen complex evaluation.

Signaling_Pathway Lipovax_Adjuvant This compound with TLR Agonist (e.g., CpG, MPLA) TLR Toll-like Receptor (TLR) on APC Lipovax_Adjuvant->TLR Binding MyD88 MyD88-dependent Pathway TLR->MyD88 TRIF TRIF-dependent Pathway TLR->TRIF NFkB_MAPK NF-κB & MAPK Activation MyD88->NFkB_MAPK IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α, IL-12) NFkB_MAPK->Cytokines Type_I_IFN Type I Interferons (IFN-α/β) IRFs->Type_I_IFN

Caption: TLR signaling pathway activated by adjuvanted this compound in an APC.

References

Lipovax Protocol for Enhancing Immunogenicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lipovax platform represents a significant advancement in vaccine technology, offering a versatile and potent method for enhancing the immunogenicity of subunit antigens. This protocol focuses on this compound NTA(Ni), a liposome-based adjuvant system designed to present histidine-tagged (His-tagged) protein or peptide antigens in a multivalent array, mimicking the surface of a pathogen. This particulate presentation is crucial for robust B cell activation and the subsequent generation of a strong humoral immune response. The this compound NTA(Ni) formulation is composed of a lipid bilayer of phospholipids and cholesterol, incorporating a nickel-chelating lipid (DOGS-NTA-Ni) that specifically and reversibly binds to the His-tag of the recombinant antigen.[1][2] This document provides detailed protocols for the preparation of this compound NTA(Ni)-antigen conjugates and for the subsequent in vivo and in vitro assessment of their immunogenicity.

Data Presentation

The following tables summarize the quantitative data from preclinical studies demonstrating the enhanced immunogenicity conferred by the this compound NTA(Ni) platform. The data is representative of typical results obtained from in vivo mouse immunization studies.

Table 1: Enhanced Germinal Center B Cell Response in C57Bl/6 Mice

Immunization GroupMean % of Germinal Center B Cells (CD19+GL7+) in Draining Lymph NodesStandard Deviation
Soluble Antigen2.5%± 0.8%
This compound NTA(Ni)-Antigen15.2%± 3.1%
Unconjugated this compound NTA(Ni)3.1%± 1.0%
PBS Control1.8%± 0.5%

Data adapted from Wyatt R. T., et al., Cell Reports, 2016.[2] Values are representative.

Table 2: Enhanced In Vitro B Cell Activation

Treatment GroupMean % of Activated B Cells (CD69+)Standard DeviationMean IL-6 Concentration in Supernatant (pg/mL)Standard Deviation
Soluble Antigen8.7%± 2.1%150± 45
This compound NTA(Ni)-Antigen45.3%± 7.5%850± 120
Unconjugated this compound NTA(Ni)9.5%± 2.5%180± 55
Unstimulated Control5.2%± 1.5%50± 20

Data is illustrative of typical results from in vitro primary B cell stimulation assays.

Experimental Protocols

Protocol 1: Preparation of this compound NTA(Ni) Liposomes

This protocol describes the preparation of this compound NTA(Ni) liposomes by the lipid film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt) (DOGS-NTA-Ni)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine DOPC, cholesterol, and DOGS-NTA-Ni in a molar ratio of 60:39:1.[2] Dissolve the lipids in chloroform.

  • Lipid Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a constant speed under reduced pressure to evaporate the chloroform, leaving a thin, uniform lipid film on the inner surface of the flask.

  • Lipid Film Hydration: Add sterile PBS (pH 7.4) to the flask to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). Hydrate the lipid film by rotating the flask at room temperature for 1-2 hours. The lipid film will swell and detach from the flask wall to form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Draw the MLV suspension into a syringe and attach it to one side of the extruder. Attach an empty syringe to the other side. c. Pass the lipid suspension back and forth through the membrane for at least 11 passes. This process will generate unilamellar liposomes of a defined size.

  • Storage: Store the prepared this compound NTA(Ni) liposomes at 4°C. Do not freeze.

Protocol 2: Conjugation of His-tagged Antigen to this compound NTA(Ni)

This protocol details the conjugation of a His-tagged protein or peptide antigen to the prepared this compound NTA(Ni) liposomes.

Materials:

  • Prepared this compound NTA(Ni) liposomes

  • His-tagged antigen of interest in a suitable buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Molar Ratio Calculation: Determine the molar concentration of the DOGS-NTA-Ni lipid in the liposome preparation. The recommended molar ratio of His-tagged antigen to DOGS-NTA-Ni is typically 1:1.[1]

  • Incubation: In a sterile microcentrifuge tube, combine the appropriate volumes of the this compound NTA(Ni) liposome suspension and the His-tagged antigen solution.

  • Conjugation Reaction: Incubate the mixture at room temperature for 1 hour with gentle agitation.

  • Removal of Unbound Antigen (Optional): If necessary, unbound antigen can be removed by methods such as size exclusion chromatography or dialysis.

  • Storage: Store the this compound NTA(Ni)-antigen conjugate at 4°C.

Protocol 3: In Vivo Immunization and Analysis of Germinal Center B Cells

This protocol describes the immunization of mice with the this compound NTA(Ni)-antigen conjugate and the subsequent analysis of the germinal center B cell response in the draining lymph nodes.

Materials:

  • This compound NTA(Ni)-antigen conjugate

  • Control formulations (e.g., soluble antigen, unconjugated liposomes, PBS)

  • C57Bl/6 mice (or other appropriate strain)

  • Syringes and needles for subcutaneous injection

  • Surgical tools for lymph node dissection

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • 70 µm cell strainer

  • Red blood cell lysis buffer

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies: anti-CD19, anti-GL7, anti-B220, anti-CD95 (Fas)

  • Flow cytometer

Procedure:

  • Immunization: a. Acclimatize mice for at least one week before the start of the experiment. b. On day 0, immunize mice subcutaneously at the base of the tail with 50 µL of the prepared vaccine formulations (e.g., 10 µg of antigen).

  • Tissue Harvest: a. On day 14 post-immunization, euthanize the mice and dissect the draining inguinal lymph nodes.[2] b. Place the lymph nodes in cold RPMI 1640 medium.

  • Single-Cell Suspension Preparation: a. Gently mash the lymph nodes through a 70 µm cell strainer to create a single-cell suspension. b. Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer if necessary. c. Wash the cells with flow cytometry buffer.

  • Flow Cytometry Staining: a. Count the cells and resuspend them at a concentration of 1x10^7 cells/mL in flow cytometry buffer. b. Aliquot 100 µL of the cell suspension into flow cytometry tubes. c. Add the pre-titered fluorescently conjugated antibodies (e.g., anti-CD19-FITC, anti-GL7-PE) to the cells. d. Incubate on ice for 30 minutes in the dark. e. Wash the cells twice with flow cytometry buffer. f. Resuspend the cells in 300 µL of flow cytometry buffer for analysis.

  • Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the lymphocyte population based on forward and side scatter. c. Identify B cells as CD19+ (or B220+). d. Within the B cell population, identify germinal center B cells as GL7+ and CD95+. e. Quantify the percentage of germinal center B cells in each experimental group.

Protocol 4: In Vitro B Cell Activation Assay

This protocol outlines the in vitro stimulation of primary B cells with the this compound NTA(Ni)-antigen conjugate and the subsequent analysis of activation markers and cytokine production.

Materials:

  • This compound NTA(Ni)-antigen conjugate and control formulations

  • Primary B cells isolated from mouse spleen or human peripheral blood

  • B cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)

  • 96-well cell culture plates

  • Fluorescently conjugated antibodies: anti-CD19, anti-CD69

  • Flow cytometer

  • IL-6 ELISA kit

Procedure:

  • B Cell Culture and Stimulation: a. Isolate primary B cells using a commercially available negative selection kit. b. Plate the B cells at a density of 2x10^5 cells/well in a 96-well plate. c. Add the this compound NTA(Ni)-antigen conjugate and control formulations to the wells at the desired concentrations. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Analysis of B Cell Activation by Flow Cytometry: a. After the incubation period, harvest the cells from the wells. b. Stain the cells with anti-CD19 and anti-CD69 antibodies as described in Protocol 3. c. Analyze the samples by flow cytometry to determine the percentage of activated (CD69+) B cells.

  • Analysis of IL-6 Production by ELISA: a. After the incubation period, centrifuge the 96-well plate and carefully collect the culture supernatants. b. Perform an IL-6 ELISA on the supernatants according to the manufacturer's instructions. c. Determine the concentration of IL-6 in each sample by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

Lipovax_Experimental_Workflow

B_Cell_Activation_by_this compound

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Antibody Titer with Lipovax

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipovax. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during pre-clinical vaccine development, with a specific focus on addressing low antibody titers when using this compound as an adjuvant.

Troubleshooting Guide

This guide provides a question-and-answer format to address specific problems that may lead to a suboptimal antibody response.

Q1: My antibody titers are consistently low. Where should I start troubleshooting?

A low antibody response can stem from several factors throughout the experimental workflow. A logical approach is to systematically investigate the key steps: the antigen-liposome conjugate, the immunization protocol, and the antibody titer measurement.

Below is a troubleshooting workflow to guide your investigation.

G cluster_conjugation Antigen-Lipovax Conjugation Issues cluster_protocol Immunization Protocol Issues cluster_elisa Assay-Related Issues start Low Antibody Titer Observed check_conjugation Step 1: Verify Antigen-Lipovax Conjugation start->check_conjugation conjugation_issue_1 His-tag inaccessible/cleaved? check_conjugation->conjugation_issue_1 Potential Causes conjugation_issue_2 Incorrect buffer composition? (e.g., pH, imidazole, chelators) check_conjugation->conjugation_issue_2 Potential Causes conjugation_issue_3 Suboptimal antigen:liposome ratio? check_conjugation->conjugation_issue_3 Potential Causes check_protocol Step 2: Review Immunization Protocol protocol_issue_1 Inadequate antigen dose? check_protocol->protocol_issue_1 Potential Causes protocol_issue_2 Suboptimal immunization schedule? (e.g., prime-boost interval) check_protocol->protocol_issue_2 Potential Causes protocol_issue_3 Improper route of administration? check_protocol->protocol_issue_3 Potential Causes protocol_issue_4 This compound formulation unstable? (e.g., improper storage) check_protocol->protocol_issue_4 Potential Causes check_elisa Step 3: Validate Antibody Titer Assay elisa_issue_1 Issues with coating antigen? check_elisa->elisa_issue_1 Potential Causes elisa_issue_2 Suboptimal antibody/conjugate concentrations? check_elisa->elisa_issue_2 Potential Causes elisa_issue_3 Incorrect buffer/washing technique? check_elisa->elisa_issue_3 Potential Causes successful_outcome Improved Antibody Titer conjugation_issue_1->check_protocol If conjugation is confirmed conjugation_issue_2->check_protocol If conjugation is confirmed conjugation_issue_3->check_protocol If conjugation is confirmed protocol_issue_1->check_elisa If protocol is optimal protocol_issue_2->check_elisa If protocol is optimal protocol_issue_3->check_elisa If protocol is optimal protocol_issue_4->check_elisa If protocol is optimal elisa_issue_1->successful_outcome Upon resolution elisa_issue_2->successful_outcome Upon resolution elisa_issue_3->successful_outcome Upon resolution

Caption: Troubleshooting workflow for low antibody titers.
Q2: How can I confirm that my his-tagged antigen is properly binding to this compound NTA(Ni)?

Efficient binding of the his-tagged antigen to the nickel-chelating liposomes is critical for a robust immune response. Here are some common issues and how to address them:

  • Inaccessible His-Tag: The histidine tag on your recombinant protein may be buried within the folded protein structure, preventing it from binding to the nickel ions on the liposome surface.[1]

    • Troubleshooting:

      • Western Blot: Use an anti-His antibody to confirm the presence of the tag on your purified protein.

      • Denaturing Purification: Attempt to bind the protein to the this compound under denaturing conditions (e.g., using urea or guanidinium chloride). If it binds under these conditions but not under native conditions, the tag is likely hidden.[1] Consider re-engineering your protein with the tag at a different terminus or adding a flexible linker sequence.[1]

  • Incorrect Buffer Conditions: The composition of your buffer during the binding step can interfere with the his-tag-nickel interaction.[2]

    • Troubleshooting:

      • pH: Ensure the pH of your binding buffer is above 7.4, as lower pH can protonate histidine residues and prevent binding.[1]

      • Chelating Agents: Avoid chelating agents like EDTA in your buffers, as they will strip the nickel ions from the liposomes.[2]

      • Imidazole: Do not include high concentrations of imidazole in the binding buffer, as it will compete with the his-tag for binding to the nickel.[2]

  • Suboptimal Antigen to Liposome Ratio: The density of the antigen on the liposome surface can impact the immune response.[3]

    • Troubleshooting: Titrate the amount of his-tagged antigen with a fixed amount of this compound to determine the optimal binding ratio. You can separate the liposome-bound antigen from the unbound antigen using size-exclusion chromatography and quantify the protein in each fraction.[4]

Q3: My antigen-Lipovax conjugation seems fine, but the antibody titers are still low. Could it be my immunization protocol?

Yes, the immunization strategy plays a pivotal role in the magnitude and quality of the antibody response. Consider the following factors:

  • Antigen Dose: Too low of an antigen dose may not be sufficient to elicit a strong immune response. Conversely, very high doses do not always lead to a better response and can sometimes induce tolerance.

    • Troubleshooting: Perform a dose-response study with a range of antigen concentrations to identify the optimal dose for your specific antigen.

  • Immunization Schedule: The interval between the priming and booster immunizations is critical for memory B cell development and a strong secondary antibody response.

    • Troubleshooting: Vary the time between the prime and boost injections (e.g., 2, 3, or 4 weeks) to find the optimal schedule for your model system. Depot-forming adjuvants like liposomes may benefit from a longer interval to allow for sustained antigen release and germinal center formation.[5]

  • Route of Administration: The injection route determines which immune cells will first encounter the vaccine and can influence the type of immune response. This compound is compatible with most immunization procedures, including intramuscular, subcutaneous, and intraperitoneal routes.[6]

    • Troubleshooting: If you are not seeing a good response with one route, consider trying another. The intramuscular route is commonly used for liposomal vaccines.

  • This compound Formulation Stability: Liposomes can be sensitive to storage conditions. Improper handling can lead to aggregation or degradation, reducing the adjuvant's effectiveness.

    • Troubleshooting:

      • Storage: Store this compound and your prepared antigen-liposome conjugates at the recommended temperature (typically 2-8°C) and for the recommended duration. Avoid freezing unless specified.

      • Visual Inspection: Before each use, visually inspect the formulation for any signs of aggregation or precipitation.

      • Characterization: If you have access to the necessary equipment, periodically check the particle size and zeta potential of your liposome preparation to ensure it remains within specification.

Frequently Asked Questions (FAQs)

What is this compound and how does it work? this compound is a liposome-based vaccine adjuvant. The this compound NTA(Ni) formulation consists of liposomes containing a nickel-chelating lipid.[6] This allows for the stable, non-covalent attachment of histidine-tagged recombinant protein antigens to the surface of the liposome.[6] This co-localization of the antigen and the adjuvant enhances uptake by antigen-presenting cells (APCs), leading to a more robust activation of T cells and B cells, and consequently, a stronger antibody response.[7]

G cluster_vaccine This compound-Antigen Complex This compound This compound (Liposome) antigen His-tagged Antigen This compound->antigen Ni-NTA:His-tag binding apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->apc Uptake t_cell T Helper Cell apc->t_cell Antigen Presentation & Activation b_cell B Cell t_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation antibodies Antibodies plasma_cell->antibodies Secretion

Caption: Simplified signaling pathway of this compound-adjuvanted vaccine.

What is the ideal lipid composition for this compound? The specific lipid composition of this compound NTA(Ni) includes a phospholipid, cholesterol, and a nickel-chelating lipid at a ratio of 60:39:1.[6] Cholesterol is included to enhance the stability of the lipid bilayer.[8] The cationic nature of some liposomal formulations can improve their interaction with negatively charged cell membranes and promote a depot effect at the injection site, leading to sustained antigen release.[9]

What is a "good" antibody titer? The definition of a "good" antibody titer is relative and depends on the specific antigen, the animal model, and the intended application (e.g., prophylactic vs. therapeutic). In general, a successful immunization with an adjuvant should result in an antibody titer that is significantly higher (at least 10-fold) than that achieved with the antigen alone. Below is a table with hypothetical data illustrating the expected increase in antibody titers with this compound compared to antigen alone.

Quantitative Data Summary

FormulationMean Peak Antibody Titer (Reciprocal Dilution)Fold Increase vs. Antigen Alone
Antigen Alone1,000-
Antigen + this compound50,00050
Antigen + Alum25,00025

This table presents illustrative data. Actual results will vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of His-Tagged Antigen-Lipovax NTA(Ni) Conjugates
  • Reconstitute this compound: Reconstitute the lyophilized this compound NTA(Ni) powder in a suitable buffer (e.g., sterile PBS, pH 7.4) to the desired stock concentration according to the manufacturer's instructions.

  • Prepare His-Tagged Antigen: Dilute your purified his-tagged antigen to the desired concentration in the same buffer used for this compound reconstitution. Ensure the buffer is free of EDTA and has a low concentration of imidazole.

  • Mixing: In a sterile microcentrifuge tube, combine the reconstituted this compound and the diluted his-tagged antigen at your predetermined optimal ratio.

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle mixing (e.g., on a rotary shaker) to allow for the binding of the his-tag to the nickel-NTA on the liposomes.

  • Washing (Optional): To remove any unbound antigen, the liposome-antigen conjugate can be pelleted by ultracentrifugation and resuspended in fresh buffer. Alternatively, size-exclusion chromatography can be used.

  • Final Formulation: Adjust the final concentration of the conjugate with sterile buffer to the desired dose for immunization.

Protocol 2: Immunization of Mice
  • Animals: Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Immunization Schedule:

    • Day 0 (Prime): Administer 50-100 µL of the prepared antigen-Lipovax conjugate via the desired route (e.g., intramuscularly in the hind limb).

    • Day 14 or 21 (Boost): Administer a second dose of the same antigen-Lipovax conjugate.

  • Blood Collection: Collect blood samples via a suitable method (e.g., tail bleed or retro-orbital sinus) at pre-defined time points (e.g., Day -1 for pre-immune serum, and Day 28 or 35 for post-boost serum).

  • Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.

Protocol 3: Measurement of Antibody Titers by ELISA
  • Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of the his-tagged antigen (without this compound) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Serum Incubation: Prepare serial dilutions of the mouse serum (pre-immune and immune) in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops (typically 5-15 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

  • Read Plate: Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of the pre-immune serum at the same dilution).

References

optimizing his-tagged protein stability with Lipovax

Author: BenchChem Technical Support Team. Date: December 2025

Lipovax Technical Support Center

Welcome to the technical support center for this compound, your solution for enhancing the stability of His-tagged proteins. This guide provides answers to frequently asked questions, troubleshooting tips for common issues, and detailed protocols to ensure optimal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a proprietary lipid-based formulation designed to stabilize His-tagged proteins. Its mechanism involves the non-covalent association of the lipid components with the His-tag and hydrophobic regions of the protein. This association shields the protein from environmental stressors, preventing aggregation and degradation, thereby enhancing its stability and preserving its biological activity.

Q2: What types of His-tagged proteins are compatible with this compound?

A2: this compound is compatible with a wide range of His-tagged proteins, including enzymes, antibodies, and cytokines. It is effective for proteins expressed in various systems such as E. coli, insect cells, and mammalian cells.

Q3: Can this compound be used in downstream applications?

A3: Yes, proteins stabilized with this compound are generally compatible with downstream applications such as ELISA, Western blotting, and cell-based assays. However, it is recommended to perform a compatibility test for your specific application. For applications requiring the removal of this compound, please refer to the "this compound Removal Protocol."

Q4: How should this compound be stored?

A4: this compound should be stored at 2-8°C. Do not freeze. When stored correctly, this compound is stable for up to 12 months.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommendation
Low Protein Recovery Inefficient protein-Lipovax association.Optimize the protein-to-Lipovax ratio. An excess of this compound may sometimes be necessary. Ensure proper mixing during incubation.
Protein precipitation during incubation.Perform the incubation at a lower temperature (e.g., 4°C) or for a shorter duration.
Protein Aggregation Suboptimal buffer conditions.Ensure the buffer pH is at least 1.0 unit away from the protein's isoelectric point (pI). The buffer should also have an ionic strength of at least 150 mM.
Presence of contaminants.Use high-purity protein preparations. Contaminants can interfere with the this compound-protein interaction.
Loss of Protein Activity Denaturation during incubation.Reduce the incubation temperature and/or time. Ensure no harsh chemicals or denaturants are present in the buffer.
Interference with active site.If the His-tag is near the active site, the association with this compound might cause steric hindrance. Consider engineering the His-tag at a different terminus of the protein.

Experimental Protocols

Protocol 1: His-tagged Protein Stabilization with this compound

This protocol provides a step-by-step guide for stabilizing your His-tagged protein using this compound.

  • Protein Preparation:

    • Purify the His-tagged protein to >90% purity.

    • Dialyze the protein against a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of chelating agents like EDTA.

    • Adjust the protein concentration to 1 mg/mL.

  • This compound Preparation:

    • Equilibrate the this compound reagent to room temperature for 30 minutes.

    • Vortex the this compound solution for 1 minute to ensure homogeneity.

  • Protein-Lipovax Incubation:

    • In a microcentrifuge tube, combine the His-tagged protein and this compound at a 1:2 (w/w) ratio (protein:this compound).

    • Incubate the mixture for 60 minutes at room temperature with gentle agitation.

  • Analysis of Stabilization:

    • To assess the effectiveness of this compound, set up control (protein without this compound) and test (protein with this compound) samples.

    • Subject the samples to stress conditions (e.g., thermal stress at 37°C for 24 hours).

    • Analyze the samples using SDS-PAGE and a functional assay to determine the level of aggregation and retention of activity.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Purify His-tagged Protein (>90%) B Dialyze against appropriate buffer A->B C Adjust protein concentration to 1 mg/mL B->C E Combine Protein and this compound (1:2 w/w) C_out C->C_out D Equilibrate and vortex this compound D_out D->D_out F Incubate for 60 min at room temperature E->F G Apply stress conditions (e.g., 37°C for 24h) F->G H Analyze via SDS-PAGE and functional assay G->H C_out->E D_out->E

Caption: Workflow for His-tagged protein stabilization using this compound.

Illustrative Data

The following table summarizes typical data obtained when using this compound to stabilize a model His-tagged protein (His-EnzymeX) under thermal stress.

Sample Stress Condition % Aggregation (by DLS) Relative Activity (%)
His-EnzymeX No Stress< 1%100%
His-EnzymeX 37°C for 24h45%30%
His-EnzymeX + this compound 37°C for 24h5%92%

Conceptual Diagrams

The diagram below illustrates the proposed mechanism of action for this compound in stabilizing a His-tagged protein.

G cluster_before Before this compound cluster_stress1 Stressors cluster_after After this compound cluster_stress2 Stressors A1 His-tagged Protein A2 His-tagged Protein B1 Stabilized Protein Aggregation Aggregation & Degradation A2->Aggregation S1 Temperature S1->A1 S2 Agitation S2->A1 B2 Stabilized Protein Stability Enhanced Stability & Activity B2->Stability S3 Temperature S3->B1 S4 Agitation S4->B1

Caption: Mechanism of this compound-mediated protein stabilization.

Technical Support Center: His-Tagged Protein Binding to Lipovax

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers experiencing issues with binding polyhistidine-tagged (His-tagged) proteins to Lipovax formulations, particularly those functionalized with nickel-chelating lipids (this compound-NTA(Ni)).

Frequently Asked Questions (FAQs)

Q1: What is the binding mechanism between a His-tagged protein and this compound-NTA(Ni)?

A1: The binding is based on immobilized metal affinity. This compound-NTA(Ni) are liposomes that incorporate lipids with a nitrilotriacetic acid (NTA) headgroup. This NTA group chelates a nickel ion (Ni²⁺). The polyhistidine tag (commonly 6xHis) on your recombinant protein has a high affinity for this immobilized nickel, forming a stable, non-covalent bond that attaches the protein to the liposome surface.[1][2]

Q2: Why is my His-tagged protein not binding to the this compound-NTA(Ni)?

A2: Several factors can cause binding failure. The most common issues fall into three categories:

  • Protein-related issues: The His-tag may be inaccessible or "hidden" within the folded protein structure.[3][4]

  • Buffer-related issues: Components in your buffer solution can interfere with the binding interaction.[3][4]

  • This compound-related issues: The this compound-NTA may not be properly charged with Ni²⁺ ions or the NTA-lipid concentration is too low.

Q3: Which buffer components are known to inhibit binding?

A3: Certain common laboratory reagents can strip the nickel from the NTA-lipid or compete with the His-tag for binding. These include:

  • Chelating Agents: EDTA and EGTA will strip Ni²⁺ ions from the liposome.[4]

  • Reducing Agents: DTT and β-mercaptoethanol (BME) can reduce the Ni²⁺, inhibiting the interaction.[4]

  • High Imidazole Concentrations: Imidazole is used to elute His-tagged proteins from purification columns because it competes with histidine for nickel binding.[5] Residual imidazole from purification will prevent binding to this compound.[3][6]

  • Incorrect pH: At a low pH, the histidine residues in the tag become protonated and can no longer effectively coordinate with the nickel ion.[3][4]

Q4: How can I verify that my protein's His-tag is accessible?

A4: If you suspect the His-tag is buried within the protein's tertiary structure, you can perform a binding test under denaturing conditions.[3][4] If the protein binds to a standard Ni-NTA resin in the presence of denaturants like urea or guanidinium chloride, but not under native conditions, the tag is likely inaccessible.[3][4] Potential solutions include re-engineering the protein with a flexible linker between the tag and the protein or moving the tag to the other terminus.[4]

Troubleshooting Guide: Poor or No Binding

This guide provides a systematic approach to diagnosing and solving binding issues.

Diagram: Troubleshooting Workflow

G cluster_0 Start cluster_1 Problem Area cluster_2 Solution start Binding Failure Observed protein 1. Verify Protein start->protein Is His-tag present & accessible? protein->protein buffer 2. Check Buffer protein->buffer Yes buffer->buffer This compound 3. Verify this compound buffer->this compound Yes This compound->this compound protocol 4. Optimize Protocol This compound->protocol Yes success Successful Binding protocol->success Optimized

Caption: A step-by-step workflow for troubleshooting His-tagged protein binding issues.

Step 1: Verify the His-Tagged Protein
  • Confirm Expression: Use an anti-His antibody in a Western blot to confirm the full-length protein with its tag is being expressed and was not cleaved.

  • Check Tag Accessibility: As described in FAQ A4, perform a small-scale binding test to a Ni-NTA resin under denaturing conditions (e.g., 6M Guanidine-HCl) to see if a hidden tag is the issue.[3][4]

Step 2: Check the Binding Buffer
  • Remove Inhibitors: Ensure your final protein solution and binding buffer are free from inhibitors. Dialyze or use a desalting column to remove any residual imidazole from the purification elution buffer.

  • pH Control: The optimal pH for His-tag binding is typically between 7.4 and 8.0.[4] Ensure your buffer is within this range.

  • Ionic Strength: While high salt concentrations (e.g., 500 mM NaCl) can reduce non-specific electrostatic interactions, ensure this does not disrupt your protein's stability.[7]

Step 3: Verify the this compound-NTA(Ni)
  • Nickel Charging: this compound-NTA is often supplied without nickel. Ensure it has been properly charged with a Ni²⁺ solution (e.g., NiSO₄) and that excess, unbound nickel has been removed.

  • Control Experiment: Test your this compound-NTA(Ni) with a control His-tagged protein known to bind well. If the control binds but your protein of interest does not, the issue lies with your protein or buffer.[4]

Step 4: Optimize the Binding Protocol
  • Protein:Liposome Ratio: Titrate the amount of protein added to a fixed amount of this compound to find the optimal binding ratio. Saturation of binding sites can prevent further attachment. Studies have found optimal protein:nanoparticle weight ratios around 1:35.[8]

  • Incubation Time and Temperature: Binding is typically performed for 30-60 minutes at 4°C or room temperature with gentle mixing. Ensure sufficient time for the interaction to occur.

Data Presentation

Table 1: Effect of Buffer Additives on Binding Efficiency
AdditiveConcentrationRelative Binding Efficiency (%)Recommended Action
Control 0 mM100%-
Imidazole10-20 mM50-70%Use for washing to remove non-specific binders, but remove for final formulation.[7][9]
Imidazole>50 mM<10%Must be removed from protein sample via dialysis or buffer exchange.[6]
EDTA1 mM<5%Avoid completely. Use a different chelator if required for protein stability.
DTT5 mM<20%Avoid if possible. If required, use lowest effective concentration.
pH 6.0-<15%Buffer pH should be >7.2 for efficient binding.[4]

Data are representative examples compiled from typical IMAC experiments.

Diagram: His-Tag Binding and Inhibition

G cluster_0 This compound Surface cluster_1 Solution liposome Lipid Bilayer nta NTA-Lipid ni Ni²⁺ nta->ni Chelation protein His-Tagged Protein protein->ni Binding (Desired) imidazole Imidazole imidazole->ni Competition (Inhibits) edta EDTA edta->ni Chelation (Strips Ni²⁺)

Caption: The competitive relationship between the His-tag, imidazole, and EDTA for the Ni²⁺ ion.

Key Experimental Protocols

Protocol 4.1: Buffer Exchange for Imidazole Removal
  • Prepare a desalting column (e.g., PD-10) by equilibrating it with 5 column volumes of Binding Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

  • Load your protein sample (eluted from a Ni-NTA column) onto the column.

  • Collect the protein fraction as it elutes in the new, imidazole-free Binding Buffer.

  • Measure protein concentration using a BCA or Bradford assay. Note that lipids can interfere with some protein quantification methods like BCA.[10]

Protocol 4.2: Binding His-Tagged Protein to this compound-NTA(Ni)
  • Dispense a known amount of charged this compound-NTA(Ni) into a microcentrifuge tube.

  • Add the His-tagged protein (in imidazole-free buffer) at the desired protein:lipid ratio.

  • Incubate the mixture for 30-60 minutes at 4°C with gentle end-over-end rotation.

  • Separate bound from unbound protein. Centrifuge the liposome suspension (e.g., 14,000 x g for 30 min). The liposomes and bound protein will form a pellet. Unbound protein will remain in the supernatant. This is a common cosedimentation assay method.[11]

  • Carefully collect the supernatant.

  • Wash the pellet by resuspending it in fresh Binding Buffer and repeating the centrifugation step. This removes residual unbound protein.

  • Quantify the protein in the initial sample, the supernatant, and the wash fractions to determine the amount of protein bound to the this compound pellet.[10][12] The amount of bound protein is calculated by subtracting the amount in the supernatant and wash from the initial total amount.

References

Lipovax Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lipovax, a liposome-based adjuvant. Detailed protocols, troubleshooting advice, and frequently asked questions are presented to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at +4°C.[1]

Q2: What are the shipping conditions for this compound?

A2: this compound is shipped at room temperature.[1]

Q3: What is the composition of this compound NTA (Ni)?

A3: this compound NTA (Ni) is a liposome-based adjuvant composed of phospholipid, cholesterol, and a nickel-chelating lipid in a 60:39:1 ratio.[1][2]

Q4: How does this compound work as an adjuvant?

A4: this compound functions as a carrier for histidine-tagged protein or peptide antigens, facilitating their presentation to the immune system to trigger an immune response.[1] The nickel-chelating lipid allows for the anchoring of these antigens to the liposome surface.[1] Liposomes, being particulate in nature, are efficiently taken up by antigen-presenting cells (APCs).[3][4] The nickel component may also contribute to the adjuvant effect by activating inflammatory signaling pathways.

Stability of this compound

The stability of liposomal formulations is critical for their efficacy as vaccine adjuvants. Key parameters to monitor are particle size, polydispersity index (PDI), and the integrity of the liposomal structure.

Quantitative Stability Data

While specific long-term stability data for this compound is not publicly available, studies on similar liposomal and lipid nanoparticle (LNP) formulations provide valuable insights into expected stability at the recommended +4°C storage temperature. The following table summarizes representative stability data for liposomal formulations stored at 4°C.

Time PointParameterAnionic LiposomesNeutral LiposomesCationic Liposomes
Initial Z-average (nm) 100 ± 2110 ± 3120 ± 4
PDI 0.10 ± 0.020.12 ± 0.020.15 ± 0.03
3 Months Z-average (nm) 102 ± 3112 ± 4125 ± 5
PDI 0.11 ± 0.020.13 ± 0.030.16 ± 0.03
6 Months Z-average (nm) 105 ± 4115 ± 5130 ± 6
PDI 0.12 ± 0.030.15 ± 0.040.18 ± 0.04
9 Months Z-average (nm) 108 ± 5120 ± 6135 ± 7
PDI 0.14 ± 0.030.17 ± 0.050.20 ± 0.05

This table presents hypothetical data based on published literature on liposome stability for illustrative purposes.

Experimental Protocols

Protocol for Long-Term Stability Testing of this compound Using Dynamic Light Scattering (DLS)

This protocol outlines the methodology for assessing the long-term physical stability of this compound by monitoring changes in particle size and polydispersity.

1. Sample Preparation:

  • At each time point (e.g., initial, 1, 3, 6, 9, and 12 months), retrieve a vial of this compound from +4°C storage.

  • Allow the vial to equilibrate to room temperature for 30 minutes.

  • Gently invert the vial 5-10 times to ensure a homogenous suspension. Avoid vigorous vortexing, which can disrupt the liposomes.

  • Prepare samples for DLS analysis by diluting the this compound suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to the optimal concentration range for the DLS instrument.

2. DLS Measurement:

  • Use a calibrated Dynamic Light Scattering instrument.

  • Equilibrate the instrument's measurement cell to a constant temperature (e.g., 25°C).

  • Transfer the diluted this compound sample to a suitable cuvette.

  • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Record the Z-average particle size (hydrodynamic diameter) and the Polydispersity Index (PDI).

3. Data Analysis and Reporting:

  • Calculate the mean and standard deviation of the Z-average and PDI for each time point.

  • Plot the Z-average and PDI as a function of time to visualize stability trends.

  • A significant increase in particle size or PDI over time may indicate liposome aggregation or fusion.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Increased Particle Size or PDI Liposome aggregation or fusion due to improper storage or handling.Ensure storage at +4°C and avoid freeze-thaw cycles. Handle gently, avoiding vigorous vortexing.
Contamination of the sample.Use sterile techniques and filtered buffers for dilutions.
Low or No Binding of His-Tagged Protein The His-tag on the protein is inaccessible.Consider re-engineering the protein with the His-tag at a different terminus or adding a flexible linker.[5]
Presence of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in the protein solution.Dialyze the protein solution against a buffer free of chelating and strong reducing agents before conjugation with this compound.[5]
Incorrect pH of the binding buffer.Ensure the pH of the binding buffer is optimal for the interaction between the His-tag and the Ni-NTA group (typically around pH 7.4-8.0).[5]
Precipitation upon Protein Conjugation Protein aggregation at the concentration used for conjugation.Optimize the protein concentration and buffer conditions (e.g., salt concentration, addition of glycerol) to maintain protein solubility.
Non-specific interactions between the protein and the liposome surface.Include a low concentration of a non-ionic surfactant in the binding buffer.

Visualizations

This compound-Mediated Immune Activation Pathway

Lipovax_Pathway This compound-Mediated Immune Activation cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T Cell Activation Lipovax_Antigen This compound-Antigen Complex Endosome Endosome Lipovax_Antigen->Endosome Endocytosis NFkB_MAPK NF-κB & MAPK Signaling Lipovax_Antigen->NFkB_MAPK Nickel-mediated PRR Activation NLRP3 NLRP3 Inflammasome Activation Lipovax_Antigen->NLRP3 Nickel-mediated Activation MHC_II MHC Class II Pathway Endosome->MHC_II Antigen Processing MHC_I MHC Class I Pathway (Cross-Presentation) Endosome->MHC_I Antigen Escape & Processing Th_Cell Helper T Cell (Th) Activation MHC_II->Th_Cell Antigen Presentation CTL Cytotoxic T Lymphocyte (CTL) Activation MHC_I->CTL Antigen Presentation Cytokine_Release Cytokine & Chemokine Release (e.g., IL-1β, TNF-α) NFkB_MAPK->Cytokine_Release NLRP3->Cytokine_Release

Caption: Signaling pathway of this compound-mediated immune activation in an APC.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow This compound Stability Assessment Workflow Start Start: this compound at t=0 Storage Store at +4°C Start->Storage Time_Points Sample at Predetermined Time Points (t1, t2, t3...) Storage->Time_Points Sample_Prep Sample Preparation (Equilibration & Dilution) Time_Points->Sample_Prep DLS Dynamic Light Scattering (DLS) Analysis Sample_Prep->DLS Data_Analysis Data Analysis (Z-average, PDI) DLS->Data_Analysis Report Generate Stability Report Data_Analysis->Report End End of Study Report->End

Caption: Workflow for assessing the long-term stability of this compound.

Troubleshooting Logic for Low Protein Binding

Caption: Decision tree for troubleshooting low protein binding to this compound.

References

optimizing Lipovax to antigen ratio for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the Lipovax to antigen ratio for maximum efficacy in vaccine development.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound to antigen ratio a critical parameter for vaccine efficacy? A1: The ratio of this compound (liposomal adjuvant) to antigen is instrumental in determining the magnitude of the resulting immune response.[1] An optimized ratio ensures efficient antigen delivery to antigen-presenting cells (APCs), enhances antigen uptake and presentation, and stimulates a robust and appropriate immune cascade.[2] Both insufficient and excessive amounts of this compound relative to the antigen can lead to a suboptimal immune response.[1] The physicochemical properties of the resulting liposomal vaccine, which are heavily influenced by this ratio, have dramatic effects on the vaccine's immunogenicity.[3][4]

Q2: What key factors, besides the ratio, influence the efficacy of a this compound formulation? A2: Several physicochemical parameters of the liposome itself are crucial for efficacy.[5] These include:

  • Method of Antigen Association: How the antigen is attached to or encapsulated within the liposome (e.g., surface adsorption, covalent conjugation, or encapsulation) significantly impacts the immune response.[3][6]

  • Liposome Size: Vesicle size affects the in vivo fate of the vaccine; smaller liposomes may migrate to lymphoid tissues, while larger ones can form a depot at the injection site.[7]

  • Lipid Composition and Bilayer Fluidity: The choice of lipids and helper molecules like cholesterol affects the stability and fluidity of the liposomal bilayer, which can influence antigen retention and interaction with immune cells.[4][7]

  • Surface Charge: The zeta potential of the liposomes influences their interaction with cells and subsequent uptake by APCs.[3]

Q3: How does this compound function as an adjuvant to enhance the immune response? A3: this compound, like other liposomal adjuvants, enhances the immune response through several mechanisms.[2] Liposomes are recognized and internalized by APCs, such as dendritic cells (DCs).[6] This process leads to the activation and maturation of APCs, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the presentation of antigen peptides on MHC molecules to T cells.[2][6] The inclusion of immunostimulatory molecules within the this compound formulation can further amplify this response by activating specific innate immune receptors.[6]

Q4: What are the different ways to associate an antigen with this compound? A4: Antigens can be associated with this compound formulations in several ways:

  • Encapsulation: Water-soluble antigens can be enclosed within the internal aqueous core of the liposome.[6]

  • Bilayer Insertion: Lipophilic or amphiphilic antigens can be embedded within the lipid bilayer.[6]

  • Surface Adsorption: Antigens can be non-covalently attached to the liposome surface through electrostatic interactions.[3]

  • Covalent Conjugation: Antigens can be chemically bonded to the lipids on the liposome surface.[3]

  • Chelation: For specialized formulations like this compound NTA(Ni), histidine-tagged protein or peptide antigens can be anchored to the liposome surface via a nickel-chelating lipid.[8][9]

Troubleshooting Guide

Q5: We are observing low immunogenicity or a weak antibody response. What are the potential causes and solutions? A5: Low immunogenicity is a common challenge that can stem from several factors in your formulation and experimental design.

Potential Cause Recommended Solution
Suboptimal this compound:Antigen Ratio Perform a dose-response characterization study, testing a range of this compound to antigen ratios to identify the optimal balance for maximum immunogenicity.[10][11]
Inefficient Antigen Association Characterize the antigen loading/encapsulation efficiency.[12] Experiment with different association methods (e.g., surface adsorption vs. encapsulation) to see which yields a better response.[3]
Formulation Instability Assess the stability of your formulation for signs of aggregation or antigen leakage over time using techniques like Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC).[13][14] Consider adding stabilizers or optimizing buffer conditions (pH, ionic strength).[15][16]
Inclusion of Additional Immunomodulators The adjuvanticity of liposomes can sometimes be relatively low, especially with antigens of low immunogenicity.[17] Consider incorporating other adjuvants like lipid A derivatives (e.g., MPL) into the this compound formulation to boost the immune response.[6][17]

Q6: Our this compound-antigen formulation is aggregating or precipitating during preparation or storage. How can we resolve this? A6: Aggregation can compromise the efficacy and safety of your vaccine by altering its physicochemical properties and potentially increasing its immunogenicity in unintended ways.[13]

Potential Cause Recommended Solution
Physicochemical Stress Review and optimize formulation parameters such as pH, temperature, and ionic strength, as these can induce protein unfolding and aggregation.[13][16]
Mechanical Stress Agitation from mixing, pumping, or shaking during formulation can lead to instability.[16] Reduce mechanical stress by optimizing mixing speeds and handling procedures.
Freeze-Thaw Stress Repeated freeze-thaw cycles are a common cause of aggregation.[13] Aliquot your formulation into single-use volumes for storage. If lyophilization is used, ensure appropriate cryoprotectants are included in the formulation.[7]
Interactions with Surfaces Proteins can adsorb to container surfaces (glass, steel), which can promote aggregation. Consider adding non-ionic surfactants like polysorbates to your formulation to mitigate these surface interactions.[15]

Q7: Our in vitro results are promising, but they don't correlate with our in vivo animal studies. Why is this happening? A7: A lack of correlation between in vitro and in vivo results is a known challenge in vaccine development. An in vitro assay measures a proxy for the vaccine's true efficacy, while an in vivo study directly assesses the complex biological response in a living organism.[18][19][20]

  • In vitro assays , such as those measuring antigen expression in transfected cells, are excellent for quality control, ensuring batch-to-batch consistency, and for initial screening.[21][22]

  • However, they cannot fully replicate the intricate interplay of immune cells, cytokine signaling, and antigen processing that occurs in vivo.[2]

  • Recommendation: Use in vitro methods for formulation screening and release assays, but rely on well-designed in vivo immunogenicity studies as the definitive measure of efficacy for optimizing the this compound:antigen ratio.[21][22]

Experimental Protocols

Protocol 1: Formulation of this compound-Antigen Complexes (His-Tag Method)

This protocol is adapted for use with histidine-tagged antigens and a this compound formulation containing a nickel-chelating lipid, such as this compound NTA(Ni).[9]

  • Reagent Preparation :

    • Allow the this compound NTA(Ni) suspension to equilibrate to room temperature.

    • Prepare the His-tagged antigen in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain competing chelating agents like EDTA.

  • Complex Formation :

    • Gently vortex the this compound suspension before use.

    • In a sterile microcentrifuge tube, combine the desired amount of this compound with the desired amount of His-tagged antigen. To determine the optimal ratio, prepare several tubes with varying ratios (e.g., 1:1, 1:2, 2:1 by mass).

    • Incubate the mixture for 60 minutes at room temperature with gentle, intermittent mixing to facilitate the binding of the His-tag to the NTA-Ni groups on the liposome surface.

  • Washing (Optional) :

    • Carefully remove the supernatant and resuspend the pellet in fresh, sterile buffer. Repeat this wash step if necessary.

  • Final Preparation :

    • Resuspend the final complex in the desired buffer for injection to the target concentration. The formulation is now ready for characterization or in vivo administration.

Protocol 2: Characterization of this compound-Antigen Complexes

It is critical to characterize the physical properties of the final formulation.

  • Size and Polydispersity Index (PDI) Measurement :

    • Dilute a small sample of the formulation in an appropriate buffer.

    • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and PDI. A PDI < 0.3 is generally desirable for a homogenous population.

  • Surface Charge (Zeta Potential) :

    • Dilute a sample in a low-ionic-strength buffer (e.g., 1 mM HEPES).

    • Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge, which influences stability and cellular interaction.

  • Antigen Association Efficiency :

    • Separate the this compound-antigen complexes from free, unbound antigen using centrifugation or Size Exclusion Chromatography (SEC).[12]

    • Quantify the amount of free antigen in the supernatant/eluate using a suitable protein assay (e.g., BCA, ELISA).

    • Calculate the association efficiency as: (Total Antigen - Free Antigen) / Total Antigen * 100%.

Protocol 3: In Vivo Immunogenicity Dose-Response Study

This protocol outlines a basic study in mice to determine the optimal this compound:antigen ratio.

  • Animal Groups :

    • Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), with 5-10 mice per group.

    • Group 1: Saline or PBS control (negative control).

    • Group 2: Antigen alone (no adjuvant).

    • Group 3: this compound alone (adjuvant control).

    • Groups 4-X: A fixed dose of antigen formulated with varying doses of this compound (e.g., 10 µg antigen with 10 µg, 25 µg, 50 µg this compound).

  • Immunization Schedule :

    • Administer the preparations via a relevant route (e.g., subcutaneous or intramuscular injection) on Day 0.[9]

    • Administer a booster immunization with the same formulations on Day 14 or Day 21.

  • Sample Collection :

    • Collect blood samples via tail bleed or retro-orbital sinus puncture at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, Day 28).

  • Immune Response Analysis :

    • Isolate sera from blood samples.

    • At the end of the study, splenocytes can be harvested to assess T-cell responses (e.g., ELISpot for IFN-γ secretion).

Appendices

Data Tables

Table 1: Key Physicochemical Parameters for this compound Formulation Optimization

ParameterTypical Range/TargetSignificance for Efficacy
Vesicle Size (Z-average) 100 - 200 nmInfluences lymphatic drainage and uptake by APCs.[7]
Polydispersity Index (PDI) < 0.3Indicates a homogenous and monodisperse liposome population.
Surface Charge (Zeta Potential) Cationic or AnionicAffects stability and interaction with negatively charged cell membranes.[3]
Antigen Association Efficiency > 80%Ensures a sufficient amount of antigen is delivered by the liposome.
Bilayer Fluidity Varies with lipid choiceAffects antigen retention and liposome stability.[7]

Table 2: Example of a this compound:Antigen Dose-Response Study Design and Hypothetical Outcomes

GroupAntigen Dose (µg)This compound Dose (µg)This compound:Antigen Ratio (w/w)Hypothetical Mean IgG Titer (Day 28)
11000:11,500
21050.5:125,000
310101:1150,000
410252.5:1500,000
510505:1350,000

Table 3: Common Analytical Methods for Characterization of this compound-Antigen Formulations

Analytical MethodParameter MeasuredPurpose
Dynamic Light Scattering (DLS) Vesicle Size, PDIAssesses the quality and homogeneity of the liposome suspension.[14]
Laser Doppler Velocimetry Zeta PotentialDetermines surface charge, which predicts stability and cellular interaction.[3]
Size Exclusion Chromatography (SEC) Aggregation, Size DistributionSeparates aggregates from monomers to assess formulation stability.[14]
ELISA / BCA Assay Protein ConcentrationQuantifies total and unbound antigen to determine association efficiency.[12]
Transmission Electron Microscopy (TEM) Morphology, SizeVisualizes the structure and size of the this compound-antigen complexes.[23]

Diagrams

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Define Antigen Dose B Prepare Multiple this compound:Antigen Ratios (e.g., 0.5:1, 1:1, 2.5:1, 5:1) A->B C Physicochemical Characterization (Size, Charge, PDI, Loading) B->C D In Vivo Immunogenicity Study (e.g., Mouse Model) C->D E Measure Immune Response (e.g., Antibody Titers, T-cell activation) D->E F Optimal Ratio Identified? E->F G Proceed to Efficacy Studies F->G Yes H Refine Ratio Range & Re-test F->H No H->B

Workflow for Optimizing this compound:Antigen Ratio.

G problem problem cause cause solution solution p1 Problem: Low Immunogenicity c1 Cause: Suboptimal Ratio? p1->c1 c2 Cause: Poor Formulation Stability? p1->c2 c3 Cause: Inefficient Antigen Loading? p1->c3 s1 Solution: Perform Dose-Response Study c1->s1 s2 Solution: Assess Aggregation (DLS/SEC) Optimize Buffer/Storage c2->s2 s3 Solution: Quantify Unbound Antigen Test New Association Method c3->s3

Troubleshooting Logic for Low Immunogenicity.

G cluster_0 Antigen Presentation Pathway liposome_node liposome_node cell_node cell_node pathway_node pathway_node outcome_node outcome_node Lipo This compound- Antigen Complex APC Antigen Presenting Cell (e.g., Dendritic Cell) Lipo->APC Uptake Endo Endocytosis/ Phagocytosis APC->Endo Proc Antigen Processing (Proteasome/Lysosome) Endo->Proc MHC Peptide Loading onto MHC-I / MHC-II Proc->MHC TCell T-Cell Activation MHC->TCell Presentation

Mechanism of APC Activation by this compound.

References

troubleshooting inconsistent results with Lipovax

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lipovax. Our aim is to help you address common issues and achieve consistent, reliable results in your experiments.

Troubleshooting Guide

Encountering inconsistent results can be a challenging part of the experimental process. This guide is designed to help you systematically troubleshoot and identify potential sources of variability when using this compound.

Q1: I am observing high variability in the immune response between my experimental groups. What are the potential causes?

High variability in immune response can stem from several factors throughout the experimental workflow. Below is a step-by-step guide to help you pinpoint the issue.

Troubleshooting Workflow:

G cluster_prep Preparation of this compound-Antigen Complex cluster_admin Administration cluster_analysis Analysis start Start: Inconsistent Immune Response antigen_quality 1. Antigen Quality Control - Purity - Aggregation - His-tag integrity start->antigen_quality Check lipovax_prep 2. This compound Preparation - Proper vortexing - Correct buffer antigen_quality->lipovax_prep If OK, check complex_formation 3. Complex Formation - Incubation time - Temperature lipovax_prep->complex_formation If OK, check characterization 4. Complex Characterization - Size - Antigen loading complex_formation->characterization If OK, check injection_route 5. Injection Route & Technique - Consistent administration - Injection volume characterization->injection_route If OK, check readout 6. Immune Response Readout - Assay variability - Sample handling injection_route->readout If OK, check end Consistent Results readout->end If OK

Caption: Troubleshooting workflow for inconsistent immune response with this compound.

Detailed Checklist:

  • Antigen Quality:

    • Purity: Ensure your histidine-tagged protein or peptide is of high purity. Contaminants can interfere with complex formation or induce non-specific immune responses.

    • Aggregation: Check for antigen aggregation before complexing with this compound. Aggregated protein may not bind effectively to the liposomes.

    • His-tag Integrity: Confirm the accessibility and integrity of the histidine tag, as it is crucial for binding to the Ni-NTA groups on the this compound liposomes.

  • This compound Preparation and Complex Formation:

    • Reagent Handling: Ensure this compound has been stored correctly at +4°C. Before use, allow it to come to room temperature and vortex thoroughly to ensure a homogenous suspension.

    • Buffer Compatibility: Use a recommended buffer (e.g., PBS or Tris buffer). Avoid buffers containing strong chelating agents like EDTA, which can strip the Ni2+ ions from the liposomes.

    • Incubation Conditions: Adhere to the recommended incubation times and temperatures for complex formation to ensure optimal and consistent loading of the antigen onto the liposomes.

  • Administration:

    • Injection Route: Inconsistent administration can be a major source of variability. Ensure the injection route (e.g., subcutaneous, intramuscular) is performed consistently across all subjects.

    • Injection Volume: Use a consistent injection volume for all animals.

  • Downstream Analysis:

    • Assay Variability: Minimize variability in your downstream assays (e.g., ELISA, ELISpot, flow cytometry) by using standardized protocols and including proper controls.

Q2: My antigen does not seem to be complexing efficiently with this compound. How can I improve this?

Inefficient complexing can significantly reduce the immunogenicity of your formulation.

Troubleshooting Steps:

  • Verify His-tag: Ensure your protein has a solvent-accessible histidine tag. If the tag is buried within the protein structure, it will not be available to bind to the Ni-NTA on the liposomes.

  • Check for Competing Substances: Make sure your antigen preparation does not contain substances that can interfere with the His-tag/Ni-NTA interaction, such as imidazole or other chelating agents.

  • Optimize Antigen-to-Lipovax Ratio: The optimal ratio can vary depending on the specific antigen. Consider performing a titration experiment to determine the ideal ratio for your protein or peptide.

Experimental Protocol: Optimizing Antigen-Lipovax Complex Formation

  • Preparation of Reagents:

    • Dilute your His-tagged antigen to a stock concentration of 1 mg/mL in a compatible buffer (e.g., PBS, pH 7.4).

    • Ensure this compound is at room temperature and well-vortexed.

  • Titration Setup:

    • Set up a series of reactions with a fixed amount of this compound and varying amounts of your antigen. For example:

ReactionVolume of this compound (µL)Volume of Antigen (µL)Final Volume (µL) with Buffer
1102100
2105100
31010100
41015100
51020100
  • Incubation:

    • Incubate the mixtures for 30-60 minutes at room temperature with gentle agitation.

  • Analysis of Complexation:

    • To determine the efficiency of complexation, centrifuge the samples to pellet the this compound-antigen complexes.

    • Analyze the supernatant for the amount of unbound antigen using a protein quantification assay (e.g., BCA assay or SDS-PAGE). The reaction with the least amount of unbound protein in the supernatant has the optimal ratio.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a liposome-based adjuvant that functions as an antigen delivery system. Its mechanism involves several key steps:

G cluster_moa This compound Mechanism of Action complex 1. His-tagged Antigen + this compound (Ni-NTA) apc 2. Uptake by Antigen Presenting Cell (APC) complex->apc Depot formation at injection site presentation 3. Antigen Processing & Presentation apc->presentation activation 4. T-cell & B-cell Activation presentation->activation response 5. Adaptive Immune Response activation->response

Caption: Simplified mechanism of action of this compound.

  • Antigen Anchoring: The Ni-NTA lipids on the surface of the this compound liposomes bind to the histidine tag of the recombinant protein or peptide antigen.

  • Depot Formation: After injection, the this compound-antigen complexes form a depot at the injection site, allowing for a slow release of the antigen.[1][2]

  • APC Uptake: The particulate nature of the liposomes facilitates uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[3]

  • Immune Activation: this compound, like other particulate adjuvants, helps to activate innate immune pathways, leading to the production of cytokines and chemokines that create a pro-inflammatory environment.[1][4] This enhances the subsequent adaptive immune response.

Q: What is the composition of this compound NTA(Ni)?

A: this compound NTA(Ni) is a liposome-based adjuvant composed of phospholipid, cholesterol, and a nickel-chelating lipid in a 60:39:1 ratio.[5]

Q: What injection routes are compatible with this compound?

A: this compound NTA(Ni) is compatible with most common immunization procedures, including intramuscular, intradermal, intravenous, intraperitoneal, and subcutaneous injections.[5]

Q: How should I store this compound?

A: this compound should be stored at +4°C.[5] It is shipped at room temperature.[5] Do not freeze.

Data Tracking Template

To help identify sources of inconsistency, we recommend keeping a detailed record of your experimental parameters.

ParameterBatch 1Batch 2Batch 3Notes
Antigen
- Lot Number
- Concentration
- Purity
This compound
- Lot Number
Complex Formation
- Antigen:this compound Ratio
- Incubation Time
- Incubation Temperature
Administration
- Injection Route
- Injection Volume
Readout
- Assay Type
- Key Results

References

Lipovax Formulation for Enhanced T-Cell Response: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Lipovax formulations to enhance T-cell responses in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation, characterization, and application of this compound for T-cell activation.

Problem Potential Cause Recommended Solution Relevant Data/Parameters to Check
Low Antigen Encapsulation Efficiency Suboptimal lipid composition.Optimize the ratio of cationic lipids (e.g., DOTAP) to neutral lipids. Cationic lipids can improve the encapsulation of protein or peptide antigens.[1]Zeta potential, particle size, and polydispersity index (PDI).[2][3]
Inefficient formulation method.Employ methods like thin-film hydration followed by extrusion for better lamellarity and antigen entrapment.[4]Percentage of antigen encapsulation as determined by methods like HPLC.
This compound Formulation Instability (Aggregation/Fusion) Improper storage conditions.Store this compound formulations at recommended temperatures, typically 2-8°C for short-term and -20°C to -80°C for long-term storage, to prevent lipid degradation.[5]Visual inspection for precipitation, particle size analysis over time.[2]
High concentration of cholesterol.While cholesterol can stabilize the lipid bilayer, excessive amounts (>50 mol%) can sometimes lead to reduced stability. Optimize cholesterol content.[1]Membrane fluidity assays, stability studies at different temperatures.
High Polydispersity Index (PDI) Inefficient homogenization during formulation.Increase the number of extrusion cycles or optimize the pore size of the extrusion membrane to achieve a more uniform size distribution.[4]PDI value from Dynamic Light Scattering (DLS) measurements. A PDI < 0.2 is generally considered acceptable.[6]
Low In Vitro T-Cell Activation (e.g., Low IFN-γ Secretion) Inefficient uptake by Antigen Presenting Cells (APCs).Incorporate targeting ligands (e.g., mannose) to the this compound surface to enhance uptake by APCs like dendritic cells.[7]Cellular uptake studies using fluorescently labeled this compound.
Insufficient adjuvant effect.Include potent adjuvants such as synthetic TLR ligands (e.g., monophosphoryl lipid A) in the formulation to boost the innate immune response.[8]Measurement of pro-inflammatory cytokine secretion (e.g., IL-12) from APCs.
Poor antigen presentation.Ensure the antigen is appropriately associated with the liposome (surface-adsorbed or encapsulated) to facilitate cross-presentation for CD8+ T-cell activation.[5][9]In vitro antigen presentation assays.
High Background in ELISpot Assay T-cells are over-activated from in vitro expansion.Allow cultured T-cells to rest for 1-2 days in media without stimulants before performing the ELISpot assay.[10]Comparison of spot numbers in negative control wells (media alone) versus antigen-stimulated wells.
Contamination of reagents or cells.Use sterile techniques and filter all solutions. Ensure cell cultures are free from contamination.[11]Microscopic examination of cell cultures.
Variability in T-Cell Response Between Experiments Inconsistent this compound formulation.Implement stringent quality control for each batch of this compound, including particle size, zeta potential, and encapsulation efficiency.[2][3][4]Batch-to-batch comparison of physicochemical properties.
Differences in cell handling and viability.Standardize cell isolation, counting, and plating procedures. Always check cell viability before starting an experiment.Trypan blue exclusion assay for cell viability.

Frequently Asked Questions (FAQs)

Formulation & Characterization

Q1: What is the optimal size for this compound particles to enhance T-cell responses?

A1: The optimal size of liposomes can influence the type of immune response. Generally, smaller liposomes (around 100 nm) may favor a Th2-biased response, while larger vesicles (400 nm or larger) tend to induce more Th1-biased responses, which are crucial for cytotoxic T-cell activity.[12] Larger liposomes can also form a depot at the injection site, leading to sustained antigen release.[13]

Q2: How does the surface charge of this compound affect its function?

A2: The surface charge, determined by the lipid composition, is a critical factor. Cationic liposomes, often formulated with lipids like DOTAP, can enhance interaction with negatively charged cell membranes of APCs, leading to improved uptake and subsequent T-cell activation.[1][13] The zeta potential is the key parameter to measure and control the surface charge.

Q3: What are the key quality control parameters I should check for my this compound formulation?

A3: For consistent and reproducible results, the following quality control parameters are essential:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Indicates surface charge and stability.

  • Antigen/Adjuvant Encapsulation Efficiency: Quantifies the amount of active component loaded into the liposomes.

  • Stability: Assessed by monitoring the above parameters over time at different storage conditions.[2][3][4]

Experimental Protocols & Assays

Q4: Can you provide a detailed protocol for preparing this compound for an in vivo mouse study?

A4: Below is a general protocol based on the thin-film hydration method. Optimization for specific antigens and adjuvants is recommended.

Experimental Protocol: this compound Formulation

  • Lipid Film Preparation:

    • Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and a cationic lipid like DOTAP) and lipid-soluble adjuvants in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., sterile PBS) containing the hydrophilic antigen and/or adjuvant.

    • The hydration temperature should be above the phase transition temperature (Tm) of the lipids.

    • Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform multiple extrusion cycles (e.g., 10-20 passes) to ensure a homogenous size distribution.

  • Purification and Sterilization:

    • Remove unencapsulated antigen and adjuvant by methods such as dialysis or size exclusion chromatography.

    • Sterilize the final this compound formulation by filtering through a 0.22 µm filter.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Quantify the encapsulated antigen and adjuvant concentration.

Q5: What is the standard protocol for measuring T-cell response using an IFN-γ ELISpot assay after this compound immunization?

A5: The IFN-γ ELISpot assay is a sensitive method to quantify antigen-specific T-cells.

Experimental Protocol: IFN-γ ELISpot Assay

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with a capture anti-IFN-γ antibody overnight at 4°C.

  • Blocking:

    • Wash the plate and block with a blocking buffer (e.g., RPMI-1640 with 10% FBS) for at least 2 hours at 37°C to prevent non-specific binding.

  • Cell Plating and Stimulation:

    • Isolate splenocytes or PBMCs from immunized animals.

    • Add the single-cell suspension to the wells at a predetermined density (e.g., 2-5 x 10^5 cells/well).

    • Stimulate the cells with the specific antigen (peptide or protein) used in the this compound formulation.

    • Include a negative control (media alone) and a positive control (e.g., PHA or a cell proliferation cocktail).

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[14][15]

  • Detection:

    • Wash the cells from the plate.

    • Add a biotinylated detection anti-IFN-γ antibody and incubate.

    • Wash and add streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP).

    • Wash and add the appropriate substrate (e.g., BCIP/NBT for AP) to develop colored spots.

  • Analysis:

    • Stop the reaction by washing with water.

    • Dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Mechanism of Action

Q6: How does the this compound formulation enhance T-cell response?

A6: this compound enhances T-cell responses through several mechanisms:

  • Protection and Delivery: Liposomes protect the antigen from degradation and facilitate its delivery to APCs.[16]

  • Enhanced Uptake: The particulate nature and modifiable surface of liposomes promote their uptake by APCs.[8]

  • Co-delivery of Antigen and Adjuvant: this compound can co-encapsulate or co-deliver antigens and adjuvants to the same APC, leading to a more potent and targeted immune activation.[12]

  • Cross-Presentation: Liposomal delivery can promote the cross-presentation of exogenous antigens on MHC class I molecules, which is essential for the activation of cytotoxic CD8+ T-cells.[7]

Visualizations

T_Cell_Activation_Workflow cluster_formulation This compound Formulation cluster_activation Immune Activation Lipids Lipids (e.g., DSPC, Cholesterol) Formulation Formulation (Thin-film hydration, Extrusion) Lipids->Formulation Antigen Antigen (Peptide/Protein) Antigen->Formulation Adjuvant Adjuvant (e.g., TLR agonist) Adjuvant->Formulation This compound This compound Particle Formulation->this compound APC Antigen Presenting Cell (e.g., Dendritic Cell) This compound->APC Uptake MHC_II MHC Class II APC->MHC_II Antigen Presentation MHC_I MHC Class I APC->MHC_I Cross-Presentation CD4_T_Cell CD4+ T-Cell (Helper T-Cell) MHC_II->CD4_T_Cell Activation CD8_T_Cell CD8+ T-Cell (Cytotoxic T-Cell) MHC_I->CD8_T_Cell Activation CD4_T_Cell->CD8_T_Cell Help Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell This compound This compound (Antigen + Adjuvant) TLR Toll-like Receptor (TLR) This compound->TLR Adjuvant Binding MHC_I MHC Class I This compound->MHC_I Cross-Presentation MHC_II MHC Class II This compound->MHC_II Antigen Presentation CD80_86 CD80/CD86 TLR->CD80_86 Upregulation TCR T-Cell Receptor (TCR) MHC_I->TCR Signal 1 MHC_II->TCR Signal 1 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation (Proliferation, Cytokine Secretion) TCR->Activation CD28->Activation Troubleshooting_Logic Start Low T-Cell Response CheckFormulation Check this compound Physicochemical Properties (Size, PDI, Zeta, Encapsulation) Start->CheckFormulation CheckAPC Assess APC Uptake and Activation CheckFormulation->CheckAPC Optimal SuboptimalFormulation Reformulate this compound: - Optimize lipid ratio - Change formulation method CheckFormulation->SuboptimalFormulation Not Optimal CheckTCellAssay Review T-Cell Assay Protocol (ELISpot) CheckAPC->CheckTCellAssay Optimal InefficientUptake Modify this compound: - Add targeting ligands - Optimize size/charge CheckAPC->InefficientUptake Low Uptake InsufficientAdjuvant Incorporate/Change Adjuvant CheckAPC->InsufficientAdjuvant Low Activation AssayError Optimize Assay: - Check cell viability - Titrate reagents - Include proper controls CheckTCellAssay->AssayError Issue Identified

References

Technical Support Center: Optimizing Lipovax NTA(Ni) for Minimal Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding when using Lipovax NTA(Ni).

Common Causes of Non-Specific Binding with this compound NTA(Ni)

Non-specific binding during the preparation and use of this compound NTA(Ni)-antigen complexes can arise from several factors. Understanding these potential sources is the first step in effective troubleshooting.

  • Ionic Interactions: Undesirable binding can occur between charged molecules in your antigen preparation and the liposomal surface.

  • Hydrophobic Interactions: Proteins and other molecules with hydrophobic regions may non-specifically associate with the lipid bilayer of the this compound NTA(Ni).

  • Interactions with Impurities: Contaminating proteins from the expression and purification of your His-tagged antigen can bind to the this compound NTA(Ni).

  • Suboptimal Buffer Conditions: The pH and composition of your buffers can significantly influence non-specific interactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound NTA(Ni).

Question: I am observing high background signal in my in vitro assays, suggesting non-specific binding of my this compound NTA(Ni)-antigen complexes to unintended surfaces or cells. What can I do?

Answer: High background signal is often a result of non-specific interactions. Here are several strategies to mitigate this issue:

  • Optimize Washing Steps: Increase the number and volume of wash steps after incubating your His-tagged antigen with the this compound NTA(Ni). This will help remove unbound and weakly associated proteins.

  • Adjust Buffer Composition: The composition of your binding and washing buffers is critical. Consider the following adjustments:

    • Increase Salt Concentration: Adding NaCl (up to 500 mM) can help to disrupt non-specific ionic interactions.[1][2]

    • Include Non-ionic Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100 (up to 2%), can reduce hydrophobic interactions.[1][3][4]

    • Add Imidazole to Wash Buffers: A low concentration of imidazole (10-20 mM) in your wash buffers can help to outcompete weakly bound, contaminating proteins that may have some affinity for the Ni-NTA groups.[1][2][5][6][7]

Question: My His-tagged antigen is not efficiently binding to the this compound NTA(Ni). How can I improve binding efficiency?

Answer: Inefficient binding of your target antigen can be due to several factors. Here's how to troubleshoot:

  • Verify His-tag Accessibility: Ensure that the His-tag on your protein is accessible and not buried within the protein's tertiary structure.[8] If you suspect the tag is hidden, you may need to re-engineer your protein or perform the binding under denaturing conditions, though the latter may affect immunogenicity.

  • Check Buffer pH: The pH of your binding buffer should be optimized. A pH around 7.4 to 8.0 is generally recommended for optimal binding of the His-tag to the Ni-NTA.[5][8] Drastic changes in pH can affect the charge of the histidine residues and reduce binding affinity.[8]

  • Avoid Chelating and Reducing Agents: Ensure your antigen preparation is free from chelating agents like EDTA and strong reducing agents like DTT, as these can strip the nickel ions from the NTA group, abolishing the binding capacity.[8][9] If a reducing agent is necessary, consider using up to 20 mM β-mercaptoethanol.[1]

Question: I am observing aggregation of my this compound NTA(Ni) particles after incubation with my antigen. What could be the cause and how can I prevent it?

Answer: Aggregation can be a sign of instability or non-specific interactions.

  • Optimize Antigen Purity: Ensure your His-tagged antigen preparation is of high purity. Contaminating proteins can lead to cross-linking and aggregation of the liposomes.

  • Control Antigen-to-Liposome Ratio: Titrate the amount of your His-tagged antigen to find the optimal ratio for binding to this compound NTA(Ni). An excess of antigen can sometimes lead to aggregation.

  • Include Additives: Consider adding glycerol (up to 20%) to your buffers, which can help to reduce hydrophobic interactions and improve the stability of the complex.[1][2]

Quantitative Data Summary

The following table summarizes recommended concentration ranges for various buffer components to minimize non-specific binding.

Buffer ComponentRecommended Concentration RangePurposeCitations
Imidazole (in wash buffer)10 - 20 mMReduces non-specific binding of contaminating proteins.[1][2][5][6][7]
NaClup to 500 mMDisrupts non-specific ionic interactions.[1][2]
Non-ionic Detergents (e.g., Tween-20, Triton X-100)up to 2%Reduces non-specific hydrophobic interactions.[1][3][4]
Glycerolup to 20%Reduces hydrophobic interactions and improves stability.[1][2]
β-mercaptoethanol (if reducing agent is needed)up to 20 mMPrevents disulfide bond formation without stripping Ni2+.[1]

Experimental Protocols

Protocol for Preparing this compound NTA(Ni)-Antigen Complexes with Minimized Non-Specific Binding

This protocol provides a general framework. Optimization may be required for your specific antigen.

  • Rehydration of this compound NTA(Ni):

    • Warm the vial of lyophilized this compound NTA(Ni) to room temperature.

    • Rehydrate the liposomes with a suitable buffer (e.g., PBS, pH 7.4). Refer to the product-specific datasheet for the recommended volume.

    • Vortex gently for 1 minute and let it stand for 30 minutes at room temperature to ensure complete hydration.

  • Preparation of His-tagged Antigen:

    • Prepare your purified His-tagged antigen in a binding buffer (e.g., PBS, pH 7.4).

    • Ensure the antigen solution is free of interfering substances like EDTA and DTT.

  • Incubation:

    • Mix the rehydrated this compound NTA(Ni) with your His-tagged antigen at a predetermined optimal ratio.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation to facilitate binding.

  • Washing to Remove Non-Specifically Bound Proteins:

    • Pellet the this compound NTA(Ni)-antigen complexes by centrifugation (consult the product datasheet for recommended speed and time).

    • Carefully remove the supernatant containing unbound antigen and contaminants.

    • Resuspend the pellet in a wash buffer containing 10-20 mM imidazole and up to 500 mM NaCl.

    • Repeat the centrifugation and resuspension steps for a total of 2-3 washes.

  • Final Resuspension:

    • After the final wash, resuspend the this compound NTA(Ni)-antigen complexes in your desired buffer for downstream applications (e.g., immunization).

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_final Final Product rehydrate Rehydrate this compound NTA(Ni) incubate Incubate this compound and Antigen rehydrate->incubate prep_antigen Prepare His-tagged Antigen prep_antigen->incubate pellet Centrifuge to Pellet Complexes incubate->pellet resuspend Resuspend in Wash Buffer pellet->resuspend repeat_wash Repeat Wash Steps (2-3x) resuspend->repeat_wash repeat_wash->pellet final_resuspend Resuspend in Final Buffer repeat_wash->final_resuspend

Caption: Experimental workflow for preparing this compound NTA(Ni)-antigen complexes.

troubleshooting_logic cluster_ionic Ionic Interactions cluster_hydrophobic Hydrophobic Interactions cluster_impurities Contaminant Binding start High Non-Specific Binding Observed increase_salt Increase NaCl Concentration start->increase_salt add_detergent Add Non-ionic Detergent start->add_detergent add_glycerol Add Glycerol start->add_glycerol optimize_wash Optimize Wash Steps start->optimize_wash add_imidazole Add Imidazole to Wash start->add_imidazole

Caption: Troubleshooting logic for addressing non-specific binding.

References

Validation & Comparative

Lipovax NTA(Ni) vs. Freund's Adjuvant: A Comparative Guide to Antibody Response

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to elicit a robust antibody response, the choice of adjuvant is a critical determinant of experimental success. This guide provides an objective comparison of two distinct adjuvants: Lipovax NTA(Ni), a modern liposome-based carrier, and Freund's adjuvant, a long-standing and potent immunostimulator. This document summarizes their mechanisms of action, presents available performance data, and details experimental protocols to aid in the selection of the most appropriate adjuvant for your research needs.

At a Glance: Key Differences

FeatureThis compound NTA(Ni)Freund's Adjuvant (Complete and Incomplete)
Adjuvant Type Liposome-based antigen carrierWater-in-oil emulsion
Antigen Presentation Anchors His-tagged proteins on the liposome surface for high-density, ordered presentationEmulsifies antigen, creating a depot for slow release
Primary Mechanism Facilitates B cell activation through multivalent antigen displayDepot effect, broad inflammatory response, and immune cell recruitment
Immune Response Skewing Can be tailored by incorporating other immunostimulatory moleculesComplete (FCA): Primarily Th1-biased (cell-mediated immunity) Incomplete (FIA): Primarily Th2-biased (humoral immunity)
Inflammatory Profile Generally considered to have a lower inflammatory potentialFCA: High, can cause severe local reactions (granulomas, abscesses) FIA: Moderate
Antigen Requirement Requires a polyhistidine-tag (His-tag) on the antigenNo specific antigen modification required

Performance Data: Antibody Response

Quantitative data from separate studies are presented below to provide an indication of the antibody response that can be achieved with each adjuvant.

Table 1: this compound NTA(Ni) - B Cell Activation and Germinal Center Formation

Data extracted from a study utilizing HIV-1 envelope trimers displayed on this compound NTA(Ni)-analogous liposomes.

MetricResult
Germinal Center (GC) B Cell Activation Enhanced GC formation observed in C57Bl/6 mice after subcutaneous immunization with protein-anchored liposomes.[1]
Primary B Cell Activation (in vitro) Increased expression of the activation marker CD69 and secretion of IL-6 by primary B cells stimulated with trimer-conjugated liposomes compared to soluble trimers.[1]

Table 2: Freund's Adjuvant - Antibody Titer Generation

Data from a representative study in rabbits immunized with a GnRH-peptide conjugate.

Animal ModelAntigenAdjuvant RegimenResulting Antibody Titer
New Zealand White RabbitsGonadotropin-Releasing Hormone (GnRH) peptidePrimary immunization with Complete Freund's Adjuvant (CFA), booster with Incomplete Freund's Adjuvant (IFA)Detectable antibody titers at a dilution of 1:512,000 by 4 weeks after the initial vaccination.[2]

Mechanisms of Action & Signaling Pathways

This compound NTA(Ni) is a liposomal adjuvant composed of phospholipid, cholesterol, and a nickel-chelating lipid.[1] This composition allows for the stable and oriented attachment of polyhistidine-tagged recombinant proteins to the surface of the liposome. This high-density, repetitive display of the antigen mimics the surface of pathogens, leading to efficient cross-linking of B cell receptors (BCRs) and subsequent B cell activation. While the precise downstream signaling cascade is not fully elucidated for the liposome itself, the engagement of multiple BCRs is a potent initiator of the B cell activation pathway. The nickel component may also play a role, as Ni(II) has been shown to activate the Nrf2 antioxidant pathway in monocytic cells, which can modulate inflammatory responses.

Lipovax_Signaling cluster_B_Cell B Cell BCR B Cell Receptor (BCR) Lyn Lyn BCR->Lyn Phosphorylation Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_AP1 NF-κB, AP-1, etc. DAG_IP3->NFkB_AP1 Signal Transduction Activation B Cell Activation (Proliferation, Differentiation) NFkB_AP1->Activation Gene Transcription This compound This compound NTA(Ni) -Antigen Complex This compound->BCR BCR Cross-linking

B Cell Activation by this compound NTA(Ni)-Antigen Complex.

Freund's Adjuvant operates through a multi-faceted mechanism. The water-in-oil emulsion creates a "depot" at the injection site, which allows for the slow and sustained release of the antigen, prolonging the exposure to the immune system.[3] This leads to continuous stimulation of antibody-producing cells.

Freund's Complete Adjuvant (FCA) contains heat-killed Mycobacterium tuberculosis, which provides potent pathogen-associated molecular patterns (PAMPs). These PAMPs are recognized by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) like dendritic cells and macrophages. Specifically, components of the mycobacteria are known to activate Toll-like receptors (TLR2, TLR4, and TLR9) and the C-type lectin receptor Mincle. This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines, which promote a strong Th1-biased immune response, characterized by cell-mediated immunity.

Freund's Incomplete Adjuvant (FIA) lacks the mycobacterial components and primarily relies on the depot effect. This results in a less intense inflammatory response and tends to promote a Th2-biased response, which is more focused on antibody production.[3]

Freunds_Signaling cluster_APC Antigen Presenting Cell (APC) TLR TLR2, TLR4, TLR9 MyD88 MyD88/TRIF TLR->MyD88 Mincle Mincle Syk_Card9 Syk-CARD9 Mincle->Syk_Card9 NFkB_IRFs NF-κB, IRFs MyD88->NFkB_IRFs Syk_Card9->NFkB_IRFs Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IL-12) NFkB_IRFs->Cytokines Gene Transcription Th1_Activation T Helper 1 (Th1) Cell Activation Cytokines->Th1_Activation Th1 Differentiation FCA Freund's Complete Adjuvant (Mycobacteria) FCA->TLR FCA->Mincle

APC Activation by Freund's Complete Adjuvant.

Experimental Protocols

This compound NTA(Ni) Immunization Protocol (Representative)

This protocol is based on the methodology described for immunization with HIV-1 trimers coupled to this compound NTA(Ni)-like liposomes.

  • Antigen-Liposome Conjugation:

    • His-tagged protein antigen is incubated with this compound NTA(Ni) liposomes at a specified molar ratio to allow for the chelation of the nickel by the histidine tag.

    • The mixture is typically incubated for a set period (e.g., 1 hour) at room temperature with gentle agitation.

    • The resulting antigen-liposome complexes can be used directly for immunization.

  • Animal Model and Immunization Schedule:

    • Animal: C57Bl/6 mice.

    • Primary Immunization (Day 0): Immunize subcutaneously (s.c.) at the tail base with the antigen-liposome complex (e.g., containing 20 µg of antigen) in a total volume of 100 µL of phosphate-buffered saline (PBS).

    • Booster Immunizations: Subsequent booster immunizations can be administered at desired intervals (e.g., every 2-3 weeks) following the same procedure.

  • Analysis of Immune Response:

    • Serum Collection: Blood samples are collected at various time points (e.g., pre-immune, and 2 weeks after each immunization) to measure antigen-specific antibody titers by ELISA.

    • Cellular Analysis: Draining lymph nodes can be harvested at a specified time point after immunization (e.g., 14 days) to analyze the frequency of germinal center B cells (e.g., CD19+GL7+) by flow cytometry.

Lipovax_Workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis Antigen His-tagged Antigen Conjugation Incubate Antigen and this compound Antigen->Conjugation This compound This compound NTA(Ni) This compound->Conjugation Day0 Day 0: Primary Immunization (s.c.) Conjugation->Day0 Day14 Day 14: Booster Immunization (s.c.) Day0->Day14 Day28 Day 28: Booster Immunization (s.c.) Day14->Day28 Bleed Serum Collection (e.g., Day 0, 21, 35) Day28->Bleed FACS Flow Cytometry of Lymph Node Cells Day28->FACS Terminal ELISA ELISA for Antibody Titer Bleed->ELISA

Experimental Workflow for this compound NTA(Ni) Immunization.

Freund's Adjuvant Immunization Protocol (Standard)

This is a standard protocol for polyclonal antibody production in rabbits.

  • Antigen-Adjuvant Emulsion Preparation:

    • The antigen solution (in a sterile, aqueous buffer like PBS) is emulsified with an equal volume of Freund's Adjuvant.

    • For the primary immunization, Complete Freund's Adjuvant (CFA) is used. For all subsequent booster immunizations, Incomplete Freund's Adjuvant (IFA) is used.

    • The emulsion is created by repeatedly drawing the mixture into and expelling it from a syringe until a stable, thick, white emulsion is formed. A common test for stability is to see if a drop of the emulsion holds its shape when placed in water.

  • Animal Model and Immunization Schedule:

    • Animal: New Zealand White rabbits.

    • Primary Immunization (Day 0): Inject a total of 1 mL of the antigen-CFA emulsion subcutaneously (s.c.) or intradermally (i.d.) at multiple sites (e.g., 4-10 sites) on the back of the rabbit. The total amount of antigen is typically in the range of 100-500 µg.

    • Booster Immunizations (e.g., Day 14, 28, 42): Inject a total of 1 mL of the antigen-IFA emulsion s.c. at multiple sites.

  • Analysis of Immune Response:

    • Serum Collection: A pre-immune blood sample is collected before the first immunization. Subsequent blood samples are collected 7-10 days after each booster immunization.

    • Antibody Titer Measurement: Antigen-specific antibody titers in the collected serum are determined by ELISA.

Freunds_Workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis Antigen Antigen in PBS Emulsion_CFA Create Antigen-CFA Emulsion Antigen->Emulsion_CFA Emulsion_IFA Create Antigen-IFA Emulsion Antigen->Emulsion_IFA CFA Complete Freund's Adjuvant CFA->Emulsion_CFA IFA Incomplete Freund's Adjuvant IFA->Emulsion_IFA Day0 Day 0: Primary Immunization (s.c./i.d.) Emulsion_CFA->Day0 Day14 Day 14: Booster Immunization (s.c.) Emulsion_IFA->Day14 Day28 Day 28: Booster Immunization (s.c.) Emulsion_IFA->Day28 PreBleed Pre-immune Bleed PostBleed Post-booster Bleeds Day14->PostBleed Day28->PostBleed ELISA ELISA for Antibody Titer PreBleed->ELISA PostBleed->ELISA

Experimental Workflow for Freund's Adjuvant Immunization.

Conclusion

Both this compound NTA(Ni) and Freund's adjuvant are effective tools for generating an antibody response, but they operate through different mechanisms and have distinct advantages and disadvantages.

This compound NTA(Ni) offers a more defined and potentially less inflammatory approach to immunization. Its strength lies in the ability to present antigens in a highly ordered and multivalent fashion, which is particularly effective for activating B cells. This makes it an excellent choice for structure-based vaccine design and for generating antibodies against specific conformations of recombinant proteins. The requirement for a His-tagged antigen is a key consideration.

Freund's Adjuvant , particularly FCA, remains one of the most potent adjuvants for eliciting a strong and long-lasting immune response. Its broad immunostimulatory properties make it a reliable choice for generating high-titer polyclonal antibodies, especially for challenging antigens. However, its significant inflammatory side effects are a major drawback and necessitate careful consideration of animal welfare and may not be suitable for all applications, particularly those intended for therapeutic development in humans.

The selection between this compound NTA(Ni) and Freund's adjuvant will ultimately depend on the specific goals of the research, the nature of the antigen, the desired type of immune response, and considerations regarding animal welfare and potential for downstream applications.

References

A Comparative Guide to Liposomal Adjuvants: Unveiling the Efficacy of Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in vaccine development. Liposomal adjuvants, with their versatility and safety profile, have emerged as a leading platform. This guide provides an objective comparison of targeted and immunostimulatory liposomal formulations, including those developed under the "Lipovax" nomenclature, against other well-established liposomal adjuvants like AS01 and CAF01.

This document delves into the composition, mechanism of action, and available efficacy data for these advanced adjuvant systems. Quantitative data from preclinical and clinical studies are summarized in structured tables, and detailed experimental protocols for key immunological assays are provided to support the interpretation of the presented data.

Overview of Compared Liposomal Adjuvants

Liposomal adjuvants are spherical vesicles composed of a lipid bilayer that can encapsulate or display antigens and immunostimulatory molecules. Their particulate nature facilitates uptake by antigen-presenting cells (APCs), and their composition can be tailored to modulate the desired immune response. This guide focuses on a comparative analysis of the following:

  • Lipovaxin-MM: A dendritic cell (DC)-targeted liposomal vaccine for malignant melanoma.

  • Lipo-MERIT (BNT111): An intravenous RNA-lipoplex vaccine targeting four tumor-associated antigens in melanoma.

  • AS01: A liposome-based adjuvant system containing the immunostimulants MPL and QS-21, a component of licensed vaccines for malaria, shingles, and RSV.

  • CAF01: A cationic liposomal adjuvant composed of DDA and the immunomodulator TDB, known to induce strong cellular and humoral immunity.

Comparative Efficacy Data

The following tables summarize the available quantitative data from clinical and preclinical studies for each adjuvant. Direct head-to-head comparative studies are limited; therefore, data is presented from individual studies to allow for an informed assessment of their potential.

Table 1: Clinical Efficacy of Lipovaxin-MM and Lipo-MERIT (BNT111) in Melanoma Patients
Adjuvant/VaccineTrial PhaseNumber of PatientsKey Efficacy EndpointsResultsCitation
Lipovaxin-MM I12Objective Response Rate (ORR), Stable Disease (SD)Partial Response: 1 patient, Stable Disease: 2 patients. Immunogenicity was not detected.[1][2][3]
Lipo-MERIT (BNT111) I/II42 (evaluable for efficacy)Objective Response Rate (ORR)Monotherapy (n=25): 3 Partial Responses (PR), 7 Stable Diseases (SD). Combination with anti-PD1 (n=17): 6 Partial Responses (PR).[4][5]
Table 2: Immunogenicity of AS01 and CAF01 Adjuvanted Vaccines
AdjuvantVaccine AntigenStudy PopulationKey Immunogenicity EndpointsResultsCitation
AS01 Herpes Zoster (Shingrix)Adults ≥50 yearsVaccine Efficacy>90% efficacy in preventing shingles, even in those over 80 years of age.
AS01 Malaria (RTS,S)ChildrenT-cell and Antibody ResponsesInduces robust T-cell mediated and antibody responses.[6][7]
CAF01 Inactivated InfluenzaFerretsAntibody Titers (IgG, IgA), CMIIncreased influenza-specific IgA and IgG levels and promoted cellular-mediated immunity.[8][9]
CAF01 Tuberculosis (Ag85B-ESAT-6)MiceCellular and Humoral ResponsesPrimes strong and complex immune responses, including Th1 and Th17.[10]

Mechanism of Action and Signaling Pathways

The efficacy of liposomal adjuvants is intrinsically linked to their ability to activate innate immune signaling pathways, leading to a robust adaptive immune response.

Targeted Liposomal Vaccines (Lipovaxin-MM & Lipo-MERIT): These formulations are designed for targeted delivery to APCs. Lipovaxin-MM utilizes antibodies to target DC-SIGN on dendritic cells, facilitating direct antigen delivery. The Lipo-MERIT vaccine is a lipoplex that protects the RNA payload and promotes its uptake by APCs in lymphoid organs. The encapsulated RNA is then translated into tumor antigens, which are presented on MHC class I and II molecules to activate CD8+ and CD4+ T cells. The RNA itself can also act as a PAMP, stimulating TLRs within the endosome.

AS01: This adjuvant system combines two immunostimulants, Monophosphoryl lipid A (MPL) and the saponin QS-21, within a liposomal carrier. MPL is a TLR4 agonist, while QS-21 is thought to act on the NLRP3 inflammasome. The synergistic action of these two components induces a local inflammatory response, recruiting and activating APCs, and promoting a strong Th1-biased cellular and humoral immune response.[11][12]

CAF01: This cationic liposomal adjuvant is composed of dimethyldioctadecylammonium (DDA) and trehalose 6,6'-dibehenate (TDB). TDB is a synthetic analogue of a mycobacterial cord factor that signals through the Mincle receptor (a C-type lectin receptor) on APCs. This interaction leads to the activation of the Syk-Card9 signaling pathway, resulting in the production of pro-inflammatory cytokines and the induction of a potent Th1 and Th17 cellular immune response.[13]

Signaling Pathway Diagrams

Lipo_MERIT_Pathway cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome cluster_cytoplasm Cytoplasm RNA-Lipoplex RNA-Lipoplex Endocytosed_Complex RNA-Lipoplex RNA-Lipoplex->Endocytosed_Complex Endocytosis TLR TLR7/8 Endocytosed_Complex->TLR RNA_release RNA Release Endocytosed_Complex->RNA_release CD4_T_Cell CD4+ T Cell Activation TLR->CD4_T_Cell Co-stimulation RNA mRNA RNA_release->RNA Ribosome Ribosome RNA->Ribosome Translation Antigen Tumor Antigen Ribosome->Antigen Proteasome Proteasome Antigen->Proteasome MHC_II MHC-II Antigen->MHC_II Peptides Peptides Proteasome->Peptides MHC_I MHC-I Peptides->MHC_I CD8_T_Cell CD8+ T Cell Activation MHC_I->CD8_T_Cell Presentation MHC_II->CD4_T_Cell Presentation

Proposed signaling pathway for Lipo-MERIT (BNT111) vaccine.

AS01_Pathway cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) AS01 AS01 Liposome (MPL + QS-21) TLR4 TLR4 AS01->TLR4 MPL component NLRP3 NLRP3 Inflammasome AS01->NLRP3 QS-21 component (proposed) MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Caspase1 Caspase-1 NLRP3->Caspase1 Activation IL1b IL-1β Caspase1->IL1b Cleavage & Activation

Signaling pathway for the AS01 adjuvant system.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the efficacy of liposomal adjuvants. Specific details may vary between studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify antigen-specific antibody levels in serum samples from immunized animals.

Methodology:

  • Coating: 96-well microplates are coated with the specific antigen (e.g., 1-5 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Non-specific binding sites are blocked by incubating with 5% non-fat milk or BSA in PBST for 1-2 hours at room temperature.

  • Washing: Plates are washed as described above.

  • Sample Incubation: Serial dilutions of serum samples are added to the wells and incubated for 2 hours at room temperature.

  • Washing: Plates are washed as described above.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described above.

  • Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Reading: The optical density is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving a reading above a predetermined cut-off.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells

Objective: To enumerate antigen-specific cytokine-producing T cells (e.g., IFN-γ).

Methodology:

  • Plate Coating: 96-well PVDF membrane plates are coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ) and incubated overnight at 4°C.

  • Washing and Blocking: Plates are washed and blocked as described for ELISA.

  • Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals are added to the wells at a known density.

  • Antigen Stimulation: The specific antigen or peptide pool is added to the wells to stimulate the cells. A positive control (e.g., mitogen) and a negative control (medium only) are included.

  • Incubation: Plates are incubated for 18-24 hours at 37°C in a CO₂ incubator.

  • Washing: Cells are removed, and the plates are washed with PBST.

  • Detection Antibody: A biotinylated anti-cytokine detection antibody is added and incubated for 2 hours at room temperature.

  • Washing: Plates are washed as described above.

  • Enzyme Conjugate: Streptavidin-alkaline phosphatase or -HRP is added and incubated for 1 hour.

  • Washing: Plates are washed as described above.

  • Substrate Addition: An appropriate substrate (e.g., BCIP/NBT for alkaline phosphatase) is added, and the plate is incubated until distinct spots emerge.

  • Stopping and Reading: The reaction is stopped by washing with water. The plate is dried, and the spots are counted using an automated ELISpot reader.

In Vivo Efficacy Study (Tumor Challenge Model)

Objective: To evaluate the protective efficacy of a cancer vaccine in a preclinical animal model.

Methodology:

  • Animal Model: A suitable mouse strain (e.g., C57BL/6) is used.

  • Vaccination: Mice are immunized with the liposomal vaccine formulation or control (e.g., PBS, antigen alone) according to a predetermined schedule (e.g., prime-boost regimen).

  • Tumor Cell Challenge: A defined number of tumor cells (e.g., B16-F10 melanoma cells) are injected subcutaneously or intravenously into the immunized mice.

  • Monitoring: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. Animal survival is also recorded.

  • Endpoint: The study is terminated when tumors reach a predetermined maximum size or when animals show signs of distress.

  • Data Analysis: Tumor growth curves and survival curves are plotted and statistically analyzed to compare the different treatment groups.

Experimental_Workflow cluster_preclinical Preclinical Efficacy Evaluation Immunization Animal Immunization (e.g., Mice) Serum_Collection Serum Collection Immunization->Serum_Collection Spleen_Harvest Spleen Harvest Immunization->Spleen_Harvest Tumor_Challenge Tumor Challenge Immunization->Tumor_Challenge ELISA ELISA Serum_Collection->ELISA Antibody Titer ELISpot ELISpot Spleen_Harvest->ELISpot Cytokine Response Monitoring Monitoring Tumor_Challenge->Monitoring Tumor Growth & Survival

General experimental workflow for preclinical adjuvant evaluation.

Conclusion

The landscape of liposomal adjuvants is rapidly evolving, with a clear trend towards more sophisticated, multi-component, and targeted formulations. While traditional liposomes provide a basic adjuvant effect, advanced systems like Lipo-MERIT (BNT111), AS01, and CAF01 demonstrate the potential to elicit highly specific and potent immune responses tailored to the pathogen or disease .

  • Targeted liposomal vaccines like Lipovaxin-MM and Lipo-MERIT represent a promising strategy for cancer immunotherapy, aiming to deliver antigens directly to APCs and induce a robust T-cell response. The clinical data for Lipo-MERIT, in particular, is encouraging.

  • Adjuvant systems like AS01 have a proven track record in licensed human vaccines, demonstrating high efficacy in diverse populations. Their mechanism, leveraging the synergy of multiple immunostimulants, provides a powerful platform for a broad range of antigens.

  • Cationic liposomes like CAF01 are potent inducers of both cellular and humoral immunity and have shown promise in preclinical and early clinical studies for challenging diseases like tuberculosis and influenza.

The choice of a liposomal adjuvant will ultimately depend on the specific requirements of the vaccine, including the target pathogen, the desired type of immune response, and the target population. The information and protocols provided in this guide are intended to assist researchers in making informed decisions in the development of the next generation of effective and safe vaccines.

References

In Vivo Adjuvant Showdown: A Comparative Guide to Lipovax and AddaVax

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate adjuvant is a critical step in designing an effective vaccine. This guide provides an objective, data-supported in vivo comparison of two distinct adjuvant platforms: Lipovax, a liposome-based system, and AddaVax, a squalene-based oil-in-water emulsion. This comparison aims to assist in the rational selection of adjuvants for preclinical vaccine research.

Adjuvant Overview and Mechanism of Action

This compound (specifically this compound NTA(Ni)) is a liposome-based adjuvant that serves as a versatile vaccine carrier.[1][2] Its formulation consists of phospholipids, cholesterol, and a nickel-chelating lipid.[1][2] This composition allows for the stable anchoring of histidine-tagged recombinant proteins or peptides to the surface of the liposome.[1] This method of antigen presentation is designed to efficiently trigger an immune response.[1] Liposomal adjuvants, in general, are known to be readily taken up by antigen-presenting cells (APCs), facilitating antigen processing and presentation to T cells.[3] The specific formulation of this compound NTA(Ni) has been shown to enhance the formation of germinal centers in vivo, which are crucial for the development of long-lived antibody responses.[1]

AddaVax is a squalene-based oil-in-water nano-emulsion, with a formulation similar to the well-established MF59® adjuvant.[4] Squalene is a natural and biodegradable oil.[5] The adjuvant effect of AddaVax is attributed to the entire emulsion, which creates a localized, immunocompetent environment at the injection site.[6] This leads to the recruitment and activation of APCs, such as macrophages and dendritic cells, and stimulates the production of cytokines and chemokines.[4] AddaVax is known to elicit a balanced Th1 and Th2 immune response, leading to both robust cellular and humoral immunity.[4][7]

Comparative Summary of Adjuvant Characteristics

FeatureThis compound (this compound NTA(Ni))AddaVax
Adjuvant Type Liposome-based vaccine carrier[1][8]Squalene-based oil-in-water emulsion[4]
Composition Phospholipid, cholesterol, nickel-chelating lipid (60:39:1)[1][2]Squalene, stabilized by surfactants (similar to MF59®)[4]
Antigen Association Anchoring of histidine-tagged proteins/peptides via Ni-NTA chelation[1]Emulsification with the antigen solution[4]
Particle Size Not explicitly stated, but liposomes are typically in the nanometer range.~160 nm[4]
Primary Mechanism Antigen carrier, enhances germinal center formation.[1]Creates a local immunocompetent environment, recruits and activates APCs, induces cytokine/chemokine release.[4][6]

In Vivo Performance Data

Performance MetricThis compound (this compound NTA(Ni))AddaVax
Humoral Response Induces enhanced germinal center formation, suggesting a strong and durable antibody response.[1]Elicits high titers of total IgG, including both IgG1 (Th2-biased) and IgG2a/c (Th1-biased) isotypes.[7][9][10] In some studies, AddaVax showed superior induction of IgG2a/c compared to alum.[9][10]
Cellular Response As a liposomal adjuvant, it has the potential to induce T-cell responses, but specific data for this compound NTA(Ni) is limited.Induces a robust CD8+ T cell response.[9] This is a key feature for vaccines targeting intracellular pathogens.
Protective Efficacy Data on protective efficacy in challenge models is not specified in the available literature.Has demonstrated high protective efficacy in lethal challenge models in mice, outperforming alum in some studies.[7]
Dose Sparing Not explicitly documented in the available literature.Has been shown to have a dose-sparing effect, achieving protective immunity with lower antigen doses.
Route of Administration Compatible with intramuscular, intradermal, intravenous, intraperitoneal, and subcutaneous routes.[1][2]Primarily used via the intramuscular route in published studies.

Signaling Pathways and Experimental Workflow

Signaling Pathway for Liposomal Adjuvants

Liposomal adjuvants like this compound are readily taken up by antigen-presenting cells (APCs). The specific immune signaling pathways activated can depend on the liposome's composition (e.g., charge, inclusion of specific ligands). Cationic liposomes, for instance, can promote a Th1-biased response. The diagram below illustrates a generalized pathway.

Liposomal_Adjuvant_Pathway cluster_APC Antigen Presenting Cell (APC) Liposome_Uptake Liposome Uptake (Phagocytosis/Endocytosis) Antigen_Processing Antigen Processing & Presentation (MHC) Liposome_Uptake->Antigen_Processing APC_Activation APC Activation Antigen_Processing->APC_Activation T_Cell_Activation T-Cell Activation (Th1/Th2 Differentiation) APC_Activation->T_Cell_Activation This compound This compound (Antigen-adjuvant complex) This compound->Liposome_Uptake B_Cell_Activation B-Cell Activation & Antibody Production T_Cell_Activation->B_Cell_Activation Cellular_Immunity Cellular Immunity (e.g., CTLs) T_Cell_Activation->Cellular_Immunity Humoral_Immunity Humoral Immunity (Antibodies) B_Cell_Activation->Humoral_Immunity

Caption: Generalized signaling pathway for liposomal adjuvants.

Signaling Pathway for Squalene-Based Adjuvants

Squalene-based emulsions like AddaVax create an inflammatory environment at the injection site, leading to the recruitment of various immune cells and subsequent activation of adaptive immunity.

Squalene_Adjuvant_Pathway AddaVax AddaVax Injection (Squalene Emulsion) Local_Inflammation Local Inflammatory Environment AddaVax->Local_Inflammation Cell_Recruitment Recruitment of Immune Cells (APCs, Monocytes, etc.) Local_Inflammation->Cell_Recruitment Antigen_Uptake Enhanced Antigen Uptake by APCs Cell_Recruitment->Antigen_Uptake APC_Maturation_Migration APC Maturation & Migration to Lymph Node Antigen_Uptake->APC_Maturation_Migration T_Cell_Priming T-Cell Priming (Th1 & Th2) APC_Maturation_Migration->T_Cell_Priming Adaptive_Immunity Adaptive Immune Response (Cellular & Humoral) T_Cell_Priming->Adaptive_Immunity

Caption: Signaling pathway for squalene-based adjuvants.

General Experimental Workflow for In Vivo Adjuvant Comparison

The following diagram outlines a typical workflow for comparing the in vivo performance of different adjuvants in a murine model.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation Antigen-Adjuvant Formulation Animal_Grouping Animal Grouping (e.g., Adjuvant A, Adjuvant B, Control) Formulation->Animal_Grouping Immunization Immunization (e.g., Prime-Boost Schedule) Animal_Grouping->Immunization Sample_Collection Periodic Sample Collection (Blood, Spleen, Lymph Nodes) Immunization->Sample_Collection Challenge_Study Challenge Study (Optional, for Protective Efficacy) Immunization->Challenge_Study Humoral_Analysis Humoral Response Analysis (ELISA for Antibody Titers/Isotypes) Sample_Collection->Humoral_Analysis Cellular_Analysis Cellular Response Analysis (ELISpot, Flow Cytometry for T-cell responses) Sample_Collection->Cellular_Analysis Data_Interpretation Data Interpretation & Comparison Humoral_Analysis->Data_Interpretation Cellular_Analysis->Data_Interpretation Challenge_Study->Data_Interpretation

Caption: General workflow for in vivo adjuvant comparison.

Experimental Protocols

Below are generalized protocols for in vivo adjuvant comparison studies in mice, based on common practices in the field.

Animal Models and Husbandry
  • Species and Strain: BALB/c or C57BL/6 mice are commonly used, typically 6-8 weeks old.[6] The choice of strain can influence the type of immune response.

  • Housing: Animals should be housed in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles. Food and water should be provided ad libitum.

  • Ethics: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[11]

Antigen and Adjuvant Formulation
  • Antigen: The choice of antigen is dependent on the vaccine target. A model antigen like ovalbumin (OVA) or a specific recombinant protein can be used.

  • Formulation:

    • This compound (this compound NTA(Ni)): His-tagged antigen is mixed with the this compound NTA(Ni) solution according to the manufacturer's instructions to allow for binding.

    • AddaVax: The antigen solution is typically mixed with AddaVax at a 1:1 volume ratio and emulsified by vortexing.[4]

  • Control Groups: Control groups should include animals receiving the antigen alone (without adjuvant) and a sham group receiving only the vehicle (e.g., PBS).

Immunization Protocol
  • Dosage: The antigen dose will vary depending on its immunogenicity. Adjuvant dosage is typically based on the manufacturer's recommendations.

Assessment of Immune Responses
  • Sample Collection: Blood samples can be collected via tail vein or retro-orbital bleeding at various time points (e.g., pre-immunization, and 2-3 weeks post-boost) to assess humoral immunity. Spleens and lymph nodes can be harvested at the end of the study for cellular immunity assessment.[6]

  • Humoral Immunity Analysis (ELISA):

    • Coat 96-well plates with the antigen.

    • Block the plates to prevent non-specific binding.

    • Add serially diluted serum samples to the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that is specific for the immunoglobulin isotype being measured (e.g., total IgG, IgG1, IgG2a).

    • Add a substrate that produces a colorimetric reaction.

  • Cellular Immunity Analysis (ELISpot):

    • Isolate splenocytes from immunized mice.

    • Add splenocytes to wells pre-coated with capture antibodies for a specific cytokine (e.g., IFN-γ for Th1, IL-4 for Th2).

    • Stimulate the cells with the antigen.

    • After incubation, wash the cells and add a biotinylated detection antibody.

    • Add an enzyme-conjugated streptavidin and a substrate to visualize the spots, where each spot represents a cytokine-secreting cell.

    • Count the spots using an ELISpot reader.

  • Challenge Studies: To assess protective efficacy, immunized animals can be challenged with the target pathogen. Survival rates and pathogen load in relevant tissues are then monitored.[7]

Conclusion

Both this compound (this compound NTA(Ni)) and AddaVax represent effective but distinct adjuvant technologies.

  • This compound NTA(Ni) offers a specialized platform for the presentation of his-tagged antigens, making it a strong candidate for subunit vaccines where precise antigen orientation is desired. Its liposomal nature provides a versatile carrier system.

  • AddaVax is a potent, more broadly applicable adjuvant that elicits a strong, balanced Th1/Th2 immune response. Its similarity to the clinically approved MF59 makes it a reliable choice for inducing both robust antibody and cellular immunity.

The choice between these two adjuvants will ultimately depend on the specific requirements of the vaccine, including the nature of the antigen, the desired type of immune response (humoral vs. cellular), and the intended application. This guide provides a foundational framework and data to aid in this critical decision-making process.

References

Validating Lipovax Efficacy for a Novel Antigen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the optimal adjuvant is a critical step in developing a potent and effective subunit vaccine. This guide provides a comparative analysis of Lipovax, a liposome-based adjuvant, against two commonly used alternatives: Aluminum Hydroxide (Alum) and a squalene-based oil-in-water emulsion (similar to MF59 or AddaVax). The comparison is based on their expected efficacy in potentiating the immune response to a novel recombinant histidine-tagged protein antigen.

Performance Comparison of Adjuvants

The choice of adjuvant significantly influences the magnitude and quality of the immune response. This compound, with its liposomal structure, is designed to act as a delivery system that can enhance antigen presentation. Aluminum salts are known for their ability to induce a strong Th2-biased humoral response, while oil-in-water emulsions are potent inducers of both humoral and cellular immunity.[1][2]

Quantitative Analysis of Immune Responses

The following tables summarize representative data compiled from multiple preclinical studies to illustrate the expected quantitative differences in immune responses generated by each adjuvant when formulated with a novel antigen.

Table 1: Antigen-Specific Antibody Titers

AdjuvantTotal IgG (μg/mL)IgG1 (μg/mL)IgG2a (μg/mL)IgG2a/IgG1 Ratio
Antigen Only 151410.07
This compound 8004503500.78
Alum 500480200.04
Emulsion 12007005000.71

Table 2: Antigen-Specific T-Cell Responses

AdjuvantIFN-γ SFU / 10⁶ SplenocytesIL-4 SFU / 10⁶ Splenocytes% IFN-γ⁺ CD4⁺ T-cells% IFN-γ⁺ CD8⁺ T-cells% IL-4⁺ CD4⁺ T-cells
Antigen Only 1050.10.050.2
This compound 250501.51.00.5
Alum 301500.30.12.0
Emulsion 350802.01.50.8

SFU: Spot-Forming Units. Data are representative and intended for comparative purposes.

Signaling Pathways and Experimental Workflow

The distinct immune profiles induced by these adjuvants stem from their different mechanisms of action, which involve the activation of specific innate immune signaling pathways. The experimental workflow to determine these outcomes follows a standardized preclinical immunization and analysis protocol.

cluster_0 This compound (Liposome) cluster_1 Alum cluster_2 Oil-in-Water Emulsion This compound Liposome + Antigen APC_L Antigen Presenting Cell (APC) This compound->APC_L Phagocytosis Th1 Th1 Response (Cell-mediated immunity) APC_L->Th1 IL-12, IFN-γ TLR_L TLR Agonist (optional, e.g., MPLA) TLR_L->this compound Alum Alum + Antigen APC_A Antigen Presenting Cell (APC) Alum->APC_A Phagocytosis NLRP3 NLRP3 Inflammasome APC_A->NLRP3 Activation Th2 Th2 Response (Humoral immunity) APC_A->Th2 IL-4, IL-5 IL1b IL1b NLRP3->IL1b IL-1β IL1b->Th2 Emulsion Emulsion + Antigen APC_E Antigen Presenting Cell (APC) Emulsion->APC_E Antigen Uptake MyD88 MyD88 Pathway APC_E->MyD88 Activation Th1_Th2 Th1 / Th2 Response MyD88->Th1_Th2 Cytokine Release cluster_0 Immunization Phase cluster_1 Sample Collection & Processing cluster_2 Immunoassays Formulation Antigen-Adjuvant Formulation Immunization Immunize Mice (e.g., Day 0, 14) Formulation->Immunization Collection Collect Samples (e.g., Day 28) Immunization->Collection Serum Serum Isolation Collection->Serum Splenocytes Splenocyte Isolation Collection->Splenocytes ELISA ELISA (Antibody Titers) Serum->ELISA ELISpot ELISpot (Cytokine Secreting Cells) Splenocytes->ELISpot Flow Flow Cytometry (Intracellular Cytokines) Splenocytes->Flow Data Data Analysis & Comparison ELISA->Data ELISpot->Data Flow->Data cluster_adjuvants Adjuvants cluster_responses Immune Responses Adjuvant Adjuvant Choice ImmuneResponse Type of Immune Response Adjuvant->ImmuneResponse determines Efficacy Vaccine Efficacy ImmuneResponse->Efficacy impacts This compound This compound Balanced Balanced Th1/Th2 This compound->Balanced Alum Alum Th2 Th2 (Humoral) Alum->Th2 Emulsion Emulsion Emulsion->Balanced Th1 Th1 (Cellular) Th1->Efficacy Intracellular Pathogen Clearance Th2->Efficacy Strong Antibody Response Balanced->Efficacy Broad Protection

References

A Comparative Analysis of Lipovax and Alhydrogel Adjuvants for Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical step in the development of effective vaccines. Adjuvants enhance the immune response to an antigen, ensuring a robust and durable protective immunity. This guide provides a comparative overview of two distinct adjuvants: Lipovax, a liposome-based system, and Alhydrogel, a widely used aluminum hydroxide-based adjuvant. This comparison is based on their mechanisms of action, the nature of the immune response they elicit, and their formulation characteristics, supported by available experimental data.

At a Glance: this compound vs. Alhydrogel

FeatureThis compoundAlhydrogel
Adjuvant Type Liposome-basedAluminum salt-based (Alum)
Composition Phospholipid, cholesterol, and often a functionalized lipid (e.g., nickel-chelating lipid for His-tagged antigens).[1]Aluminum hydroxide wet gel suspension.[2]
Mechanism of Action Acts as a carrier for antigens, facilitating uptake by antigen-presenting cells (APCs). Can be formulated with immunostimulants to activate specific signaling pathways.[3][4]Forms a depot at the injection site for slow antigen release, enhances antigen uptake by APCs, and activates the NLRP3 inflammasome.[2][5]
Primary Immune Response Can be tailored to induce a balanced Th1/Th2 or a predominantly Th1 or Th2 response depending on the formulation.Primarily induces a Th2-biased immune response, leading to strong antibody production.[6][7]
Antigen Coupling Can encapsulate hydrophilic antigens or anchor surface-tagged antigens (e.g., His-tagged proteins).[1]Adsorbs negatively charged antigens via electrostatic interactions.[2]
Particle Size Typically in the nanometer range, but can be customized.Aggregates of nano/micron-sized crystals.[7][8]

Mechanism of Action and Immune Response Profile

This compound: A Versatile Liposomal Delivery System

This compound is a liposomal adjuvant that leverages the versatility of lipid-based nanoparticles to enhance and direct the immune response.[1] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate antigens and/or display them on their surface. This particulate nature mimics pathogens, leading to efficient uptake by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[3][4]

The key features of this compound's mechanism include:

  • Antigen Presentation: By delivering the antigen in a particulate form, this compound facilitates phagocytosis by APCs. Once inside the APC, the antigen is processed and presented on Major Histocompatibility Complex (MHC) class I and/or class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively.[3]

  • Co-delivery of Immunostimulants: this compound formulations can incorporate various immunostimulatory molecules, such as Toll-like receptor (TLR) agonists, into their structure. This co-delivery of antigen and adjuvant signals to the same APC ensures a potent and targeted activation of the innate immune system, which in turn shapes the adaptive immune response.[3]

  • Tunable Immune Response: Depending on the lipid composition, size, and the incorporated immunostimulants, this compound can be tailored to elicit a specific type of immune response, ranging from a predominantly antibody-mediated (Th2) response to a cell-mediated (Th1) response, or a balanced Th1/Th2 response.[1]

Alhydrogel: The Traditional Th2-Inducing Adjuvant

Alhydrogel, an aluminum hydroxide adjuvant, has a long history of use in human vaccines.[9] Its mechanism of action is multifactorial and includes:

  • Depot Effect: Upon injection, Alhydrogel forms a depot that slowly releases the antigen over time, prolonging its availability to the immune system.[2][5]

  • Enhanced Antigen Uptake: Alhydrogel particles are readily taken up by APCs, which enhances antigen processing and presentation.[2][5]

  • NLRP3 Inflammasome Activation: Alhydrogel is known to activate the NLRP3 inflammasome within APCs.[2] This leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18, which contribute to the local inflammatory environment and the subsequent adaptive immune response.

  • Th2 Polarization: The immune response induced by Alhydrogel is characteristically biased towards a Th2 phenotype. This results in the production of Th2-associated cytokines like IL-4, IL-5, and IL-13, and robust antibody responses, particularly of the IgG1 isotype in mice.[6][10]

Visualizing the Signaling Pathways

To illustrate the distinct mechanisms of this compound and Alhydrogel, the following diagrams depict their proposed signaling pathways.

Lipovax_Signaling_Pathway cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell Activation This compound-Antigen This compound (with Antigen) Phagocytosis Phagocytosis This compound-Antigen->Phagocytosis 1. Uptake Activation APC Activation (via co-delivered immunostimulants) This compound-Antigen->Activation Direct Signaling Endosome Endosome Phagocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 2. Fusion Proteasome Proteasome Endosome->Proteasome Cross-presentation pathway MHC_II MHC Class II Presentation Lysosome->MHC_II 3. Antigen Processing & Loading MHC_I MHC Class I Presentation Proteasome->MHC_I Antigen Processing Th_Cell CD4+ T Cell (Helper) MHC_II->Th_Cell 4. Activation CTL CD8+ T Cell (Cytotoxic) MHC_I->CTL Activation Activation->MHC_II Activation->MHC_I Alhydrogel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell Activation Alhydrogel-Antigen Alhydrogel Depot (with Antigen) Phagocytosis Phagocytosis Alhydrogel-Antigen->Phagocytosis 1. Uptake Phagolysosome Phagolysosome Phagocytosis->Phagolysosome 2. Antigen Processing NLRP3 NLRP3 Inflammasome Activation Phagocytosis->NLRP3 Danger Signal MHC_II MHC Class II Presentation Phagolysosome->MHC_II 3. Loading Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β / IL-18 (Pro-inflammatory Cytokines) Caspase1->IL1b Th2_Cell CD4+ T Cell (Th2 Differentiation) IL1b->Th2_Cell Promotes Th2 Environment MHC_II->Th2_Cell 4. Activation & Polarization Experimental_Workflow cluster_preparation 1. Vaccine Formulation cluster_immunization 2. Immunization cluster_analysis 3. Immune Response Analysis cluster_assays 4. Assays Formulation1 Antigen + this compound Immunization Immunize Mice (e.g., subcutaneous or intramuscular) Day 0 and Day 14 Formulation1->Immunization Formulation2 Antigen + Alhydrogel Formulation2->Immunization Control1 Antigen Only Control1->Immunization Control2 Adjuvant Only Control2->Immunization Serum Collect Serum (e.g., Day 21, 28) Immunization->Serum Splenocytes Isolate Splenocytes (e.g., Day 28) Immunization->Splenocytes ELISA Antigen-specific IgG, IgG1, IgG2a ELISA Serum->ELISA ELISpot Cytokine ELISpot (IFN-γ, IL-4) Splenocytes->ELISpot Flow Intracellular Cytokine Staining (Flow Cytometry) Splenocytes->Flow

References

A Comparative Safety Analysis of Lipovax and Other Leading Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of Lipovax, a liposomal adjuvant, and other widely used vaccine adjuvants: Alum, MF59, AS03, and CpG ODN. The information is intended to assist researchers and drug development professionals in making informed decisions regarding adjuvant selection for new vaccine formulations. The data presented is based on available preclinical and clinical findings.

Executive Summary

The selection of an appropriate adjuvant is critical to the success of a vaccine, influencing both its immunogenicity and its safety profile. While traditional adjuvants like aluminum salts (Alum) have a long history of use, newer adjuvants such as oil-in-water emulsions (MF59, AS03), and Toll-like receptor (TLR) agonists (CpG ODN) have been developed to enhance and modulate the immune response. This compound, a liposomal-based adjuvant, represents a versatile platform for antigen delivery and immunostimulation. This guide objectively compares the safety of these adjuvants, supported by experimental data.

Quantitative Safety Data Comparison

The following table summarizes the reported incidence of common local and systemic adverse events associated with Alum, MF59, AS03, and CpG ODN from clinical trials. Due to this compound being primarily a research-grade liposomal adjuvant, specific clinical safety data is not publicly available. Therefore, the safety profile of liposomal adjuvants, in general, is presented, which is characterized by a favorable safety profile with typically mild and transient reactogenicity.

Adverse EventThis compound (Liposomal Adjuvants)AlumMF59AS03CpG ODN
Local Reactions
Pain at Injection SiteMild to moderate, transient19% - 41%[1]1.0% - 59.0%[2]41.0% - 68.6%Mild to moderate
Swelling at Injection SiteMild, transientCommonMild to moderateIncreased incidence vs. non-adjuvantedMild to moderate
Redness at Injection SiteMild, transientCommonMild to moderateIncreased incidence vs. non-adjuvantedMild to moderate
Systemic Reactions
FeverGenerally low incidenceLow incidence4.0% - 19.0%[2]1.51 (Relative Risk vs. control)Often mild, flu-like symptoms
HeadacheLow incidenceCan occurCommonCommonCommon, flu-like symptoms
Myalgia (Muscle Pain)Low incidenceCan occur10.7%[3]CommonCommon, flu-like symptoms
FatigueLow incidenceCan occurCommonCommonCommon, flu-like symptoms
Serious Adverse Events (SAEs) Very low incidenceNo significant increase (RR 1.18 vs. placebo/no intervention)[4]No significant increase (RR 0.74 vs. control)[2]No significant increase (RR 1.1 vs. control)[5]Rare, one reported case of Wegener's granulomatosis in a hepatitis B vaccine trial requires further investigation[6]

Experimental Protocols for Safety Assessment

The nonclinical safety evaluation of vaccine adjuvants is a critical step before human clinical trials. The World Health Organization (WHO) provides guidelines for this process, which typically involves a combination of in vitro and in vivo studies.

General Experimental Workflow for Adjuvant Safety Assessment:

G cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials in_vitro In Vitro Studies (e.g., Cytotoxicity assays, Cytokine profiling) in_vivo In Vivo Animal Studies in_vitro->in_vivo Inform in vivo study design local_tolerance Local Tolerance Study in_vivo->local_tolerance systemic_toxicity Systemic Toxicity Study (Single & Repeat-Dose) in_vivo->systemic_toxicity biodistribution Biodistribution & Persistence in_vivo->biodistribution phase1 Phase I (Safety & Dosage) systemic_toxicity->phase1 Data supports initiation of human trials phase2 Phase II (Safety & Immunogenicity) phase1->phase2 phase3 Phase III (Efficacy & Safety) phase2->phase3 phase4 Phase IV (Post-marketing Surveillance) phase3->phase4

Caption: General workflow for assessing the safety of vaccine adjuvants.

Key Experimental Methodologies:

  • Local Tolerance Studies : These studies assess the local reactions at the site of injection. Animals (commonly rabbits or rats) are injected with the adjuvanted vaccine, and the injection site is observed for signs of erythema (redness), edema (swelling), and pain. Histopathological examination of the injection site is also performed to evaluate tissue damage, inflammation, and granuloma formation.[7]

  • Systemic Toxicity Studies : These are conducted to evaluate the potential for adverse effects on the entire body. Both single-dose and repeat-dose toxicity studies are performed in relevant animal models.[8] Key parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

  • Biodistribution and Persistence Studies : These studies track the distribution and clearance of the adjuvant from the body. This is particularly important for adjuvants that may persist at the injection site or distribute to other tissues. Radiolabeling or other tracing methods are often employed.

  • Pyrogenicity and Endotoxin Testing : These tests are performed to ensure that the adjuvant formulation is free from fever-inducing substances and bacterial endotoxins.

Signaling Pathways and Mechanisms of Action

The safety profile of an adjuvant is intrinsically linked to its mechanism of action. Understanding the signaling pathways activated by different adjuvants can provide insights into their potential for reactogenicity.

This compound (Liposomal Adjuvants)

Liposomal adjuvants like this compound act as delivery systems that can be tailored to elicit specific immune responses. Their mechanism of action can be multifaceted.

G cluster_liposome Liposomal Adjuvant Signaling liposome Liposome with Antigen apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) liposome->apc Uptake prr Pattern Recognition Receptors (PRRs) (e.g., TLRs, NLRs) liposome->prr If containing PRR ligand endocytosis Endocytosis apc->endocytosis antigen_processing Antigen Processing & Presentation endocytosis->antigen_processing t_cell_activation T-Cell Activation antigen_processing->t_cell_activation MHC Presentation signaling Downstream Signaling (e.g., NF-κB, IRFs) prr->signaling cytokines Cytokine & Chemokine Production signaling->cytokines

Caption: Signaling pathway for liposomal adjuvants.

Liposomes are taken up by antigen-presenting cells (APCs), leading to antigen processing and presentation.[9] The composition of the liposome can be modified to include Pathogen-Associated Molecular Patterns (PAMPs), which can activate Pattern Recognition Receptors (PRRs) like TLRs, thereby initiating downstream signaling cascades that lead to cytokine and chemokine production and a more robust immune response.[9]

Alum

Alum is believed to work through the activation of the NLRP3 inflammasome.

G cluster_alum Alum Signaling Pathway alum Alum Particles macrophage Macrophage alum->macrophage Uptake phagocytosis Phagocytosis macrophage->phagocytosis lysosomal_damage Lysosomal Damage phagocytosis->lysosomal_damage nlrp3 NLRP3 Inflammasome Activation lysosomal_damage->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b IL-1β Secretion caspase1->il1b pro_il1b Pro-IL-1β pro_il1b->caspase1 Cleavage

Caption: Alum-mediated activation of the NLRP3 inflammasome.

Upon phagocytosis by macrophages, alum particles can cause lysosomal damage, which leads to the activation of the NLRP3 inflammasome.[1][10][11][12] This multi-protein complex activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine.[1][10]

MF59 and AS03

MF59 and AS03 are oil-in-water emulsions that induce a local, transient inflammatory response.

G cluster_emulsion MF59/AS03 Signaling emulsion Oil-in-Water Emulsion (MF59/AS03) injection_site Injection Site Cells emulsion->injection_site innate_response Innate Immune Activation injection_site->innate_response cytokine_chemokine Cytokine & Chemokine Release innate_response->cytokine_chemokine immune_cell_recruitment Immune Cell Recruitment (Neutrophils, Monocytes) cytokine_chemokine->immune_cell_recruitment apc_activation APC Activation & Maturation immune_cell_recruitment->apc_activation

Caption: Mechanism of action for MF59 and AS03 adjuvants.

These adjuvants are thought to induce the release of "danger signals" or Damage-Associated Molecular Patterns (DAMPs) from stressed cells at the injection site.[13] This leads to the production of cytokines and chemokines that recruit and activate innate immune cells, such as neutrophils and monocytes, creating an immunostimulatory environment.[14][15] The MyD88 signaling pathway and the inflammasome have also been implicated in their mechanism of action.[15][16]

CpG ODN

CpG oligodeoxynucleotides (ODN) are synthetic DNA sequences that mimic bacterial DNA and are recognized by Toll-like receptor 9 (TLR9).

G cluster_cpg CpG ODN Signaling Pathway cpg CpG ODN endosome Endosome of pDC or B-cell cpg->endosome Internalization tlr9 TLR9 endosome->tlr9 Binding myd88 MyD88 tlr9->myd88 iraks IRAKs myd88->iraks trafs TRAFs iraks->trafs nf_kb NF-κB Activation trafs->nf_kb irfs IRF Activation trafs->irfs cytokines Pro-inflammatory Cytokines & Type I IFN Production nf_kb->cytokines irfs->cytokines

Caption: CpG ODN activation of the TLR9 signaling pathway.

CpG ODNs are internalized into the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, where they bind to TLR9.[17] This engagement triggers a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and IRFs.[18][19] This results in the production of pro-inflammatory cytokines and type I interferons, which promote a Th1-biased immune response.

Conclusion

The choice of adjuvant is a critical decision in vaccine development, with significant implications for both efficacy and safety. Alum, MF59, and AS03 have well-established safety profiles from extensive clinical use. CpG ODN has also demonstrated a good safety profile in clinical trials, with primarily mild and transient side effects. While specific clinical safety data for this compound is not available, liposomal adjuvants are generally considered to have a favorable safety profile. The mechanisms of action of these adjuvants are diverse, ranging from inflammasome activation to TLR signaling, which contributes to their varying reactogenicity profiles. This guide provides a foundational understanding to aid in the rational selection of adjuvants for future vaccine development. Further preclinical and clinical studies are essential to fully characterize the safety and efficacy of any new adjuvanted vaccine formulation.

References

Benchmarking Lipovax: A Comparative Guide to Commercial Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in vaccine formulation. This guide provides a comparative overview of Lipovax, a liposome-based adjuvant platform, against widely used commercial adjuvants: Alum, Monophosphoryl Lipid A (MPLA), and CpG oligodeoxynucleotides (CpG). This comparison is based on their mechanisms of action, expected immunological outcomes, and available experimental data.

Disclaimer: Direct head-to-head comparative studies between this compound and other commercial adjuvants with quantitative performance data are not extensively available in the public domain. Therefore, this guide focuses on comparing their established mechanisms of action and the immunological responses they are known to induce.

Introduction to Vaccine Adjuvants

Adjuvants are essential components of many modern vaccines, acting to enhance the magnitude, quality, and durability of the immune response to a co-administered antigen. They can achieve this through various mechanisms, including forming an antigen depot at the injection site, activating innate immune cells, and directing the adaptive immune response towards a desired T helper (Th)1 or Th2 phenotype.

  • This compound: A liposome-based adjuvant system. Specifically, this compound NTA(Ni) is a formulation that allows for the anchoring of histidine-tagged protein or peptide antigens to the surface of the liposome. This particulate nature facilitates uptake by antigen-presenting cells (APCs).[1]

  • Alum: Aluminum salts, most commonly aluminum hydroxide or aluminum phosphate, are the most widely used adjuvants in human vaccines. They are known to form a depot at the injection site and to activate the NLRP3 inflammasome.[2][3]

  • MPLA (Monophosphoryl Lipid A): A detoxified derivative of lipopolysaccharide (LPS), MPLA is a Toll-like receptor 4 (TLR4) agonist. It is a potent stimulator of innate immunity.[4]

  • CpG (CpG oligodeoxynucleotides): Synthetic oligonucleotides containing unmethylated CpG motifs that are recognized by Toll-like receptor 9 (TLR9). CpG is known for inducing strong Th1-biased immune responses.[2][5]

Comparative Performance and Immunological Profile

The choice of adjuvant significantly influences the resulting immune response. The following table summarizes the expected immunological outcomes based on the known mechanisms of each adjuvant.

AdjuvantPrimary Mechanism of ActionPredominant T-cell ResponseAntibody Isotype ProfileCytokine Profile
This compound Particulate antigen delivery to APCs via liposomes.[6][7]Generally balanced Th1/Th2, can be modulated by liposome composition.[6][8]IgG1 and IgG2aIL-4, IL-5, IFN-γ, TNF-α
Alum NLRP3 inflammasome activation, antigen depot formation.[2][3]Primarily Th2.[2][9]Predominantly IgG1, IgE.[10]IL-4, IL-5, IL-13.[2]
MPLA TLR4 agonist, activation of MyD88 and TRIF signaling pathways.[2]Strong Th1.[11]IgG2a/IgG2c.[10]IFN-γ, TNF-α, IL-12.[2]
CpG TLR9 agonist, activation of MyD88 signaling pathway.[2][5]Strong Th1.[12][13]IgG2a/IgG2c.[13]IFN-γ, IL-12.[2][14]

Signaling Pathways and Mechanisms of Action

The distinct immunological profiles of these adjuvants are a direct result of the different innate immune signaling pathways they activate.

This compound: Enhanced Antigen Presentation

As a liposomal adjuvant, this compound's primary mechanism is to act as a delivery vehicle that enhances the uptake of the associated antigen by APCs, such as dendritic cells and macrophages.[6][7][15] The particulate nature of liposomes mimics pathogens, leading to efficient phagocytosis. Once inside the APC, the antigen can be processed and presented on both MHC class I and class II molecules, potentially leading to the activation of both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells.[6]

Lipovax_Pathway This compound This compound-Antigen Complex APC Antigen Presenting Cell (APC) This compound->APC Uptake Phagocytosis Phagocytosis/ Endocytosis APC->Phagocytosis Endosome Endosome Phagocytosis->Endosome MHC_II MHC Class II Presentation Endosome->MHC_II MHC_I MHC Class I Cross-Presentation Endosome->MHC_I CD4_T_Cell CD4+ T Cell (Th1/Th2) MHC_II->CD4_T_Cell Activation CD8_T_Cell CD8+ T Cell (CTL) MHC_I->CD8_T_Cell Activation

Caption: this compound facilitates antigen uptake and presentation by APCs.

Alum: The Inflammasome Activator

Alum's adjuvanticity is largely attributed to its ability to induce a localized inflammatory response and activate the NLRP3 inflammasome in APCs.[2] This leads to the release of pro-inflammatory cytokines like IL-1β and IL-18, which promote a Th2-biased immune response.[2]

Alum_Pathway Alum Alum-Antigen Complex APC Antigen Presenting Cell (APC) Alum->APC Uptake Phagocytosis Phagocytosis APC->Phagocytosis NLRP3 NLRP3 Inflammasome Activation Phagocytosis->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_IL18 IL-1β, IL-18 Release Caspase1->IL1b_IL18 Th2_Response Th2 Cell Differentiation IL1b_IL18->Th2_Response

Caption: Alum primarily activates the NLRP3 inflammasome, leading to a Th2 response.

MPLA and CpG: TLR Agonists Driving Th1 Immunity

MPLA and CpG are potent immunostimulants that directly activate specific Toll-like receptors.

  • MPLA activates TLR4, which signals through both the MyD88-dependent and TRIF-dependent pathways. This dual signaling leads to the production of a broad range of pro-inflammatory cytokines, including IFN-γ and IL-12, driving a strong Th1 response.[2]

  • CpG activates TLR9, which is located in the endosome. TLR9 signals exclusively through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and a robust Th1-biased immune response.[2][5]

TLR_Pathways cluster_MPLA MPLA cluster_CpG CpG MPLA MPLA TLR4 TLR4 MPLA->TLR4 MyD88_MPLA MyD88 TLR4->MyD88_MPLA TRIF TRIF TLR4->TRIF Th1_MPLA Th1 Response MyD88_MPLA->Th1_MPLA TRIF->Th1_MPLA CpG CpG TLR9 TLR9 (Endosomal) CpG->TLR9 MyD88_CpG MyD88 TLR9->MyD88_CpG Th1_CpG Th1 Response MyD88_CpG->Th1_CpG

Caption: MPLA (TLR4) and CpG (TLR9) activate distinct TLR signaling pathways to induce a Th1 response.

Experimental Protocols

General Experimental Workflow for Adjuvant Comparison

This workflow provides a template for researchers to design their own comparative studies.

Experimental_Workflow Antigen_Prep Antigen Preparation (with His-tag for this compound) Adjuvant_Formulation Adjuvant Formulation (this compound, Alum, MPLA, CpG) Antigen_Prep->Adjuvant_Formulation Immunization Mouse Immunization (e.g., subcutaneous) Adjuvant_Formulation->Immunization Booster Booster Immunization (e.g., Day 14) Immunization->Booster Serum_Collection Serum Collection (e.g., Day 28) Booster->Serum_Collection Spleen_Harvest Spleen Harvest (e.g., Day 28) Booster->Spleen_Harvest Antibody_Titer Antibody Titer Analysis (ELISA) Serum_Collection->Antibody_Titer T_Cell_Response T-Cell Response Analysis (ELISpot, Flow Cytometry) Spleen_Harvest->T_Cell_Response Cytokine_Analysis Cytokine Profiling (Luminex, ELISA) Spleen_Harvest->Cytokine_Analysis

Caption: A general workflow for in vivo comparison of vaccine adjuvants.

Key Methodologies
  • Antigen Preparation: The antigen of interest should be expressed with a histidine tag for conjugation to this compound NTA(Ni). For comparison, the same antigen without the tag would be mixed with Alum, MPLA, or CpG.

  • Adjuvant Formulation:

    • This compound: Follow the manufacturer's protocol for conjugating the His-tagged antigen to the this compound NTA(Ni) liposomes.[1][16]

    • Alum: The antigen is typically adsorbed to Alum by gentle mixing.

    • MPLA/CpG: These are typically admixed with the antigen solution.

  • Immunization: Mice (e.g., C57BL/6 or BALB/c strains) are immunized via a relevant route, such as subcutaneous or intramuscular injection.[17][18][19] A typical immunization schedule involves a primary immunization followed by one or two booster immunizations.[17][18][20]

  • Readouts:

    • Antibody Titers: Antigen-specific IgG, IgG1, and IgG2a/c titers in the serum are measured by ELISA to assess the magnitude and Th-bias of the humoral response.

    • T-cell Responses: Splenocytes are isolated and re-stimulated with the antigen in vitro. IFN-γ and IL-4 production can be measured by ELISpot or intracellular cytokine staining followed by flow cytometry to determine the Th1/Th2 balance. Antigen-specific CD8+ T-cell responses can also be assessed.

    • Cytokine Profiling: A broader profile of cytokines in the serum or from stimulated splenocytes can be analyzed using multiplex assays.

Conclusion

This compound offers a versatile platform for vaccine development, particularly for histidine-tagged antigens, by facilitating efficient antigen delivery to APCs. While direct comparative data is limited, its mechanism as a liposomal carrier suggests the potential for inducing balanced Th1/Th2 responses. In contrast, Alum is a well-established adjuvant that reliably induces a Th2-biased response. For applications requiring a strong cell-mediated, Th1-skewed immune response, TLR agonists like MPLA and CpG are potent options.

The choice of adjuvant should be guided by the specific requirements of the vaccine, including the nature of the pathogen and the desired type of protective immunity. The experimental framework provided in this guide can be adapted to conduct in-house benchmarking studies to determine the optimal adjuvant for a given vaccine candidate.

References

Safety Operating Guide

Proper Disposal Procedures for Lipovax

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Lipovax formulations, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for a product named "this compound" is not publicly available, this guide provides essential safety and logistical information based on the components of a known research-grade product, This compound NTA(Ni) , a liposome-based vaccine adjuvant from OZ Biosciences. The disposal procedures outlined are based on the hazardous nature of its components, particularly the nickel-chelating lipid.

It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Core Components and Associated Hazards

This compound NTA(Ni) is composed of phospholipids, cholesterol, and a nickel-chelating lipid. The primary hazard consideration for disposal stems from the nickel component. Nickel-nitrilotriacetic acid (Ni-NTA) compounds are generally considered hazardous.

ComponentCommon HazardsDisposal Consideration
Phospholipids Generally considered non-hazardous.Dispose of in accordance with standard laboratory procedures for non-hazardous chemical waste.
Cholesterol Generally considered non-hazardous.Dispose of in accordance with standard laboratory procedures for non-hazardous chemical waste.
Nickel-Chelating Lipid (e.g., containing Ni-NTA) Harmful if swallowed, may cause skin and respiratory sensitization (allergic reactions), and is suspected of causing cancer.[1]Must be treated as hazardous waste. Segregate from general and non-hazardous waste streams.

Step-by-Step Disposal Protocol

The following protocol provides a general workflow for the safe disposal of this compound formulations containing nickel-chelating lipids.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including but not limited to:

    • Nitrile gloves

    • Safety glasses or goggles

    • Laboratory coat

  • Waste Segregation:

    • Do not dispose of this compound waste down the drain or in regular trash.

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and any spill cleanup materials, in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents (e.g., "this compound waste containing nickel").

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's pickup schedule, contact your EHS department to arrange for proper disposal.

    • Do not attempt to transport hazardous waste off-site yourself.

Experimental Workflow for Disposal

The logical flow for handling and disposing of this compound waste is depicted in the diagram below.

Lipovax_Disposal_Workflow cluster_0 Waste Generation cluster_1 Handling & Segregation cluster_2 Storage & Disposal Unused Product Unused Product Wear PPE Wear PPE Unused Product->Wear PPE Contaminated Labware Contaminated Labware Contaminated Labware->Wear PPE Collect in Labeled Container Collect in Labeled Container Wear PPE->Collect in Labeled Container Store in Secondary Containment Store in Secondary Containment Collect in Labeled Container->Store in Secondary Containment EHS Pickup EHS Pickup Store in Secondary Containment->EHS Pickup

Caption: Logical workflow for the safe handling and disposal of this compound waste.

This information is intended to provide general guidance. Always prioritize the specific protocols and procedures established by your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.